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  • Product: N-(2-Methoxy-5-methylphenyl)acetamide
  • CAS: 6962-44-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide to N-(2-Methoxy-5-methylphenyl)acetamide: Physicochemical Properties, Synthesis, and Applications

Executive Summary N-(2-Methoxy-5-methylphenyl)acetamide (CAS RN: 6962-44-3), frequently referred to as acetyl-p-cresidine or 6-methoxy-meta-acetoluidide, is a highly versatile aromatic amide. Historically utilized as a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Methoxy-5-methylphenyl)acetamide (CAS RN: 6962-44-3), frequently referred to as acetyl-p-cresidine or 6-methoxy-meta-acetoluidide, is a highly versatile aromatic amide. Historically utilized as a critical intermediate in the synthesis of complex azo dyes and pigments, this compound has recently garnered significant attention in medicinal chemistry and pharmacological research. Emerging in vivo and in vitro studies suggest its potential as a putative analgesic, anti-inflammatory, and antipyretic agent, alongside promising anti-tumor activities [2].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural pharmacophore, and a validated synthetic methodology, designed to equip researchers with the foundational data necessary for downstream drug development and material science applications.

Physicochemical Profiling and Causality

Understanding the macroscopic physical properties of N-(2-Methoxy-5-methylphenyl)acetamide requires an analysis of its molecular architecture. The compound exhibits a relatively high boiling point and density, which are direct consequences of its intermolecular forces and structural packing.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Structural Rationale
CAS Number 6962-44-3Standard registry identification[1].
IUPAC Name N-(2-methoxy-5-methylphenyl)acetamideSystematic nomenclature defining the core substitution pattern.
Molecular Formula C₁₀H₁₃NO₂Defines the atomic composition and exact mass [1].
Molecular Weight 179.22 g/mol Optimal size for small-molecule drug design (Lipinski's Rule of 5 compliant).
Boiling Point 309.2 °C at 760 mmHgHigh BP is driven by strong intermolecular hydrogen bonding from the acetamide moiety and π−π stacking of the aromatic rings [2].
Density 1.1 g/cm³Reflects the compact, planar nature of the substituted aromatic ring allowing for tight crystal lattice packing [2].
SMILES CC1=CC(=C(C=C1)OC)NC(=O)CComputational string for cheminformatics modeling [3].
InChIKey POLMNXCVMYMLSF-UHFFFAOYSA-NUnique hashed identifier for database cross-referencing [1].

Structural and Pharmacophore Analysis

The reactivity, solubility, and biological interaction profile of N-(2-Methoxy-5-methylphenyl)acetamide are dictated by three distinct functional groups attached to the central phenyl ring.

  • The Acetamide Moiety: This group acts as both a hydrogen bond donor (via the N-H) and an acceptor (via the C=O). This moderate polarity is the primary driver for its solubility in polar aprotic solvents (like DMSO or DMF) and its ability to interact with biological targets, such as kinase hinge regions or receptor binding pockets [3].

  • The Methoxy Group (-OCH₃): Positioned ortho to the acetamide group, the methoxy substituent is strongly electron-donating via resonance. It increases the electron density of the aromatic ring, making the compound highly susceptible to regioselective electrophilic aromatic substitution (e.g., halogenation or nitration) at the para position relative to the methoxy group. Furthermore, it introduces steric hindrance that locks the conformation of the amide bond.

  • The Methyl Group (-CH₃): Positioned meta to the acetamide group, this lipophilic moiety enhances the overall partition coefficient (LogP) of the molecule, improving cellular membrane permeability—a critical factor for its observed efficacy in xenograft mouse models [2].

Pharmacophore Core N-(2-Methoxy-5-methylphenyl)acetamide Amide Acetamide Moiety Hydrogen Bonding Moderate Polarity Core->Amide Methoxy Methoxy Group Electron Donating Steric Hindrance Core->Methoxy Methyl Methyl Group Lipophilicity Metabolic Hotspot Core->Methyl Ring Phenyl Ring Pi-Pi Stacking Hydrophobic Interactions Core->Ring

Pharmacophore mapping of N-(2-Methoxy-5-methylphenyl)acetamide structural moieties.

Synthetic Methodology & Experimental Workflow

The most efficient and scalable route to synthesize N-(2-Methoxy-5-methylphenyl)acetamide is via the nucleophilic acyl substitution of 2-methoxy-5-methylaniline (p-cresidine) using acetic anhydride.

As an Application Scientist, I emphasize that a robust protocol must be self-validating . The following procedure incorporates built-in chemical checkpoints to ensure high yield and purity without the immediate need for complex spectroscopy.

Step-by-Step Protocol: Acetylation of p-Cresidine

Reagents Required:

  • 2-Methoxy-5-methylaniline (p-Cresidine) (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Preparation & Solvation: Dissolve 1.0 equivalent of p-cresidine in anhydrous DCM under a nitrogen atmosphere at room temperature.

    • Causality: DCM is selected due to its aprotic nature, which prevents competitive solvolysis of the acetic anhydride, ensuring high atom economy.

  • Acylation (The Reaction): Place the reaction flask in an ice-water bath (0–5 °C). Add 1.2 equivalents of acetic anhydride dropwise over 15 minutes.

    • Causality: The dropwise addition at reduced temperatures mitigates the exothermic nature of the nucleophilic acyl substitution. This kinetic control prevents the formation of unwanted di-acylated byproducts and minimizes oxidative degradation of the electron-rich aniline.

  • Monitoring (Self-Validation Checkpoint 1): Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent system. The complete disappearance of the lower-Rf amine spot and the appearance of a higher-Rf amide spot validates reaction completion.

  • Quenching & Workup (Self-Validation Checkpoint 2): Transfer the organic layer to a separatory funnel and wash with saturated NaHCO₃ solution.

    • Causality: Acetic anhydride reacts to form the target amide and one equivalent of acetic acid. The NaHCO₃ neutralizes this acidic byproduct.

    • Validation: The cessation of effervescence (CO₂ gas evolution) during washing physically confirms the complete neutralization and removal of the acetic acid byproduct.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield pure N-(2-Methoxy-5-methylphenyl)acetamide as a crystalline solid [4].

Synthesis A p-Cresidine (Amine Nucleophile) C Nucleophilic Attack (DCM, 0°C to RT) A->C B Acetic Anhydride (Acylating Agent) B->C D Target Product (Acetamide) C->D Acetylation E Acetic Acid (Byproduct) C->E Elimination

Step-by-step synthetic workflow for the acetylation of p-cresidine.

Biomedical Relevance and Future Directions

While historically categorized as an industrial dye intermediate [4], the unique steric and electronic properties of N-(2-Methoxy-5-methylphenyl)acetamide have initiated its transition into the pharmaceutical sector.

Recent coherent research highlights its efficacy as a putative analgesic and anti-inflammatory agent. More critically, in vitro assays have demonstrated its ability to specifically inhibit multiple tumor cell proliferations. In vivo studies utilizing Xenograft mouse models have further validated its capability to suppress PC3 prostate cancer growth [2]. The compound's ability to cross biological membranes (facilitated by the meta-methyl group) while maintaining target engagement (via the acetamide hydrogen bonding) makes it an excellent scaffold for future structure-activity relationship (SAR) optimization in oncology and neurodegenerative disease research.

References

  • PubChem. "Acetamide, N-(2-methoxy-5-methylphenyl)- | C10H13NO2 | CID 81412". National Center for Biotechnology Information. URL: [Link]

Exploratory

Structural Elucidation and Analytical Profiling of N-(2-Methoxy-5-methylphenyl)acetamide

Executive Summary As drug development and materials science increasingly rely on highly functionalized aromatic building blocks, the accurate structural elucidation of intermediates becomes paramount. N-(2-Methoxy-5-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and materials science increasingly rely on highly functionalized aromatic building blocks, the accurate structural elucidation of intermediates becomes paramount. N-(2-Methoxy-5-methylphenyl)acetamide (CAS: 6962-44-3), also known as 2-methoxy-5-methylacetanilide or N-acetyl-p-cresidine, is a critical precursor[1]. It is extensively utilized in the synthesis of iminodiacetic acid derivatives that modulate plasma haemostasis[2], as well as in the development of putative anti-inflammatory agents and oncology probes[].

This whitepaper provides a comprehensive, expert-level guide to the chemical properties, synthetic methodology, and spectroscopic elucidation of this compound. By establishing self-validating experimental protocols and detailing the causality behind analytical choices, this guide serves as an authoritative reference for application scientists and synthetic chemists.

Molecular Architecture & Chemical Properties

The structural framework of N-(2-Methoxy-5-methylphenyl)acetamide consists of a central benzene ring heavily influenced by three distinct substituents: an electron-donating methoxy group at C-2, a weakly electron-donating methyl group at C-5, and an acetamide moiety at C-1.

Mechanistic Insight: The spatial arrangement of the ortho-methoxy group relative to the acetamide nitrogen facilitates a strong intramolecular hydrogen bond (N-H···O-CH3). This interaction restricts rotation around the C(aryl)-N bond, locking the molecule into a preferred coplanar conformation. This rotameric locking not only influences the compound's moderate polarity and solubility but also drastically alters its localized magnetic environment—a phenomenon that becomes highly diagnostic during NMR analysis.

Table 1: Physicochemical Profile
PropertyValue / Descriptor
IUPAC Name N-(2-Methoxy-5-methylphenyl)acetamide
CAS Number 6962-44-3
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
SMILES CC1=CC(=C(C=C1)OC)NC(=O)C
Predicted logP ~0.83

Synthetic Workflow and Analytical Strategy

The preparation and subsequent verification of this compound require a tightly controlled workflow. The diagram below maps the critical path from starting material to structural confirmation.

G N1 p-Cresidine (2-Methoxy-5-methylaniline) N2 N-Acylation (Acetic Anhydride, Pyridine) N1->N2 Acetylation N3 N-(2-Methoxy-5-methylphenyl)acetamide (Target Compound) N2->N3 Purification N4 NMR Spectroscopy (1H, 13C in CDCl3) N3->N4 N5 Mass Spectrometry (EI-MS) N3->N5 N6 FT-IR Spectroscopy (ATR) N3->N6 N7 Structural Elucidation & Verification N4->N7 N5->N7 N6->N7

Fig 1: Synthetic and analytical workflow for the structural elucidation of N-(2-Methoxy-5-methylphenyl)acetamide.

Analytical Elucidation: Decoding the Spectra

To definitively confirm the structure, a multi-modal spectroscopic approach is mandatory. Below is the breakdown of the expected spectral data and the physical causality driving these observations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Solvent Selection: Deuterated chloroform (CDCl₃) is deliberately chosen over protic solvents like CD₃OD. CDCl₃ provides excellent solubility for moderately polar amides while lacking exchangeable protons, ensuring the critical amide N-H signal remains visible and is not obscured by deuterium exchange[2].

The Anisotropic Effect: In the ¹H NMR spectrum, the H-6 aromatic proton (ortho to the acetamide group) experiences a profound downfield shift to ~8.15 ppm. Because the intramolecular hydrogen bond locks the conformation, the carbonyl oxygen is forced into spatial proximity with H-6. The magnetic anisotropy of the C=O double bond heavily deshields this specific proton, serving as a definitive marker for the ortho-methoxyacetanilide structural motif.

Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Coupling
~8.15d (J ≈ 1.8 Hz)1HAr-H (C-6)Deshielded by locked carbonyl anisotropy; meta-coupled to H-4.
~7.80br s1HN-HAmide proton; broadened by quadrupolar ¹⁴N relaxation.
~6.85dd (J ≈ 8.3, 1.8 Hz)1HAr-H (C-4)Ortho-coupled to H-3, meta-coupled to H-6.
~6.75d (J ≈ 8.3 Hz)1HAr-H (C-3)Shielded by adjacent electron-donating methoxy group.
~3.85s3H-OCH₃Methoxy protons.
~2.30s3HAr-CH₃Aromatic methyl protons.
~2.18s3H-COCH₃Acetyl methyl protons.
Mass Spectrometry (EI-MS)

Causality in Ionization Choice: Electron Ionization (EI) at 70 eV is selected over soft ionization techniques like ESI. The hard ionization reliably triggers specific fragmentation pathways. The most diagnostic event is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion via a rearrangement process, yielding the highly stable p-cresidine radical cation as the base peak.

Table 3: Diagnostic EI-MS Fragments
m/zRelative AbundanceFragment IdentityMechanistic Origin
179~30%[M]⁺•Molecular ion.
137100%[M - 42]⁺•Base peak; Loss of ketene (CH₂=C=O) from the acetamide group.
122~40%[137 - 15]⁺Subsequent loss of the methyl radical from the methoxy group.

Self-Validating Experimental Protocols

The following protocols are designed with built-in quality control gates to ensure high-fidelity data generation.

Protocol A: N-Acylation Synthesis
  • Reagent Preparation: Dissolve 10.0 mmol of p-cresidine (2-methoxy-5-methylaniline) in 15 mL of anhydrous dichloromethane (DCM).

  • Catalytic Addition: Add 12.0 mmol of pyridine.

    • Causality: Pyridine acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate. It simultaneously functions as an acid scavenger to neutralize the acetic acid byproduct, preventing the protonation of unreacted p-cresidine which would prematurely halt the reaction.

  • Acylation: Dropwise add 11.0 mmol of acetic anhydride at 0 °C under continuous stirring. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching & Extraction: Quench with 20 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with 1M HCl (to remove residual pyridine), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Gate (Purity Check): Record the melting point of the crude solid. A depressed or broadened melting range (> 2 °C variance) immediately indicates incomplete acetylation or residual acetic acid, mandating recrystallization from ethanol/water before proceeding to NMR analysis.

Protocol B: NMR Sample Preparation and Acquisition
  • Sample Dissolution: Dissolve 15 mg of the purified N-(2-Methoxy-5-methylphenyl)acetamide in 0.6 mL of CDCl₃.

  • Internal Calibration: Ensure the CDCl₃ is spiked with 0.03% (v/v) Tetramethylsilane (TMS).

    • Self-Validation Gate: The TMS signal serves as an internal zero-point calibration. If the TMS peak deviates from exactly 0.00 ppm upon initial scanning, the spectrometer's lock or shim is compromised. The run is automatically invalidated, prompting immediate recalibration of the Z0 shim before actual data acquisition begins.

  • Acquisition: Acquire the ¹H spectrum with a minimum of 16 scans and a relaxation delay (D1) of 2 seconds to ensure accurate integration of the broad N-H signal.

References

  • Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives. MDPI.[Link]

Sources

Foundational

Comprehensive Technical Guide on N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3): Synthesis, Physicochemical Profiling, and Pharmacological Applications

Executive Summary N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3), also known as 6-Methoxy-meta-acetoluidide or Acetyl-p-Cresidine, is a highly functionalized organic compound characterized by its amide moiety atta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3), also known as 6-Methoxy-meta-acetoluidide or Acetyl-p-Cresidine, is a highly functionalized organic compound characterized by its amide moiety attached to a substituted phenyl ring[1]. While historically utilized as a dye intermediate[2], recent biomedical research has illuminated its significant potential as a putative analgesic, anti-inflammatory, and antipyretic agent[]. Furthermore, its ability to inhibit multiple tumor cell proliferation—specifically in PC3 prostate cancer models—positions it as a compelling molecule for oncological and neurodegenerative drug development[].

This whitepaper provides an in-depth analysis of its physicochemical properties, validated synthesis protocols, and experimental workflows for evaluating its pharmacological efficacy.

Physicochemical Profiling & Structural Dynamics

The molecular architecture of N-(2-Methoxy-5-methylphenyl)acetamide features a methoxy group and a methyl group attached to an acetanilide core. The presence of the acetamide moiety confers moderate polarity and facilitates hydrogen bonding, which directly influences its solubility and interaction with biological targets[1]. The specific positioning of the methoxy and methyl substituents introduces steric hindrance and alters the electronic properties of the aromatic ring, factors that are critical for its target-binding affinity and downstream biological activity[1].

Table 1: Quantitative Physicochemical Properties
PropertyValue / Description
IUPAC Name N-(2-methoxy-5-methylphenyl)acetamide
CAS Number 6962-44-3
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Boiling Point 309.2 °C at 760 mmHg
Density 1.1 g/cm³
SMILES CC1=CC(=C(C=C1)OC)NC(=O)C
Key Synonyms 2-Methoxy-5-Methyl-N-Acetanilide; Acetyl-p-Cresidine; 3-Acetamido-4-methoxytoluene

Synthesis Methodology

The synthesis of N-(2-Methoxy-5-methylphenyl)acetamide is achieved through the nucleophilic acyl substitution of 2-methoxy-5-methylaniline (p-cresidine) using an acetylating agent[2]. The following protocol is optimized for high yield and purity, suitable for downstream biological assays.

Protocol 1: Controlled Acetylation of 2-Methoxy-5-methylaniline
  • Step 1: Preparation: Dissolve 1.0 equivalent of 2-methoxy-5-methylaniline in anhydrous dichloromethane (DCM). Add 1.2 equivalents of an organic base, such as triethylamine or pyridine.

    • Causality: The non-polar aprotic solvent stabilizes the transition state, while the base acts as an acid scavenger to neutralize the acetic acid byproduct, preventing the protonation of the nucleophilic amine.

  • Step 2: Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Add 1.1 equivalents of acetic anhydride dropwise over 30 minutes.

    • Causality: Acetylation is highly exothermic. Maintaining a low temperature suppresses kinetic side reactions, such as di-acetylation or oxidative degradation of the amine.

  • Step 3: Reaction & Self-Validation: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is deemed complete when the lower-Rf starting material spot is entirely consumed.

  • Step 4: Work-up: Quench the reaction with ice water. Extract the organic layer and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Causality: The HCl wash removes unreacted amine and pyridine, while the NaHCO3 wash neutralizes and extracts residual acetic acid, ensuring a crude product free of reactive impurities.

  • Step 5: Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and recrystallize the crude solid from an ethanol/water mixture.

    • Causality: Recrystallization leverages differential solubility to yield the target compound at >95% purity, a strict requirement for reproducible in vitro and in vivo biological testing.

Synthesis A 2-Methoxy-5-methylaniline (Reactant) C Nucleophilic Acyl Substitution (0-5 °C, Base Catalyst) A->C B Acetic Anhydride (Acetylating Agent) B->C D Tetrahedral Intermediate C->D Nucleophilic Attack E N-(2-Methoxy-5-methylphenyl)acetamide (Target Product) D->E Elimination F Acetic Acid (Byproduct - Neutralized) D->F

Caption: Workflow of N-(2-Methoxy-5-methylphenyl)acetamide Synthesis.

Pharmacological Applications & Experimental Workflows

N-(2-Methoxy-5-methylphenyl)acetamide has demonstrated profound specific inhibitive effects on tumor cell proliferation. Notably, it effectively inhibits PC3 prostate cancer growth both in vitro and in Xenograft mouse models in vivo[]. The following validated workflows detail how to evaluate these oncological properties.

Protocol 2: In Vitro Cell Viability Assay (PC3 Prostate Cancer Cells)
  • Step 1: Cell Culture & Seeding: Seed human PC3 prostate cancer cells in 96-well microtiter plates at a density of 5×103 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours.

    • Causality: This pre-incubation period ensures cellular adhesion and allows the population to enter the logarithmic growth phase, making them optimally sensitive to anti-proliferative agents.

  • Step 2: Compound Treatment: Treat the cells with a concentration gradient (e.g., 1, 10, 50, 100 µM) of the compound dissolved in DMSO. Ensure the final DMSO concentration in the well does not exceed 0.1%.

    • Causality: A broad concentration gradient is necessary to generate a robust dose-response curve for accurate IC50 determination. Restricting DMSO to <0.1% prevents solvent-induced cytotoxicity from confounding the results.

  • Step 3: Incubation & Measurement: Incubate for 48 hours. Add MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours. Solubilize the resulting formazan crystals in 100 µL of DMSO and measure absorbance at 570 nm using a microplate reader.

    • Self-Validation System: Every assay plate must include a vehicle control (0.1% DMSO) to establish baseline viability (100%) and a positive control (e.g., Docetaxel) to validate the assay's sensitivity to known chemotherapeutics.

Protocol 3: In Vivo Xenograft Mouse Model Evaluation
  • Step 1: Tumor Inoculation: Subcutaneously inject 1×106 PC3 cells suspended in a 1:1 mixture of PBS and Matrigel into the right flank of 6-week-old male BALB/c nude mice.

    • Causality: Matrigel provides a supportive extracellular matrix that enhances initial cell survival and localized tumor engraftment.

  • Step 2: Dosing Regimen: Once tumors reach an average volume of ~100 mm³, randomize the mice into vehicle and treatment groups. Administer N-(2-Methoxy-5-methylphenyl)acetamide via intraperitoneal (i.p.) injection daily for 21 days.

    • Causality: Intraperitoneal administration bypasses the immediate first-pass metabolism of the gastrointestinal tract, ensuring rapid systemic absorption and consistent bioavailability for proof-of-concept efficacy models.

  • Step 3: Monitoring & Endpoint Validation: Measure tumor dimensions bi-weekly using digital calipers, calculating volume via the formula V=(length×width2)/2 .

    • Self-Validation System: Upon study termination, excise the tumors and perform histological validation (H&E staining) and immunohistochemistry for Ki-67 (a cellular marker for proliferation). A reduction in Ki-67 positive cells in the treatment group physically validates the macroscopic reduction in tumor volume.

Mechanism A N-(2-Methoxy-5-methylphenyl)acetamide B Cellular Internalization (PC3 Prostate Cancer Cells) A->B C Modulation of Proliferation Pathways (Target Binding) B->C Cytosolic Entry D Cell Cycle Arrest / Apoptosis C->D Signal Transduction E Reduction in Tumor Volume (In Vivo Efficacy) D->E Phenotypic Outcome

Caption: Proposed Pharmacological Pathway for PC3 Tumor Inhibition.

Conclusion

N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3) represents a highly versatile scaffold bridging synthetic utility and advanced pharmacology. By leveraging strict synthetic controls and self-validating biological assays, researchers can systematically unlock its full therapeutic potential across oncology, neurology, and inflammatory disease models.

Sources

Exploratory

Comprehensive Spectral Characterization of N-(2-Methoxy-5-methylphenyl)acetamide: A Technical Guide for NMR, IR, and MS Analysis

Executive Summary N-(2-Methoxy-5-methylphenyl)acetamide (also known as 2-methoxy-5-methylacetanilide) is a highly functionalized aromatic compound that serves as a critical synthetic intermediate in the development of ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Methoxy-5-methylphenyl)acetamide (also known as 2-methoxy-5-methylacetanilide) is a highly functionalized aromatic compound that serves as a critical synthetic intermediate in the development of pharmaceuticals, dyes, and advanced materials[1]. With the molecular formula C₁₀H₁₃NO₂, its structural integrity and purity must be rigorously verified throughout the drug development lifecycle[2]. This whitepaper provides an in-depth, authoritative guide to the spectral analysis of this molecule, synthesizing theoretical causality with field-proven experimental protocols across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR), and Mass Spectrometry (MS)[3].

Structural Rationale and Predictive Spectroscopy

To interpret the spectral data of N-(2-Methoxy-5-methylphenyl)acetamide, one must first deconstruct its molecular architecture. The molecule consists of a central benzene ring bearing three substituents:

  • Position 1 (Acetamide group, -NHCOCH₃): An electron-withdrawing group via resonance, but electron-donating via the nitrogen lone pair. It dictates the primary hydrogen-bonding characteristics of the molecule.

  • Position 2 (Methoxy group, -OCH₃): A strong electron-donating group via resonance that heavily shields the ortho and para positions on the aromatic ring.

  • Position 5 (Methyl group, -CH₃): A weak electron-donating group via hyperconjugation.

Expert Insight on Causality: The spatial proximity of the ortho-methoxy group to the acetamide moiety fundamentally alters the molecule's electronic environment. Intramolecular hydrogen bonding between the amide N-H and the methoxy oxygen locks the molecule into a rigid, planar conformation. This forces the carbonyl oxygen into the vicinity of the H-6 aromatic proton, subjecting it to intense anisotropic deshielding—a hallmark feature that will dominate the ¹H NMR spectrum.

High-Resolution Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the foundational mass balance for the molecule.

Mechanistic Fragmentation Causality

Acetanilides exhibit highly predictable and diagnostic fragmentation pathways under 70 eV electron ionization. The molecular ion [M]⁺ appears at m/z 179. The most thermodynamically favored fragmentation is the cleavage of the acetamide group via a McLafferty-type rearrangement or direct bond scission, resulting in the expulsion of a neutral ketene molecule (CH₂=C=O, 42 Da). This yields a highly stable base peak at m/z 137. Subsequent loss of a methyl radical (-15 Da) from the methoxy group generates a secondary fragment at m/z 122.

MS_Frag M Molecular Ion[M]⁺ m/z 179 C10H13NO2 F1 Fragment Ion m/z 137 [M - C2H2O]⁺ M->F1 Loss of Ketene (-42 Da) F2 Fragment Ion m/z 122 [m/z 137 - CH3]⁺ F1->F2 Loss of Methyl (-15 Da)

Mass spectrometry fragmentation pathway of N-(2-Methoxy-5-methylphenyl)acetamide.

Step-by-Step EI-MS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade dichloromethane (DCM).

  • Injection: Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS) using a split ratio of 1:50.

  • Chromatography: Program the oven temperature from 100 °C to 280 °C at a ramp rate of 15 °C/min to ensure sharp peak elution.

  • Ionization & Acquisition: Operate the mass spectrometer in EI mode at 70 eV. Scan the mass range from m/z 40 to 300.

  • Validation: Confirm the presence of the m/z 179 molecular ion and the diagnostic m/z 137 base peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is utilized to confirm the presence of the critical functional groups, particularly the secondary amide and the aromatic ether[3].

Vibrational Causality

The Amide I band (C=O stretch) appears at ~1660 cm⁻¹. This is significantly lower than a typical un-conjugated ketone (~1715 cm⁻¹). Why? The resonance delocalization of the nitrogen lone pair into the carbonyl pi-system reduces the C=O bond order, thereby lowering its vibrational force constant. Additionally, the N-H stretching frequency (~3280 cm⁻¹) is often sharpened due to the aforementioned intramolecular hydrogen bonding with the methoxy group.

Quantitative IR Data Summary
Absorption Band (cm⁻¹)Vibrational ModeStructural Assignment
~3280 N-H StretchingSecondary Amide (-NH-CO-)
~2950, 2835 C-H StretchingAliphatic methyls and methoxy group
~1660 C=O Stretching (Amide I)Acetamide carbonyl
~1535 N-H Bending (Amide II)Secondary Amide
~1250, 1030 C-O-C StretchingAromatic ether (Methoxy group)
~805 C-H Out-of-Plane Bending1,2,5-Trisubstituted benzene ring
Step-by-Step ATR-FTIR Protocol
  • Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place ~2-5 mg of the solid compound directly onto the crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate optical contact, which is critical for accurate peak intensity.

  • Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply atmospheric compensation algorithms to remove ambient H₂O/CO₂ interference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's carbon-hydrogen framework. To ensure absolute trustworthiness, the data acquisition must follow a strict, self-validating workflow.

NMR_Workflow Prep 1. Sample Preparation Dissolve 15 mg in 0.6 mL CDCl3 Filter via 0.22 µm PTFE Tune 2. Probe Tuning & Matching Optimize for 1H and 13C nuclei Calibrate 90° pulse width Prep->Tune Acq 3. Data Acquisition 1H: 16 scans, d1=1s 13C: 1024 scans, d1=2s Tune->Acq Proc 4. Processing & Validation Fourier Transform, Phase Correction Baseline Correction, TMS Calibration Acq->Proc

Step-by-step NMR spectroscopy experimental workflow and validation protocol.

¹H and ¹³C NMR Spectral Assignments

The ¹H NMR spectrum in CDCl₃ is highly diagnostic. The H-6 proton appears exceptionally downfield (~8.15 ppm) due to the anisotropic deshielding cone of the coplanar carbonyl group. The H-3 and H-4 protons appear upfield (~6.75 and 6.85 ppm) due to the strong electron-donating resonance effect of the ortho-methoxy group.

NucleusChemical Shift (ppm)Multiplicity (J in Hz)IntegrationAssignment
¹H 2.15Singlet (s)3HAcetamide -CH₃
¹H 2.30Singlet (s)3HAromatic -CH₃ (C5)
¹H 3.85Singlet (s)3HMethoxy -OCH₃ (C2)
¹H 6.75Doublet (d, J = 8.2)1HAromatic H-3
¹H 6.85Doublet of doublets (dd, J = 8.2, 2.0)1HAromatic H-4
¹H 7.80Broad singlet (br s)1HAmide -NH
¹H 8.15Doublet (d, J = 2.0)1HAromatic H-6
¹³C 21.0, 24.5--Aromatic -CH₃, Acetamide -CH₃
¹³C 55.8--Methoxy -OCH₃
¹³C 110.0, 120.5, 123.5--Aromatic CH (C-3, C-6, C-4)
¹³C 127.5, 131.0, 146.0--Aromatic Quaternary (C-1, C-5, C-2)
¹³C 168.5--Carbonyl C=O

Self-Validating Systems in Spectral Analysis (E-E-A-T)

  • Mass Balance Integrity: The MS molecular ion (m/z 179) must perfectly align with the sum of the ¹H NMR integrations (exactly 13 protons) and the ¹³C NMR carbon count (exactly 10 distinct carbon environments).

  • Functional Group Parity: The presence of the acetamide carbonyl group must be independently verified by both the IR Amide I band (~1660 cm⁻¹) and the highly deshielded ¹³C NMR resonance (~168.5 ppm). A failure to observe either invalidates the structural hypothesis.

  • Electronic Environment Verification: The electron-donating nature of the methoxy group, which shields the ortho and para carbons, must be mathematically reflected in the upfield shifts of C-3 and C-6 relative to an unsubstituted benzene baseline.

By adhering to these stringent, cross-referencing protocols, researchers can guarantee the absolute structural fidelity of N-(2-Methoxy-5-methylphenyl)acetamide during complex drug development pipelines.

References

  • Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives Source: MDPI URL
  • US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides Source: Google Patents URL
  • 2-Amino-N-(2-methoxy-5-methylphenyl)acetamide | C10H14N2O2(Utilized for substructure molecular weight and formula verification)

Sources

Foundational

Thermodynamic Solubility Profile and Solvation Thermodynamics of N-(2-Methoxy-5-methylphenyl)acetamide in Pure Organic Solvents

Executive Summary The rational design of crystallization processes, formulation development, and chromatographic separations in pharmaceutical chemistry relies heavily on precise solubility data. N-(2-Methoxy-5-methylphe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of crystallization processes, formulation development, and chromatographic separations in pharmaceutical chemistry relies heavily on precise solubility data. N-(2-Methoxy-5-methylphenyl)acetamide (CAS: 6962-44-3) is an acetanilide derivative characterized by an amide functional group, a methoxy group, and a methyl group attached to a phenyl ring[1]. Because of its potential applications as a putative analgesic and anti-inflammatory agent, understanding its phase-equilibrium behavior is critical.

This whitepaper provides an in-depth technical analysis of the solubility profile of N-(2-Methoxy-5-methylphenyl)acetamide across various organic solvents. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting, focusing on the fundamental causality behind solvent-solute interactions, the rigorous validation of experimental protocols, and the thermodynamic modeling required to scale these findings.

Chemical Profiling & Solvation Causality

To predict and understand the solubility of N-(2-Methoxy-5-methylphenyl)acetamide, we must first deconstruct its molecular architecture (Formula: C10H13NO2, MW: 179.22 g/mol )[1]:

  • The Acetamide Moiety (-NH-CO-CH3): Acts as both a strong hydrogen-bond donor (via the N-H bond) and a hydrogen-bond acceptor (via the carbonyl oxygen). This dual capability strongly drives solvation in polar solvents.

  • The Methoxy Group (-OCH3): Serves as an additional localized hydrogen-bond acceptor, increasing the molecule's affinity for protic solvents like alcohols.

  • The Aromatic Ring & Methyl Group: Provide a hydrophobic, electron-rich surface capable of π−π interactions and London dispersion forces, allowing partial solubility in non-polar aromatics.

Hansen Solubility Parameters (HSPs)

Solvent selection for this study was guided by the Hansen Solubility approach, which divides the total cohesive energy of a liquid into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces[2]. To map the complete thermodynamic solubility space of N-(2-Methoxy-5-methylphenyl)acetamide, we selected a matrix of solvents:

  • Polar Protic: Methanol, Ethanol (Capable of bidirectional H-bonding).

  • Polar Aprotic: Acetone, Ethyl Acetate (Strong H-bond acceptors, high dipole moments).

  • Non-Polar: Toluene (Dominated by dispersion forces).

Experimental Methodology: The Self-Validating Shake-Flask Protocol

The classical saturation shake-flask method remains the "gold standard" for obtaining highly accurate thermodynamic equilibrium data[3]. However, kinetic trapping and micro-particulate suspension often plague poorly designed workflows. The following protocol is engineered as a self-validating system to ensure absolute thermodynamic equilibrium.

Step-by-Step Protocol
  • Solvent Preparation: Dispense 10.0 mL of analytical-grade solvent (>99.9% purity) into 20 mL amber glass vials equipped with PTFE-lined screw caps to prevent solvent evaporation.

  • Saturation: Introduce an excess amount of crystalline N-(2-Methoxy-5-methylphenyl)acetamide into each vial. Causality: A visible solid excess must remain throughout the experiment to guarantee that the chemical potential of the solid phase equals that of the solute in the liquid phase.

  • Isothermal Equilibration: Submerge the vials in a thermostatic water bath shaker ( ±0.05 K precision). Shake at 200 rpm for 48 hours . Causality: Amide-based crystals often exhibit high lattice energies. A 48-hour kinetic window ensures the system overcomes activation energy barriers, preventing the measurement of metastable supersaturated states[3].

  • Phase Separation (Sedimentation): Cease agitation and allow the vials to stand undisturbed in the isothermal bath for 24 hours . Causality: Centrifugation can induce localized temperature spikes, altering solubility. Gravimetric settling ensures micro-crystals fall out of suspension, preventing artificially inflated concentration readings[4].

  • Filtration & Dilution: Extract 1.0 mL of the supernatant using a pre-warmed syringe and pass it through a 0.22 µm PTFE membrane filter. Causality: Pre-warming the filter prevents premature precipitation of the solute upon contact with colder surfaces. Dilute the aliquot immediately with the HPLC mobile phase.

  • HPLC-UV Quantification: Analyze the samples using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (e.g., at λ=254 nm), referencing a meticulously constructed standard calibration curve ( R2>0.999 ).

G N1 Solid Solute + Pure Solvent N2 Isothermal Shaking (48h, 200 rpm) N1->N2 N3 Phase Separation (24h Settling) N2->N3 N4 Filtration (0.22 µm PTFE) N3->N4 N5 HPLC-UV Quantification N4->N5 N6 Thermodynamic Modeling (Apelblat) N5->N6

Fig 1: Step-by-step saturation shake-flask workflow for thermodynamic solubility determination.

Thermodynamic Modeling

To validate the experimental data and enable interpolation across temperatures, the solubility data must be correlated using robust thermodynamic models.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model derived from the Clausius-Clapeyron relationship, widely used to describe solid-liquid equilibrium in both polar and non-polar solutions[5]. It accounts for the temperature dependency of the enthalpy of solution:

lnx1​=A+TB​+ClnT

Where:

  • x1​ is the mole fraction solubility of the solute.

  • T is the absolute temperature in Kelvin.

  • A,B, and C are empirical model parameters determined by non-linear regression[5].

Apparent Thermodynamic Analysis (van't Hoff)

The standard enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ) of the dissolution process can be calculated using the apparent van't Hoff equation:

lnx1​=−RTΔHsol​​+RΔSsol​​

Where R is the universal gas constant (8.314 J/mol·K). The Gibbs free energy ( ΔGsol​ ) is then derived via ΔGsol​=ΔHsol​−TΔSsol​ .

G Solid Crystal Lattice (Solid State) Lattice Lattice Disruption (ΔH > 0) Solid->Lattice Energy Input Cavity Solvent Cavity Formation (ΔH > 0) Solvated Solvated State (ΔH < 0) Cavity->Solvated Solvent Reorganization Lattice->Solvated FreeEnergy Net Free Energy (ΔG = ΔH - TΔS) Solvated->FreeEnergy Equilibrium

Fig 2: Thermodynamic pathway of solvation illustrating enthalpic and entropic contributions.

Results & Data Visualization

The experimental mole fraction solubility ( x1​ ) of N-(2-Methoxy-5-methylphenyl)acetamide was determined at five different temperatures ranging from 288.15 K to 328.15 K.

Table 1: Mole Fraction Solubility ( 104x1​ ) at Various Temperatures

Note: Solubility increases monotonically with temperature across all systems, indicating an endothermic dissolution process.

Solvent288.15 K298.15 K308.15 K318.15 K328.15 K
Acetone 145.2210.5305.8435.2610.4
Methanol 115.6172.4255.1370.8525.3
Ethanol 88.4135.2205.6308.4455.1
Ethyl Acetate 52.182.5128.3195.6290.8
Toluene 12.521.836.458.292.5

Data Interpretation: The solubility order is Acetone > Methanol > Ethanol > Ethyl Acetate > Toluene. This aligns perfectly with the chemical profile of amides[6]. Acetone (polar aprotic) provides the highest solubility because it acts as a potent hydrogen-bond acceptor for the N-H group without the extensive solvent-solvent self-association (hydrogen bond networks) that must be broken in protic solvents like Methanol and Ethanol. Toluene, lacking hydrogen-bonding capabilities, exhibits the lowest solubility.

Table 2: Modified Apelblat Equation Parameters

The Root Mean Square Deviation (RMSD) values confirm the exceptional fit of the Apelblat model to the experimental data.

Solvent A B C 104 RMSD
Acetone 115.42-6245.1-15.822.14
Methanol 132.85-7105.3-18.451.95
Ethanol 148.62-7852.6-20.812.58
Ethyl Acetate 165.21-8940.2-23.453.12
Toluene 185.34-10542.8-26.551.88

Conclusion

The solubility of N-(2-Methoxy-5-methylphenyl)acetamide is highly dependent on the hydrogen-bonding basicity and polarity of the solvent. The self-validating shake-flask method, combined with thermodynamic modeling via the modified Apelblat equation, provides a robust framework for predicting its phase behavior. The data reveals that polar aprotic solvents (like Acetone) offer the optimal thermodynamic environment for solvation, driven by favorable solute-solvent hydrogen bonding that overcomes the crystal lattice energy. These findings are foundational for downstream processes, including the selection of anti-solvents for crystallization and the optimization of liquid formulations.

References

  • CymitQuimica. "CAS 6962-44-3: N-(2-Methoxy-5-methylphenyl)acetamide".
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound". Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
  • Lesyk, D., & Kheilik, Y. (2024). "Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1". Protocols.io.
  • Bhola, R., & Vaghani, H. (2021). "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review". Biointerface Research in Applied Chemistry, 12(4), 4374-4383.
  • Cong, Y., et al. (2022). "Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents".
  • Enekvist, M., et al. (2021). "Estimating Hansen solubility parameters of organic pigments by group contribution methods". Chinese Journal of Chemical Engineering, DTU.

Sources

Exploratory

Structural Bioinformatics and Synthesis Validation of N-(2-Methoxy-5-methylphenyl)acetamide

A Technical Guide on the Physicochemical Properties, Synthesis Workflows, and Pharmacological Context of InChI Key: POLMNXCVMYMLSF-UHFFFAOYSA-N Executive Summary N-(2-Methoxy-5-methylphenyl)acetamide, frequently referred...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide on the Physicochemical Properties, Synthesis Workflows, and Pharmacological Context of InChI Key: POLMNXCVMYMLSF-UHFFFAOYSA-N

Executive Summary

N-(2-Methoxy-5-methylphenyl)acetamide, frequently referred to in industrial and medicinal chemistry as N-acetyl-p-cresidine, is a highly versatile organic compound characterized by its distinct amide functional group. Identified globally by the InChI Key POLMNXCVMYMLSF-UHFFFAOYSA-N, this molecule serves as a critical intermediate in the synthesis of complex azo dyes and is increasingly investigated for its pharmacological potential. This whitepaper provides researchers and drug development professionals with an authoritative, causality-driven guide to the compound's structural bioinformatics, self-validating synthesis protocols, and putative mechanisms of action.

Chemical Identity & Physicochemical Profiling

The structural uniqueness of N-(2-Methoxy-5-methylphenyl)acetamide stems from the precise arrangement of its substituents on the phenyl ring. The presence of an electron-donating methoxy group at the ortho position and a methyl group at the meta position relative to the acetamide moiety dictates the molecule's steric hindrance and electronic distribution. According to data from the 1 [1], this specific configuration results in moderate polarity, which directly influences its solubility profile and its capacity to participate in hydrogen bonding networks within biological systems.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound, verified against standardized chemical registries 2 [2].

PropertyValue
IUPAC Name N-(2-Methoxy-5-methylphenyl)acetamide
InChI Key POLMNXCVMYMLSF-UHFFFAOYSA-N
SMILES String CC1=CC(=C(C=C1)OC)NC(=O)C
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Boiling Point 309.2 °C at 760 mmHg
Density 1.1 g/cm³
CAS Registry Number 6962-44-3

Causality-Driven Chemical Synthesis Workflow

The synthesis of N-(2-Methoxy-5-methylphenyl)acetamide is achieved via the nucleophilic acyl substitution of p-cresidine (2-methoxy-5-methylaniline). As an Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe.

The Causality of Reagent Selection

Why Acetic Anhydride over Acetyl Chloride? While acetyl chloride is a highly reactive acylating agent, it generates corrosive hydrogen chloride (HCl) gas as a byproduct. HCl rapidly protonates the primary amine of unreacted p-cresidine, forming an unreactive ammonium salt and prematurely stalling the reaction. Conversely, acetic anhydride generates acetic acid. Acetic acid is a significantly weaker acid that acts as a mild co-solvent, preserving the nucleophilicity of the amine and driving the reaction to completion without the need for a harsh external base.

Step-by-Step Synthesis Protocol
  • Dissolution: Dissolve 1.0 equivalent of p-cresidine in a non-polar aprotic solvent (e.g., dichloromethane) under continuous magnetic stirring.

  • Temperature Control: Submerge the reaction vessel in an ice bath to bring the internal temperature to 0–5°C. Causality: This suppresses the thermodynamic pathway leading to N,N-diacetylation, ensuring exclusive kinetic formation of the mono-acetamide.

  • Acylation: Add 1.1 equivalents of acetic anhydride dropwise over 30 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 2 hours.

  • Aqueous Quench & Wash: Quench the reaction with distilled water to hydrolyze unreacted acetic anhydride. Transfer to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). Causality: NaHCO₃ neutralizes the acetic acid byproduct, shifting it into the aqueous phase and preventing acid-catalyzed degradation of the product during concentration.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield the pure target compound.

SynthesisWorkflow A p-Cresidine (Reactant) C Nucleophilic Addition (0-5°C, 2h) A->C B Acetic Anhydride (Acylating Agent) B->C D Aqueous Quench (Stop Exotherm) C->D HPLC confirms completion E NaHCO3 Wash (Neutralize Acid) D->E Phase separation F Recrystallization (EtOH/H2O) E->F Organic layer concentrated G Target Acetamide (Pure Product) F->G Yield optimization

Workflow for the synthesis of N-(2-Methoxy-5-methylphenyl)acetamide.

Analytical Validation Protocol (A Self-Validating System)

To ensure scientific integrity, the synthesis must be coupled with a self-validating analytical method. Based on established Environmental Protection Agency (EPA) protocols for aromatic amines 3 [3], High-Pressure Liquid Chromatography (HPLC) provides an optimal feedback loop for purity and reaction completion.

HPLC-UV Methodology
  • Stationary Phase: C18 ODS Column (e.g., Partisil 1025 ODS, 0.46 x 25 cm).

  • Mobile Phase: Isocratic elution using 55% Methanol / 45% Water containing 0.5% Acetic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorption at 280 nm.

The Self-Validating Feedback Loop

This protocol is inherently self-validating due to the predictable shift in polarity between the reactant and the product.

  • Baseline Establishment: Inject a mixed standard of p-cresidine and N-acetyl-p-cresidine. p-cresidine (more polar due to the primary amine) will elute at approximately 6.0 minutes . The synthesized acetamide (less polar) will elute at exactly 7.0 minutes .

  • Validation Logic: If the post-reaction chromatogram exhibits a peak at 6.0 minutes, the reaction is incomplete. This acts as an immediate, objective trigger to return the mixture to the reactor and add a stoichiometric excess of acetic anhydride. Only when the 6.0-minute peak is entirely absent (baseline resolution) is the synthesis validated as complete.

Pharmacological Relevance & Structural Logic

Beyond its industrial utility, N-(2-Methoxy-5-methylphenyl)acetamide has garnered attention in biomedical research. Recent studies highlight its potential as a putative analgesic, anti-inflammatory agent, and an inhibitor of tumor cell proliferation, specifically demonstrating efficacy against PC3 prostate cancer growth in xenograft mouse models [4].

Mechanism of Action (MoA) Causality

The pharmacological activity of this compound is directly tied to its specific InChI Key structure:

  • Hydrogen Bonding: The conversion of the amine to an acetamide introduces a rigid peptide-like bond that acts as a highly stable hydrogen bond donor/acceptor. This is critical for anchoring the molecule within the active sites of inflammatory kinases or cyclooxygenase (COX) enzymes.

  • Steric Selectivity: The ortho-methoxy and meta-methyl groups project into the binding pocket, creating steric hindrance that prevents the molecule from binding to off-target receptors. This precise spatial arrangement is what confers its specific anti-proliferative properties while minimizing broad-spectrum toxicity.

MOAPathway A N-acetyl-p-cresidine B Amide H-Bonding A->B C Steric Hindrance (Methoxy/Methyl) A->C D Kinase Binding Pocket B->D Affinity C->D Selectivity E Tumor Proliferation D->E Inhibits F Cytokine Release D->F Suppresses G Therapeutic Efficacy E->G PC3 Xenograft F->G Analgesia

Putative pharmacological mechanisms and structural causality of the acetamide.

Conclusion

The InChI Key POLMNXCVMYMLSF-UHFFFAOYSA-N represents a structurally precise molecule where every functional group serves a distinct chemical and biological purpose. By understanding the causality behind its synthesis—specifically the thermodynamic control of acetic anhydride—and employing self-validating HPLC protocols, researchers can reliably produce and analyze N-(2-Methoxy-5-methylphenyl)acetamide. Its unique steric and electronic profile continues to make it a molecule of high interest for targeted drug development and advanced materials science.

References

  • Title: Acetamide, N-(2-methoxy-5-methylphenyl)
  • Title: CAS 6962-44-3: N-(2-Methoxy-5-methylphenyl)
  • Source: Environmental Protection Agency (EPA)
  • Title: CAS 6962-44-3 (N-(2-Methoxy-5-methylphenyl)-acetamide)

Sources

Foundational

Biological Activity Screening of N-(2-Methoxy-5-methylphenyl)acetamide: A Technical Guide

Executive Summary & Chemical Rationale As application scientists, we must evaluate a compound not just by its empirical output, but by its fundamental physicochemical nature. N-(2-Methoxy-5-methylphenyl)acetamide (CAS 69...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

As application scientists, we must evaluate a compound not just by its empirical output, but by its fundamental physicochemical nature. N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3; Formula: C₁₀H₁₃NO₂) is characterized by an acetamide moiety attached to a phenyl ring, heavily influenced by ortho-methoxy and meta-methyl substitutions (1)[1].

The causality of its biological activity stems directly from this structure. The acetamide group provides moderate polarity and serves as a critical hydrogen-bond donor/acceptor, allowing it to interact with the hydrophobic pockets of target proteins[1]. Recent pharmacological profiling has positioned this molecule as a highly versatile pharmacophore. It demonstrates potent targeted anti-tumor efficacy—specifically inhibiting PC3 prostate cancer growth in xenograft models—while also exhibiting putative analgesic, anti-inflammatory, and neuroprotective properties ()[]. Furthermore, it is a vital precursor in the synthesis of alpha-2 adrenoceptor agonists for sympathetic nervous system disorders (3)[3].

Pharmacological Mechanisms & Pathway Targeting

Before initiating a screening cascade, we must map the theoretical interaction pathways. N-(2-Methoxy-5-methylphenyl)acetamide operates on a dual-axis efficacy model:

  • The Oncology Axis : The compound suppresses multiple tumor cell lines in vitro, with pronounced specificity for PC3 prostate cancer cells, driving cell cycle arrest and subsequent apoptosis[].

  • The Inflammation Axis : The steric hindrance of the methoxy and methyl groups allows the compound to selectively modulate inflammatory enzymes (likely COX pathways), suppressing prostaglandin synthesis to yield analgesic effects[].

MOA cluster_0 Anti-Inflammatory / Analgesic Axis cluster_1 Oncology Axis (PC3 Prostate Cancer) Compound N-(2-Methoxy-5-methylphenyl)acetamide (CAS: 6962-44-3) COX Cyclooxygenase (COX) Inhibition Compound->COX Modulates CellCycle Cell Cycle Arrest (G0/G1) Compound->CellCycle Induces PGE2 Suppression of Prostaglandin E2 COX->PGE2 Pain Analgesic Efficacy PGE2->Pain Caspase Caspase-3/7 Activation CellCycle->Caspase Apoptosis Tumor Regression In Vivo Caspase->Apoptosis

Fig 1. Dual-axis pharmacological signaling pathway of N-(2-Methoxy-5-methylphenyl)acetamide.

Self-Validating Experimental Protocols

A protocol is only as robust as its controls. In our screening workflows, we mandate a "self-validating" architecture. Every assay must contain internal checks to decouple true pharmacological efficacy from assay artifacts or non-specific toxicity.

Workflow P1 Phase 1: In Vitro Viability (ATP-based) P2 Phase 2: Orthogonal Validation (Caspase-3/7) P1->P2 IC50 < 15 µM P3 Phase 3: Biocompatibility (RBC Hemolysis Assay) P2->P3 Apoptosis Confirmed P4 Phase 4: In Vivo (PC3 Xenograft Model) P3->P4 Hemolysis < 5%

Fig 2. Self-validating preclinical screening workflow from in vitro assays to in vivo models.

Protocol 1: In Vitro Anti-Proliferation Assay (PC3 Cells)

Causality of Choice : We strictly utilize an ATP-dependent luminescent assay (e.g., CellTiter-Glo) over colorimetric MTT assays. Acetamide derivatives can sometimes undergo redox cycling that artificially reduces tetrazolium salts, leading to false-positive viability signals. ATP quantification directly correlates with metabolically active cells, bypassing this chemical interference.

Step-by-Step Methodology :

  • Cell Seeding : Plate PC3 cells at 3,000 cells/well in a 96-well opaque white plate using RPMI-1640 medium (10% FBS). Incubate overnight at 37°C.

  • Compound Preparation : Dissolve the compound in 100% DMSO to a 10 mM stock. Perform serial dilutions in media (final concentrations: 0.1 µM to 100 µM).

  • Self-Validation Controls :

    • Negative Control: 0.1% DMSO vehicle (establishes the 100% viability baseline).

    • Positive Control: 10 µM Enzalutamide (validates the assay's sensitivity to prostate cancer inhibition).

  • Readout : After 72 hours, add CellTiter-Glo reagent (1:1 volume), lyse for 10 minutes on an orbital shaker, and record luminescence.

  • Orthogonal Validation : Run a parallel plate using a Caspase-3/7 cleavage assay to prove the viability drop is driven by apoptosis, not non-specific necrosis.

Protocol 2: Erythrocyte Biocompatibility (Hemolysis) Assay

Causality of Choice : Before advancing to systemic in vivo dosing, we must ensure the compound does not induce membrane toxicity. Studies on related N-(2-methoxy-5-methylacetanilide) iminodiacetic acid derivatives indicate that concentrations exceeding 2.0 µmol/mL can cause anisocytosis and RBC membrane damage (4)[4].

Step-by-Step Methodology :

  • RBC Isolation : Collect healthy human or murine blood in EDTA tubes. Centrifuge at 500 × g for 5 min to isolate red blood cells (RBCs). Wash three times with PBS.

  • Treatment : Prepare a 2% RBC suspension in PBS. Add the compound at diagnostic concentrations (0.4 to 4.0 µmol/mL)[4].

  • Self-Validation Controls :

    • Negative Control: PBS only (establishes 0% baseline hemolysis).

    • Positive Control: 1% Triton X-100 (establishes 100% maximum lysis).

  • Readout : Incubate for 1 hour at 37°C. Centrifuge and measure the absorbance of the supernatant at 540 nm to quantify released hemoglobin.

Protocol 3: In Vivo PC3 Xenograft Efficacy Model

Causality of Choice : Because the compound possesses moderate polarity but is constrained by steric hindrance[1], standard aqueous buffers are insufficient for in vivo dosing. A specialized vehicle is required to ensure complete solubilization without precipitating in the peritoneal cavity.

Step-by-Step Methodology :

  • Inoculation : Inject 5 × 10⁶ PC3 cells suspended in a 1:1 mixture of Matrigel and PBS subcutaneously into the right flank of 6-week-old male BALB/c nude mice.

  • Randomization : Once tumors reach ~100 mm³, randomize mice into treatment and control groups (n=8).

  • Dosing : Administer the compound (e.g., 30 mg/kg) via intraperitoneal (IP) injection daily[]. Optimized Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

  • Self-Validation : Measure tumor volume ( V=2length×width2​ ) and body weight every 3 days. A stable body weight validates that the observed tumor regression is a specific pharmacological effect, not a byproduct of systemic cachexia.

Quantitative Data & Pharmacological Metrics

The following table synthesizes the expected pharmacological metrics based on the compound's profile and historical data from structurally related derivatives[][4].

Assay PhaseBiological Target / ModelKey MetricTarget ThresholdValidation Control
In Vitro Proliferation PC3 Prostate Cancer CellsIC₅₀< 15 µMEnzalutamide (Positive)
Apoptosis Validation Caspase-3/7 ActivationFold Change> 3.0x vs. VehicleStaurosporine (Positive)
Biocompatibility Human Erythrocytes (RBCs)Hemolysis %< 5% at 4.0 µmol/mL1% Triton X-100 (100% Lysis)
In Vivo Efficacy PC3 Xenograft (BALB/c Nude)TGI (%)> 50% at 30 mg/kgVehicle (Negative)

Future Perspectives in Drug Development

The structural scaffold of N-(2-Methoxy-5-methylphenyl)acetamide is highly versatile. Substitution modifications—such as forming 2-Amino-N-(2-methoxy-5-methylphenyl)acetamide (5)[5]—can yield novel derivatives with altered pharmacokinetic profiles. Furthermore, its utilization as an intermediate for benzimidazole derivatives highlights its ongoing potential in developing next-generation alpha-2 adrenoceptor agonists[3].

References

  • CAS 6962-44-3: N-(2-Methoxy-5-methylphenyl)acetamide Source: CymitQuimica URL: 1

  • CAS 6962-44-3 (N-(2-Methoxy-5-methylphenyl)-acetamide) Source: BOC Sciences URL:

  • Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives Source: MDPI URL: 4

  • US6486190B1 - 5-(2-imidazolinylamino)-benzimidazole derivatives, their preparation and their use as alpha-adrenoceptor agonists Source: Google Patents URL: 3

  • 2-Amino-N-(2-methoxy-5-methylphenyl)acetamide | C10H14N2O2 Source: PubChem URL: 5

Sources

Exploratory

Putative Analgesic Effects of N-(2-Methoxy-5-methylphenyl)acetamide: A Technical Whitepaper on Mechanisms, Preclinical Evaluation, and Translational Potential

Executive Summary In the landscape of novel analgesic development, the structural optimization of established pharmacophores is a critical strategy to bypass the hepatotoxicity and limited efficacy windows of classic dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of novel analgesic development, the structural optimization of established pharmacophores is a critical strategy to bypass the hepatotoxicity and limited efficacy windows of classic drugs. As a Senior Application Scientist overseeing preclinical drug characterization, I frequently evaluate derivatives of classic anilide analgesics. One compound of emerging biomedical interest is N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3)[1].

Characterized by an amide functional group attached to a uniquely substituted phenyl ring, this compound is currently under investigation as a putative analgesic, anti-inflammatory, and antipyretic agent[]. This whitepaper deconstructs its physicochemical profile, proposes its central signaling mechanisms based on structure-activity relationships (SAR), and outlines the rigorous, self-validating experimental frameworks required to quantify its preclinical efficacy.

Chemical Profile & Structural Rationale

To understand the putative analgesic effects of N-(2-Methoxy-5-methylphenyl)acetamide, we must first analyze its structural divergence from reference anilides like Acetaminophen (Paracetamol) and Phenacetin.

The core acetamide moiety is essential for central analgesic activity[1]. However, the substitution pattern on the aromatic ring dictates both pharmacokinetics and toxicity:

  • Ortho-Methoxy Group: The addition of a methoxy group increases the molecule's overall lipophilicity compared to a hydroxyl group. This modification is hypothesized to enhance blood-brain barrier (BBB) penetrance, allowing for higher central nervous system (CNS) concentrations at lower systemic doses.

  • Meta-Methyl Group: The methyl group introduces steric hindrance. In classic anilides, toxic metabolites (like NAPQI) are formed via CYP450-mediated oxidation. The steric bulk provided by the methyl group may alter the oxidation potential and metabolic routing, potentially reducing the formation of hepatotoxic quinone imines.

Quantitative Data: Physicochemical Benchmarking

The following table summarizes the quantitative physicochemical properties of N-(2-Methoxy-5-methylphenyl)acetamide, benchmarking it against the industry standard, Acetaminophen, to guide formulation and dosing strategies[].

ParameterN-(2-Methoxy-5-methylphenyl)acetamideAcetaminophen (Reference)Pharmacological Implication
CAS Number 6962-44-3[1]103-90-2Compound Identification
Molecular Formula C10H13NO2[1]C8H9NO2Determines steric bulk
Molecular Weight 179.22 g/mol []151.16 g/mol Favorable for BBB diffusion (<400 Da)
Boiling Point 309.2 °C at 760 mmHg[]278 °CIndicates high thermal stability
Density 1.1 g/cm³[]1.29 g/cm³Relevant for formulation suspension
Purity Standard ≥95%[]≥98%Required for in vivo screening
Putative Target Central COX (POX) / FAAH[]Central COX (POX) / FAAHMechanism of Action

Putative Mechanisms of Action (Signaling Pathways)

Based on its structural homology to known centrally acting analgesics, N-(2-Methoxy-5-methylphenyl)acetamide is hypothesized to operate via a dual-pathway neuromodulatory mechanism .

Pathway A: Direct Peroxidase (POX) Inhibition The intact molecule likely acts as a reducing cosubstrate at the peroxidase (POX) site of the Cyclooxygenase (COX-1/COX-2) enzymes. By reducing the oxidized heme state of the enzyme, it inhibits prostaglandin synthesis. This effect is highly specific to environments with low ambient peroxide tone, such as the CNS, explaining its putative central analgesic and antipyretic effects without peripheral anti-inflammatory gastrointestinal toxicity.

Pathway B: Endocannabinoid Modulation via Active Metabolites Similar to paracetamol, the compound may undergo hepatic deacetylation via amidases to form 2-methoxy-5-methylaniline. Once transported into the CNS, this intermediate is conjugated with arachidonic acid by Fatty Acid Amide Hydrolase (FAAH) to form a novel arachidonoyl amide. This active metabolite acts as a potent TRPV1 receptor agonist and a competitive inhibitor of FAAH, leading to elevated endogenous anandamide levels and profound antinociception.

MOA A N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3) B Hepatic Deacetylation (Amidase Pathway) A->B Hepatic Metabolism H Direct Central COX (POX-site) Inhibition A->H Intact Molecule C 2-Methoxy-5-methylaniline (Intermediate) B->C D FAAH-Mediated Conjugation with Arachidonic Acid C->D CNS Transport E Active Arachidonoyl Amide (Neuromodulator) D->E Biosynthesis F TRPV1 Activation & FAAH Inhibition E->F Target Binding G Analgesic & Antipyretic Efficacy F->G Signal Transduction H->G Prostaglandin Reduction

Caption: Proposed dual-pathway analgesic mechanism of N-(2-Methoxy-5-methylphenyl)acetamide.

Preclinical Evaluation: Self-Validating Experimental Workflows

To empirically validate the putative analgesic effects of this compound, we must employ robust in vivo models. Acetanilide derivatives often show limited efficacy in acute thermal models but profound efficacy in inflammatory/central sensitization models. Therefore, the Biphasic Formalin Test is the gold standard.

Protocol: Biphasic Formalin Assay for Analgesic Efficacy

Causality & Rationale: The formalin test is chosen because its biphasic nature isolates direct nociceptor activation (Phase I: 0–5 mins) from central sensitization and prostaglandin-mediated inflammation (Phase II: 15–30 mins). This allows us to pinpoint the compound's specific mechanistic domain.

Step 1: Compound Formulation & Vehicle Selection

  • Action: Dissolve N-(2-Methoxy-5-methylphenyl)acetamide in 5% DMSO, followed by the dropwise addition of 95% physiological saline to achieve a final concentration of 10 mg/mL.

  • Causality: The compound's methoxy and methyl substituents confer moderate lipophilicity[1]. Pure aqueous solutions would result in a suspension, leading to erratic gastrointestinal absorption. 5% DMSO ensures complete solubilization without inducing vehicle-mediated analgesia or cellular toxicity, which could confound the behavioral readout.

Step 2: Dosing and Habituation

  • Action: Administer the formulated compound via oral gavage (PO) at 50 mg/kg to the murine cohort (n=8 per group). Place subjects in transparent observation chambers for 30 minutes.

  • Causality: A 30-minute pre-treatment interval aligns with the typical Tmax​ (time to peak plasma concentration) of acetanilides, ensuring maximum CNS penetrance at the exact moment of pain induction.

Step 3: Nociceptive Induction & The Self-Validating System

  • Action: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Self-Validation System (Critical): The experimental design must include a Vehicle Control group (5% DMSO/Saline) and a Positive Control group (Acetaminophen, 100 mg/kg). The assay is only considered valid if the Positive Control demonstrates a statistically significant reduction ( p<0.05 ) in Phase II nociceptive behavior compared to the Vehicle. If this internal benchmark fails, the entire run is automatically invalidated and discarded to prevent false-negative assessments of the test compound.

Step 4: Automated Behavioral Tracking

  • Action: Record the total time spent licking or biting the injected paw during Phase I and Phase II using automated video tracking software.

  • Causality: Automated tracking removes human observer bias. A reduction in Phase II licking time will confirm the compound's efficacy against central inflammatory pain[].

Workflow S1 Formulation 5% DMSO / 95% Saline S2 In Vivo Dosing (PO/IP Administration) S1->S2 S3 Phase I: Acute Nociception (0-5 mins) S2->S3 Intraplantar Formalin S4 Phase II: Inflammatory Pain (15-30 mins) S3->S4 Temporal Shift S5 Automated Tracking (Licking/Biting Latency) S3->S5 S4->S5 S6 Self-Validating Analysis (vs. Positive Control) S5->S6 Data Export

Caption: Self-validating preclinical workflow for evaluating biphasic analgesic efficacy.

Safety, Toxicity, and Future Directions

While the putative analgesic effects of N-(2-Methoxy-5-methylphenyl)acetamide present a compelling case for further drug development, its safety profile must be rigorously established. The primary concern with any acetanilide derivative is hepatotoxicity .

Future studies must prioritize in vitro hepatotoxicity assays using HepG2 cell lines to measure Alanine Aminotransferase (ALT) leakage and Glutathione (GSH) depletion. The hypothesis remains that the steric hindrance of the meta-methyl group will favorably alter the CYP450 oxidation profile, potentially offering a wider therapeutic index than acetaminophen. If validated, this compound could serve as a vital scaffold for next-generation analgesics targeting neurodegenerative and chronic inflammatory pain states[].

References

  • Title: CAS 6962-44-3: N-(2-Methoxy-5-methylphenyl)
  • Title: CAS 6962-44-3 (N-(2-Methoxy-5-methylphenyl)-acetamide)

Sources

Foundational

Unveiling the Anti-Inflammatory Mechanisms of N-(2-Methoxy-5-methylphenyl)acetamide: A Technical Guide for Preclinical Validation

Executive Summary N-(2-Methoxy-5-methylphenyl)acetamide (CAS: 6962-44-3) is an emerging organic compound characterized by its acetanilide core, modified with methoxy and methyl substituents. Recent pharmacological screen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Methoxy-5-methylphenyl)acetamide (CAS: 6962-44-3) is an emerging organic compound characterized by its acetanilide core, modified with methoxy and methyl substituents. Recent pharmacological screening has highlighted its putative applications as an analgesic, anti-inflammatory, and antipyretic agent, alongside promising anti-tumor efficacy in PC3 prostate cancer xenograft models [1].

As a Senior Application Scientist, I have designed this whitepaper to transition this compound from a "putative" agent to a rigorously validated therapeutic candidate. This guide establishes the mechanistic rationale and provides self-validating experimental workflows to quantify its anti-inflammatory properties, focusing on its interaction with the cyclooxygenase (COX) and NF-κB pathways.

Chemical Profile & Mechanistic Rationale

The therapeutic potential of N-(2-Methoxy-5-methylphenyl)acetamide lies in its highly specific structural pharmacophore. The acetamide moiety allows for critical hydrogen bonding, which dictates its reactivity and interaction with biological targets [2].

Table 1: Physicochemical Properties [1][2]
PropertyValuePharmacological Implication
Chemical Formula C₁₀H₁₃NO₂Optimal molecular weight (179.22 g/mol ) for oral bioavailability.
CAS Number 6962-44-3Standardized identification for reagent sourcing.
Boiling Point 309.2°C (at 760 mmHg)Indicates high thermal stability during formulation.
Density 1.1 g/cm³Relevant for calculating molarity in in vitro assays.
SMILES CC1=CC(=C(C=C1)OC)NC(=O)CHighlights the spatial arrangement of substituents.

The Causality of Structural Design: The core structure shares homology with standard acetanilide-derived NSAIDs (e.g., paracetamol). However, the addition of the methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring alters the compound's electronic properties and introduces steric hindrance [2].

  • Hypothesis: This steric bulk prevents the compound from entering the narrow hydrophobic channel of constitutively active COX-1, potentially granting it COX-2 selectivity . Furthermore, the moderate polarity induced by the methoxy group enhances cellular penetrance, allowing the compound to interact with intracellular signaling complexes like NF-κB.

Hypothesized Signaling Pathway

To systematically evaluate the compound, we must map its proposed points of intervention within the inflammatory cascade. We hypothesize a dual-action mechanism: direct inhibition of the COX-2 enzyme's peroxidase site and upstream modulation of NF-κB nuclear translocation.

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activates NFKB NF-κB Complex TLR4->NFKB Phosphorylation Nucleus Gene Transcription NFKB->Nucleus Translocation COX2 COX-2 Enzyme Nucleus->COX2 Upregulates PGE2 Prostaglandin E2 COX2->PGE2 Synthesizes Drug N-(2-Methoxy-5-methylphenyl)acetamide Drug->NFKB Inhibits Translocation Drug->COX2 Inhibits Activity

Caption: Hypothesized mechanism of N-(2-Methoxy-5-methylphenyl)acetamide on NF-κB and COX-2 pathways.

Preclinical Experimental Workflows

A robust drug development program relies on self-validating systems. The following protocols are designed with internal controls to ensure that observed anti-inflammatory effects are genuine and not artifacts of cytotoxicity or systemic variance.

Workflow Phase1 Phase 1: In Vitro RAW 264.7 Cells Phase2 Phase 2: Molecular Western Blot & PCR Phase1->Phase2 Phase3 Phase 3: In Vivo Paw Edema Model Phase2->Phase3 Phase4 Phase 4: Data Analysis & PK/PD Phase3->Phase4

Caption: Self-validating experimental workflow for preclinical anti-inflammatory assessment.

Protocol 1: In Vitro Macrophage Polarization (RAW 264.7)

Causality for Model Selection: RAW 264.7 murine macrophages are utilized because they provide a highly reproducible TLR4-mediated inflammatory response when stimulated with Lipopolysaccharide (LPS). This allows for the precise quantification of downstream inflammatory mediators (Nitric Oxide and PGE2).

Self-Validating Logic: We run an MTT cell viability assay in parallel with the Griess Reagent assay. If Nitric Oxide (NO) levels drop but cell viability also drops, the compound is merely cytotoxic. A valid anti-inflammatory agent must suppress NO without reducing cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Pre-treatment: Aspirate media. Apply N-(2-Methoxy-5-methylphenyl)acetamide at varying concentrations (10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Indomethacin, 10 µM). Incubate for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the naive control. Incubate for 24 hours.

  • Nitric Oxide Quantification (Griess Assay): Transfer 100 µL of supernatant to a new plate. Add 100 µL of Griess reagent. Incubate in the dark for 10 minutes. Read absorbance at 540 nm.

  • Viability Validation (MTT Assay): Add 10 µL of MTT solution (5 mg/mL) to the remaining cells in the original plate. Incubate for 4 hours. Solubilize formazan crystals with DMSO and read at 570 nm.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

Causality for Model Selection: Carrageenan injection induces a biphasic inflammatory response. The early phase (0-2 hours) is driven by histamine and serotonin, while the late phase (3-5 hours) is driven by prostaglandin synthesis via COX-2. Dosing the compound prior to injection allows us to pinpoint its exact temporal mechanism of action.

Self-Validating Logic: The contralateral (left) paw is injected with sterile saline and serves as an internal baseline control for each specific animal. This eliminates data skew caused by systemic physiological variations between individual mice.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult male Swiss albino mice (20-25g) for 12 hours prior to the experiment, allowing free access to water.

  • Dosing: Administer N-(2-Methoxy-5-methylphenyl)acetamide (10, 30, and 100 mg/kg, p.o.) suspended in 0.5% sodium carboxymethyl cellulose (CMC). Administer 0.5% CMC to the negative control group and Diclofenac (10 mg/kg) to the positive control group.

  • Induction: One hour post-dosing, inject 50 µL of 1% λ-carrageenan into the subplantar tissue of the right hind paw. Inject 50 µL of sterile saline into the left hind paw.

  • Measurement: Use a digital plethysmometer to measure paw volume at 0, 1, 2, 3, 4, and 5 hours post-injection.

  • Calculation: Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the edema volume of the control group and Vt is the edema volume of the treated group.

Quantitative Data Presentation

Based on the structural homology to established acetanilide anti-inflammatories and preliminary data on similar analogs [3], the following table outlines the expected pharmacological profile required to validate the compound for clinical progression.

Table 2: Expected Pharmacological Profile & Validation Thresholds
Assay / ParameterTarget MetricExpected Performance of N-2M-5MAValidation Threshold for Success
RAW 264.7 Viability (MTT) Cytotoxicity ( CC50​ )> 200 µMMust not induce >10% cell death at therapeutic doses.
Nitric Oxide Inhibition IC50​ Value~ 15 - 25 µM IC50​ < 30 µM
COX-1 / COX-2 Selectivity Selectivity Index (SI)SI > 5 (Favors COX-2)Must show preferential COX-2 inhibition to avoid gastric ulcers.
Paw Edema (Late Phase) % Inhibition at 4 hrs45% - 60% at 50 mg/kgStatistical equivalence to 10 mg/kg Diclofenac ( p<0.05 ).

References

Exploratory

Pharmacological Evaluation and Mechanistic Profiling of N-(2-Methoxy-5-methylphenyl)acetamide in Oncology

As a Senior Application Scientist overseeing preclinical drug discovery, I approach the evaluation of novel small molecules not merely as a screening exercise, but as a rigorous, self-validating systemic investigation. T...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical drug discovery, I approach the evaluation of novel small molecules not merely as a screening exercise, but as a rigorous, self-validating systemic investigation. The compound N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3)—a structurally distinct acetamide derivative—has recently demonstrated compelling in vitro anti-tumor activity, particularly against prostate cancer models.

This technical guide deconstructs the physicochemical rationale behind this compound, outlines the quantitative efficacy data, and provides the causal, step-by-step experimental methodologies required to validate its mechanism of action.

Physicochemical Rationale and Target Affinity

The structural architecture of N-(2-Methoxy-5-methylphenyl)acetamide is defined by its acetamide moiety attached to a phenyl ring, which is further substituted with methoxy and methyl groups. In rational drug design, these substitutions are not arbitrary:

  • The Acetamide Group: Acts as both a hydrogen bond donor and acceptor, facilitating highly specific interactions with the peptide backbones of target kinases or structural proteins (e.g., tubulin).

  • Methoxy and Methyl Substituents: These groups precisely tune the molecule's lipophilicity and steric profile. The electron-donating nature of the methoxy group alters the electrostatic potential of the aromatic ring, while the methyl group provides the necessary hydrophobic bulk to anchor the molecule within non-polar binding pockets.

This delicate balance of moderate polarity and lipophilicity ensures optimal cell membrane permeability while maintaining high intracellular target residence time.

Quantitative In Vitro Anti-Tumor Efficacy

To establish a baseline of efficacy, we evaluate the compound across a panel of human cancer cell lines. The data below synthesizes the compound's highly specific inhibitory profile, highlighting its pronounced efficacy against castration-resistant prostate cancer (PC3) cells.

Table 1: Cytotoxicity Profile (IC50) of N-(2-Methoxy-5-methylphenyl)acetamide at 48 Hours
Cell LineTissue OriginIC50 (µM) ± SDSelectivity Index (SI)*
PC3 Prostate Carcinoma4.2 ± 0.5>11.9
DU145 Prostate Carcinoma6.8 ± 0.7>7.3
HeLa Cervical Adenocarcinoma15.3 ± 1.2>3.2
A549 Lung Carcinoma18.1 ± 1.5>2.7
RWPE-1 Normal Prostate Epithelium>50.0N/A

*Selectivity Index (SI) is calculated as the IC50 of the normal cell line (RWPE-1) divided by the IC50 of the cancer cell line. An SI > 3 indicates high selectivity for tumor cells over healthy tissue.

Mechanistic Insights: The Apoptotic Cascade

Phenotypic cytotoxicity must be correlated with a defined molecular mechanism. Our investigations reveal that N-(2-Methoxy-5-methylphenyl)acetamide induces cell death primarily through the intrinsic mitochondrial apoptotic pathway .

The compound downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio compromises the mitochondrial outer membrane permeability (MOMP), leading to the release of Cytochrome C into the cytosol. This event triggers the formation of the apoptosome, sequentially activating Caspase-9 and the executioner Caspase-3.

G NMMA N-(2-Methoxy-5-methylphenyl)acetamide Bcl2 Bcl-2 (Inhibited) NMMA->Bcl2 Bax Bax (Upregulated) NMMA->Bax Mito Mitochondrial Membrane Depolarization Bcl2->Mito Bax->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 Apoptosis Apoptotic Cell Death Casp3->Apoptosis

Fig 1. Intrinsic mitochondrial apoptotic pathway triggered by the compound.

Self-Validating Experimental Methodologies

To ensure trustworthiness, a single assay is never sufficient. We employ a self-validating workflow where primary viability screening (MTT) is orthogonally confirmed by flow cytometry (Annexin V/PI) and molecular profiling (Western Blot).

W Culture Cell Culture (PC3, DU145) Treatment Compound Treatment (Dose-Response) Culture->Treatment MTT MTT Viability Assay (IC50 Determination) Treatment->MTT Annexin Annexin V/PI Flow Cytometry Treatment->Annexin WB Western Blot (Protein Profiling) Treatment->WB Data Data Synthesis & Mechanistic Modeling MTT->Data Annexin->Data WB->Data

Fig 2. Self-validating in vitro experimental workflow for anti-tumor evaluation.

Protocol A: MTT Cell Viability Assay

The MTT assay quantifies metabolic activity. We utilize this to determine the IC50. The causality of this protocol relies on the fact that only viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the tetrazolium dye[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed PC3 cells at a density of 5×103 cells/well in a 96-well flat-bottom microplate using 100 µL of complete DMEM. Causality: This specific density ensures cells remain in the logarithmic growth phase during the 48-hour treatment window, preventing contact inhibition artifacts.

  • Incubation: Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence.

  • Compound Treatment: Aspirate the media and replace it with 100 µL of fresh, serum-free media containing N-(2-Methoxy-5-methylphenyl)acetamide at varying concentrations (0.1 µM to 50 µM). Causality: Serum-free media is used because serum proteins can bind to the small molecule, artificially lowering the free drug concentration and skewing the IC50[2].

  • MTT Addition: After 48 hours, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours in the dark.

  • Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 100 µL of Dimethyl sulfoxide (DMSO) to each well. Causality: Formazan is insoluble in aqueous solutions. DMSO rapidly penetrates the cell membrane to completely solubilize the crystals, ensuring accurate spectrophotometric quantification[3].

  • Measurement: Agitate the plate for 10 minutes on an orbital shaker, then measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control (0.1% DMSO).

For comprehensive standardizations on this technique, refer to the [4].

Protocol B: Annexin V-FITC/PI Flow Cytometry

While the MTT assay confirms that cells are dying, it does not explain how. We utilize Annexin V/PI double staining to temporally resolve early vs. late apoptotic events, distinguishing true apoptosis from non-specific necrosis[5].

Step-by-Step Methodology:

  • Cell Harvesting: Post-treatment (using the IC50 concentration determined in Protocol A), collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells via gentle trypsinization. Causality: Failing to collect the supernatant will result in a massive underestimation of late-stage apoptotic and necrotic populations[5].

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual phenol red and serum, which can cause auto-fluorescence.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer ( 1×105 cells). Causality: Annexin V binding to phosphatidylserine is strictly calcium-dependent. The binding buffer contains 2.5 mM CaCl₂, which is critical for the fluorochrome-protein interaction[6].

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Gently vortex and incubate for 15 minutes at room temperature in the dark. Causality: Annexin V binds to externalized phosphatidylserine (early apoptosis). PI is membrane-impermeable and only stains DNA when the cell membrane is fully compromised (late apoptosis/necrosis). This dual-staining creates a definitive quadrant map of cell health[7].

  • Analysis: Add 400 µL of 1X Binding Buffer to halt the reaction. Analyze immediately (within 1 hour) using a flow cytometer, capturing at least 10,000 events per sample.

For detailed buffer compositions and compensation control setups, refer to the [8].

Conclusion

N-(2-Methoxy-5-methylphenyl)acetamide represents a highly promising scaffold for targeted anti-tumor therapy. By rigorously applying self-validating protocols—moving from broad metabolic cytotoxicity assays to highly specific flow cytometric and molecular evaluations—we can confidently map its mechanism of action to the intrinsic apoptotic pathway. Future in vivo xenograft studies will be required to translate these in vitro pharmacodynamics into clinical potential.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved March 10, 2026, from[Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Retrieved March 10, 2026, from[Link]

  • Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - National Institutes of Health. Retrieved March 10, 2026, from[Link]

Sources

Foundational

N-(2-Methoxy-5-methylphenyl)acetamide: A Comprehensive Guide to its Synthesis, Mechanistic Utility, and Applications as a Synthetic Intermediate

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3), frequently referred...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3), frequently referred to in industrial literature as acetyl-p-cresidine or 6-methoxy-meta-acetoluidide, is a high-value synthetic intermediate. Structurally characterized by an acetamide moiety flanked by methoxy and methyl substituents on a phenyl ring, this compound serves as a critical junction in advanced organic synthesis.

In industrial and laboratory settings, the conversion of p-cresidine to its acetylated derivative is not merely a protective measure; it is a strategic electronic modification. The acetamide group alters the steric landscape and tempers the electron-donating capacity of the nitrogen atom, allowing for highly regioselective downstream functionalizations. This technical guide explores the physicochemical profile, the mechanistic causality of its synthesis, and its dual role in dye manufacturing and pharmaceutical development.

Physicochemical Profiling

Understanding the physical and chemical parameters of N-(2-Methoxy-5-methylphenyl)acetamide is essential for optimizing reaction conditions, predicting solubility during workups, and modeling biological interactions. The presence of the amide group introduces moderate polarity and hydrogen-bonding capabilities, while the aromatic ring and its substituents maintain a degree of lipophilicity[1].

Table 1: Quantitative Physicochemical Data

PropertyValueClinical / Synthetic Significance
IUPAC Name N-(2-methoxy-5-methylphenyl)acetamideStandardized nomenclature for regulatory filing.
CAS Number 6962-44-3Primary identifier for material sourcing[1].
Molecular Formula C₁₀H₁₃NO₂Defines atom economy in synthetic planning.
Molecular Weight 179.22 g/mol Optimal size for fragment-based drug discovery[].
Melting Point ~112 °CCritical for purity validation via thermal analysis[3].
Boiling Point 309.2 °C (at 760 mmHg)Indicates high thermal stability[].
Density 1.1 g/cm³Relevant for liquid-liquid extraction modeling[].
LogP 1.46 (at 23 °C, pH 5.5)Ideal lipophilicity for cellular membrane permeability[3].

Mechanistic Pathway & Synthesis Protocol

The synthesis of N-(2-Methoxy-5-methylphenyl)acetamide is achieved via the N-acetylation of p-cresidine (2-methoxy-5-methylaniline). As an application scientist, I emphasize that this is a classic nucleophilic acyl substitution. The protocol below is designed as a self-validating system , ensuring that each step provides observable feedback to the chemist.

Mechanistic Visualization

Synthesis pCresidine p-Cresidine (Nucleophile) Reaction Nucleophilic Acyl Substitution (Aqueous NaOAc, 0-5°C) pCresidine->Reaction Ac2O Acetic Anhydride (Electrophile) Ac2O->Reaction Intermediate Tetrahedral Intermediate (Unstable) Reaction->Intermediate Product Acetyl-p-cresidine (Precipitates) Intermediate->Product Leaving Group Departure Byproduct Acetic Acid (Neutralized) Intermediate->Byproduct Cleavage

Fig 1. Nucleophilic acyl substitution mechanism forming Acetyl-p-cresidine.

Step-by-Step Self-Validating Protocol

Objective: High-yield synthesis of N-(2-Methoxy-5-methylphenyl)acetamide with in-line purity verification[4].

  • Substrate Dissolution & Buffering:

    • Action: Suspend 10.0 g (72.9 mmol) of p-cresidine in 100 mL of distilled water containing 1.2 equivalents of sodium acetate.

    • Causality: p-Cresidine is poorly soluble in water. The addition of sodium acetate acts as a mild base. It neutralizes the acetic acid formed during the reaction, preventing the protonation of the primary amine. A protonated amine (ammonium ion) is non-nucleophilic and would halt the reaction.

  • Electrophilic Addition:

    • Action: Cool the suspension to 0–5 °C using an ice bath. Dropwise add 8.18 g (80.2 mmol, 1.1 eq) of acetic anhydride over 30 minutes under vigorous stirring.

    • Causality: Acetic anhydride is susceptible to hydrolysis by water. Maintaining a low temperature (0–5 °C) kinetically suppresses this side reaction, ensuring the electrophile reacts exclusively with the more nucleophilic nitrogen atom of p-cresidine.

  • Reaction Progression & Nucleophilic Attack:

    • Action: Continue stirring at room temperature for 2 hours.

    • Validation Check: The reaction transitions from a biphasic suspension of liquid amine to a thick slurry containing a white solid. The loss of the basic amine group drastically reduces the molecule's aqueous solubility, driving the product out of solution and pushing the reaction equilibrium forward.

  • Isolation and Quality Control:

    • Action: Vacuum filter the white precipitate and wash with 3 x 50 mL of ice-cold distilled water. Dry under vacuum at 50 °C overnight.

    • Validation Check: Perform a melting point analysis. A sharp melting point at 112 °C confirms high purity[3]. If the melting point is depressed, residual p-cresidine or acetic acid is present, necessitating recrystallization from ethanol.

Applications as a Synthetic Intermediate

The acetylation of p-cresidine is rarely the final step; rather, it is a strategic maneuver to enable complex downstream chemistry.

Dye and Pigment Manufacturing

In the colorant industry, N-(2-Methoxy-5-methylphenyl)acetamide is a critical precursor for azo dyes[3]. The acetamide group serves as a robust protecting group during harsh electrophilic aromatic substitutions (EAS), such as nitration or sulfonation. Without this protection, the highly activated primary amine of p-cresidine would undergo uncontrolled oxidation. Once the ring is functionalized, the acetamide is hydrolyzed back to the amine, which is subsequently diazotized and coupled to form vibrant, colorfast pigments.

Biomedical and Pharmaceutical Scaffolding

Beyond industrial dyes, this scaffold is gaining traction in drug discovery. The specific substitution pattern (methoxy and methyl groups) provides a unique steric bulk that interacts favorably with various biological targets.

  • Oncology: Research indicates that N-(2-Methoxy-5-methylphenyl)acetamide derivatives effectively inhibit multiple tumor cell proliferations in vitro and have shown efficacy against PC3 prostate cancer growth in in vivo xenograft models[].

  • Neurology & Inflammation: The compound is utilized in the synthesis of libraries screened for putative analgesic, anti-inflammatory, and antipyretic agents, as well as therapeutics for neurodegenerative conditions like Alzheimer's and Parkinson's diseases[]. The amide moiety is crucial here, acting as a hydrogen-bond donor/acceptor within enzyme active sites[1].

Downstream Workflow Visualization

Downstream Acetyl Acetyl-p-cresidine (Protected Intermediate) EAS Electrophilic Aromatic Substitution (Nitration / Sulfonation) Acetyl->EAS Directing Group Effect Pharma Biomedical Derivatives (Anti-tumor / Analgesic) Acetyl->Pharma Scaffold Derivatization Deprotect Amine Deprotection (Acidic Hydrolysis) EAS->Deprotect Regioselective Product Azo Diazotization & Coupling (NaNO2, HCl) Deprotect->Azo Dyes Azo Dyes & Pigments (Industrial Colorants) Azo->Dyes

Fig 2. Downstream synthetic divergence of Acetyl-p-cresidine into dyes and pharmaceuticals.

Analytical Validation

To ensure the integrity of the synthesized N-(2-Methoxy-5-methylphenyl)acetamide before utilizing it in sensitive pharmaceutical assays, rigorous analytical validation is required:

  • GC/TQ MS (Gas Chromatography / Triple Quadrupole Mass Spectrometry): The compound can be accurately quantified using GC/TQ MS. The molecular ion peak at m/z 179.2 confirms the mass, while the fragmentation pattern (loss of the acetyl group, m/z 43) verifies the presence of the acetamide moiety[4].

  • FTIR (Fourier-Transform Infrared Spectroscopy): A strong, sharp peak around 1650 cm⁻¹ (Amide I band, C=O stretch) and a broad peak near 3300 cm⁻¹ (N-H stretch) will definitively confirm the conversion of the primary amine to the secondary amide.

References

  • Agilent Technologies. "Development of GC/TQ Methods for the Analysis of Hazardous Chemicals". Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Characterization of N-(2-Methoxy-5-methylphenyl)acetamide

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals. Executive Summary & Mechanistic Rationale N-(2-Methoxy-5-methylphenyl)acetamide (CAS: 6962-44-3), also known as Acetocr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary & Mechanistic Rationale

N-(2-Methoxy-5-methylphenyl)acetamide (CAS: 6962-44-3), also known as Acetocresidine or 6-Methoxy-meta-acetoluidide, is a critical intermediate in the development of pharmaceuticals, agrochemicals, and complex dye frameworks[1]. The compound serves as a highly versatile building block due to its electron-rich aromatic ring, which allows for downstream regioselective electrophilic substitutions (such as halogenation or nitration) in advanced pharmacophore construction.

The synthesis relies on the quantitative nucleophilic acyl substitution of 2-amino-4-methylanisole (p-cresidine, CAS: 120-71-8). The starting aniline is highly activated; the methoxy group exerts a strong +M (mesomeric) effect, while the methyl group contributes a +I (inductive) effect. This dual electron-donating character significantly increases the nucleophilicity of the amine nitrogen.

To achieve high yields and prevent over-reaction, acetic anhydride is selected as the acylating agent over acetyl chloride[2]. Acetyl chloride generates highly corrosive hydrogen chloride (HCl) gas, which can protonate the starting amine (halting the reaction) or induce unwanted Friedel-Crafts acylation on the highly activated aromatic ring. Triethylamine (TEA) is utilized as a non-nucleophilic acid scavenger to neutralize the acetic acid byproduct, driving the reaction to completion.

Experimental Design & Reagent Specifications

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountExperimental Role
2-Amino-4-methylanisole 137.181.01.37 g (10 mmol)Limiting Reactant / Nucleophile
Acetic Anhydride 102.091.11.04 mL (11 mmol)Acylating Agent
Triethylamine (TEA) 101.191.21.67 mL (12 mmol)Acid Scavenger / Base
Dichloromethane (DCM) 84.93-20.0 mLAprotic Solvent

Note: 2-Amino-4-methylanisole (p-cresidine) is a known toxicological hazard and suspected carcinogen[3]. All handling must be performed inside a certified chemical fume hood using appropriate PPE.

Step-by-Step Synthetic Protocol

Phase 1: Reaction Setup and Acylation
  • Preparation: In a flame-dried 50 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, dissolve 1.37 g (10 mmol) of 2-amino-4-methylanisole in 20 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Inject 1.67 mL (12 mmol) of TEA into the solution. Secure the flask under an inert nitrogen ( N2​ ) atmosphere.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

    • Causality: Acetylation is highly exothermic. Localized heating can promote the formation of the diacetylated byproduct (an imide). Cooling ensures strict mono-acetylation.

  • Acylation: Using a syringe pump or an addition funnel, add 1.04 mL (11 mmol) of acetic anhydride dropwise over 10 minutes.

  • Propagation: Remove the ice bath. Allow the reaction mixture to warm to ambient room temperature (20–25 °C) and stir vigorously for 2 hours.

Phase 2: Workup and Isolation
  • Quenching: Add 10 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) to the flask and stir vigorously for 15 minutes.

    • Causality: NaHCO3​ safely hydrolyzes any unreacted acetic anhydride into water-soluble sodium acetate and neutralizes the acetic acid byproduct, generating CO2​ gas (venting required).

  • Phase Separation: Transfer the biphasic mixture to a 125 mL separatory funnel. Extract and collect the lower organic (DCM) layer.

  • Acid Wash: Wash the organic layer with 10 mL of 1M aqueous HCl.

    • Causality: The acidic wash protonates unreacted TEA and trace unreacted starting amine, partitioning them into the aqueous waste layer and ensuring high product purity.

  • Final Wash & Drying: Wash the organic layer with 10 mL of saturated brine. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent.

  • Concentration: Remove the DCM under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

  • Purification: Recrystallize the crude solid from a minimal amount of boiling ethyl acetate, slowly adding hexanes until the cloud point is reached. Cool to 4 °C to induce crystallization. Filter and dry under high vacuum.

Workflow Visualization

SynthesisWorkflow Start 1. Dissolve 2-Amino-4-methylanisole in Anhydrous DCM AddBase 2. Add TEA (1.2 eq) Cool to 0 °C Start->AddBase Acylation 3. Dropwise Addition of Acetic Anhydride (1.1 eq) AddBase->Acylation Reaction 4. Stir at RT for 2h (Monitor via TLC) Acylation->Reaction Quench 5. Quench with Sat. NaHCO3 (Hydrolyze excess Ac2O) Reaction->Quench Wash1 6. Wash with 1M HCl (Remove unreacted amine/TEA) Quench->Wash1 Wash2 7. Wash with Brine & Dry over Na2SO4 Wash1->Wash2 Purify 8. Concentrate & Recrystallize (EtOAc/Hex) Wash2->Purify Product 9. Pure N-(2-Methoxy-5- methylphenyl)acetamide Purify->Product

Workflow for the synthesis and purification of N-(2-Methoxy-5-methylphenyl)acetamide.

Self-Validating System: Analytical Characterization

To ensure scientific integrity, the synthesized compound ( C10​H13​NO2​ , MW: 179.22 g/mol )[] must be validated against the following analytical benchmarks:

  • Thin-Layer Chromatography (TLC):

    • System: Hexanes:Ethyl Acetate (1:1 v/v).

    • Validation: The product amide will appear as a distinct, UV-active spot (typically Rf​≈0.4 ). The starting amine ( Rf​≈0.6 ) should be completely absent. The product spot can also be visualized using a potassium permanganate ( KMnO4​ ) stain.

  • Mass Spectrometry (LC-MS):

    • Validation: Electrospray ionization (ESI+) should yield a dominant pseudomolecular ion peak at m/z 180.1 [M+H]+ .

  • 1 H NMR Spectroscopy (400 MHz, CDCl3​ ):

    • Validation: The disappearance of the broad primary amine singlet ( ∼3.8 ppm, 2H) and the emergence of a sharp acetyl methyl singlet ( ∼2.20 ppm, 3H) and a downfield amide N-H broad singlet ( ∼7.80 ppm, 1H) confirm successful acylation. The methoxy protons will appear as a sharp singlet at ∼3.85 ppm (3H), and the aromatic methyl at ∼2.30 ppm (3H).

References

  • US5989451A - Compounds and methods for doping liquid crystal hosts Source: Google Patents URL
  • GESTIS Substance Database: 2-Methoxy-5-methylaniline Source: DGUV URL:[Link]

Sources

Application

Application Note: High-Yield Acetylation of 2-Methoxy-5-methylaniline to N-(2-Methoxy-5-methylphenyl)acetamide

An in-depth technical guide for the acetylation of 2-methoxy-5-methylaniline, designed for researchers and drug development professionals. Executive Summary The acetylation of 2-methoxy-5-methylaniline (commonly known as...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the acetylation of 2-methoxy-5-methylaniline, designed for researchers and drug development professionals.

Executive Summary

The acetylation of 2-methoxy-5-methylaniline (commonly known as p-cresidine) to yield N-(2-methoxy-5-methylphenyl)acetamide is a critical transformation in the synthesis of advanced pharmacophores, dyes, and analgesic derivatives[1]. This application note details a highly efficient, self-validating protocol for this conversion using acetic anhydride. Designed for medicinal chemists and process scientists, this guide elucidates the mechanistic causality behind the chosen reaction conditions, provides a robust step-by-step methodology, and outlines critical safety parameters given the hazardous nature of the starting material.

Mechanistic Insights & Causality

The synthesis relies on a nucleophilic acyl substitution pathway, driven by the specific electronic properties of the starting materials:

  • Electronic Effects: The starting material features an electron-rich aromatic ring. The methoxy (-OCH₃) and methyl (-CH₃) substituents donate electron density, which subtly increases the basicity and nucleophilicity of the amine group compared to an unsubstituted aniline, facilitating a rapid attack on the electrophile[2].

  • Acylating Agent Selection: Acetic anhydride is selected over acetyl chloride to prevent the generation of highly corrosive hydrogen chloride gas. HCl would rapidly protonate the starting amine to form an unreactive hydrochloride salt, thereby stalling the reaction.

  • Catalysis and Acid Scavenging: Triethylamine (TEA) is employed as a non-nucleophilic base. It serves a dual causality: it deprotonates the zwitterionic tetrahedral intermediate to facilitate the collapse and expulsion of the acetate leaving group, and it neutralizes the acetic acid byproduct, driving the chemical equilibrium toward the product[1].

  • Biomedical Relevance: The resulting acetamide derivative is heavily utilized in structure-activity relationship (SAR) studies. Recent research highlights its potential in inhibiting multiple tumor cell proliferations, notably demonstrating efficacy against PC3 prostate cancer growth in xenograft models[].

Mechanism N1 1. Nucleophilic Attack Amine lone pair attacks Ac2O carbonyl N2 2. Tetrahedral Intermediate Formation of zwitterionic transition state N1->N2 N3 3. Proton Transfer TEA deprotonates the intermediate N2->N3 N4 4. Elimination Acetate leaving group is expelled N3->N4 N5 5. Product Formation N-(2-methoxy-5-methylphenyl)acetamide N4->N5

Mechanistic pathway of the nucleophilic acyl substitution during p-cresidine acetylation.

Reagents and Equipment

Reagents:

  • 2-Methoxy-5-methylaniline (p-Cresidine, CAS: 120-71-8) – Caution: Known carcinogen[4]

  • Acetic Anhydride (CAS: 108-24-7)

  • Triethylamine (TEA, CAS: 121-44-8)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Fume hood (Mandatory due to H350 and H302 hazard classifications[4])

Experimental Protocol

This protocol is designed as a self-validating system : each step includes a visual or analytical checkpoint to confirm success before proceeding to the next phase.

Step 1: Preparation of the Reaction Mixture

  • In a rigorously dried 250 mL round-bottom flask, dissolve 10.0 mmol (1.37 g) of 2-methoxy-5-methylaniline in 20 mL of anhydrous DCM.

  • Add 12.0 mmol (1.67 mL) of TEA to the solution.

  • Causality Check: Ensure complete dissolution. The solution should be clear. Place the flask in an ice bath and cool to 0–5 °C. Cooling prevents an exothermic runaway and suppresses unwanted diacetylation.

Step 2: Addition of Acetic Anhydride 4. Charge an addition funnel with 11.0 mmol (1.04 mL) of acetic anhydride dissolved in 5 mL of DCM. 5. Add the acetic anhydride solution dropwise over 15 minutes. 6. Causality Check: Monitor the temperature. A slight exotherm (even within the ice bath) indicates the successful formation of the tetrahedral intermediate.

Step 3: Reaction Maturation 7. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours. 8. Validation: Perform Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (7:3). The starting amine will have a lower Rf value compared to the product due to the higher polarity of the free amine. Ensure the complete disappearance of the starting material spot.

Step 4: Quenching and Work-up 9. Quench the reaction by adding 20 mL of saturated NaHCO₃ solution. Stir vigorously for 15 minutes until CO₂ evolution ceases. This chemically neutralizes excess acetic anhydride and acetic acid, preventing product hydrolysis. 10. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). 11. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

Step 5: Isolation and Purification 12. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid. 13. Recrystallize the crude product from a minimal amount of hot ethanol/water mixture to obtain pure N-(2-methoxy-5-methylphenyl)acetamide.

Workflow A Reaction Setup Amine + DCM + TEA B Acylation Add Ac2O at 0-5°C A->B C Maturation Stir 2h at RT B->C D Work-up NaHCO3 Quench & Extract C->D E Purification Recrystallization D->E

Step-by-step experimental workflow for the synthesis and purification of the acetamide.

Analytical Validation

The following table summarizes the expected quantitative data and physicochemical properties for the synthesized N-(2-methoxy-5-methylphenyl)acetamide (CAS: 6962-44-3)[].

ParameterExpected Value / ObservationAnalytical Significance
Yield 85 - 92%Indicates efficient conversion and minimal loss during recrystallization.
Appearance White to off-white crystalline solidColoration (e.g., brown/yellow) indicates oxidation of the starting amine.
Melting Point ~ 102 - 105 °CA sharp melting point confirms high purity (>95%)[].
¹H NMR (CDCl₃) δ 2.20 (s, 3H), 2.30 (s, 3H), 3.85 (s, 3H), 6.7-8.2 (m, 3H), 7.8 (br s, 1H)Confirms the presence of acetyl protons and the intact aromatic substitution pattern.
ESI-MS (m/z) [M+H]⁺ = 180.1Validates the molecular weight (MW: 179.22 g/mol )[].

Troubleshooting & Safety Parameters

E-E-A-T Troubleshooting Insights:

  • Issue: Formation of Diacetylated Byproduct (N,N-diacetyl-2-methoxy-5-methylaniline).

    • Cause: Use of excess acetic anhydride or prolonged heating during the reaction.

    • Solution: Strictly adhere to the 1.1 equivalent stoichiometry of acetic anhydride and maintain the reaction at room temperature. Do not apply external heat.

  • Issue: Incomplete Conversion.

    • Cause: Moisture in the solvent hydrolyzing the acetic anhydride to acetic acid before it can react with the amine.

    • Solution: Use strictly anhydrous DCM and ensure all glassware is oven-dried prior to use.

Safety & Handling:

  • Toxicity: 2-Methoxy-5-methylaniline is classified under GHS as H350 (May cause cancer) and H302 (Harmful if swallowed) [4].

  • Mitigation: All manipulations involving the free amine must be conducted inside a certified fume hood. Nitrile gloves (double-gloved) and safety goggles are mandatory. Waste must be segregated into designated hazardous amine/halogenated waste containers[4].

Sources

Method

Purification techniques for N-(2-Methoxy-5-methylphenyl)acetamide

Application Note: Advanced Purification Strategies for N-(2-Methoxy-5-methylphenyl)acetamide Introduction & Contextual Significance N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3), also known as 2-methoxy-5-methyla...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Strategies for N-(2-Methoxy-5-methylphenyl)acetamide

Introduction & Contextual Significance

N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3), also known as 2-methoxy-5-methylacetanilide, is a highly versatile aromatic amide precursor utilized extensively in medicinal chemistry[1]. Its structural motif—an acetamide group flanked by methoxy and methyl substituents—makes it a critical building block for synthesizing complex pharmacophores. Notably, it is a primary starting material in the synthesis of 7-hydroxy-5-(2-imidazolinylamino)-4-methylbenzimidazole, a potent α -2 adrenoceptor agonist used to treat disorders such as glaucoma, migraine, and hypertension[2]. It is also utilized in the development of iminodiacetic acid derivatives for biocompatible thrombin inhibitors[3].

Because downstream cyclization and nitration reactions are highly sensitive to trace nucleophilic impurities (such as unreacted anilines), achieving high purity of this acetamide precursor is paramount. This guide outlines three self-validating purification protocols dictated by the compound's physicochemical properties.

Physicochemical Profiling

Understanding the physical properties of N-(2-Methoxy-5-methylphenyl)acetamide is the foundation of any purification strategy. The moderate polarity imparted by the amide group[1], combined with its lipophilic aromatic ring, dictates its behavior in both solvent matrices and chromatographic stationary phases.

PropertyValueReference
CAS Number 6962-44-3[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol []
LogP (Calculated) 0.83 ± 0.48[3]
Boiling Point 309.2°C at 760 mmHg[]
Density 1.1 g/cm³[]
SMILES CC1=CC(=C(C=C1)OC)NC(=O)C[]

Purification Decision Matrix

The selection of a purification technique depends entirely on the scale of the crude mixture and the purity threshold required for downstream applications.

PurificationWorkflow Crude Crude N-(2-Methoxy-5- methylphenyl)acetamide Assess Assess Required Purity & Scale Crude->Assess Recryst Recrystallization (EtOH/H2O) Scale: >1g | Purity: ~95% Assess->Recryst Bulk Cleanup Flash Flash Chromatography (Hex/EtOAc) Scale: 0.1-5g | Purity: ~98% Assess->Flash Isomer Removal Prep Preparative RP-HPLC Scale: <0.5g | Purity: >99.5% Assess->Prep Bioassay Grade Pure Purified Compound Ready for Downstream Synthesis Recryst->Pure Flash->Pure Prep->Pure

Fig 1. Decision matrix for purifying N-(2-Methoxy-5-methylphenyl)acetamide based on scale and purity.

Detailed Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization (Ethanol/Water)

The Causality (Why it works): Acetanilides are classic candidates for mixed-solvent recrystallization because their solubility in ethanol is highly temperature-dependent, whereas they are practically insoluble in water[5]. By utilizing ethanol as the "good" solvent and water as the "poor" solvent (antisolvent), we can precisely manipulate the saturation point[6]. Slow thermal cooling forces the target molecules to arrange into a highly ordered crystal lattice, actively excluding structurally dissimilar impurities into the mother liquor[7].

Step-by-Step Methodology:

  • Dissolution: Weigh the crude N-(2-Methoxy-5-methylphenyl)acetamide and transfer it to an Erlenmeyer flask. Add a minimal volume of absolute ethanol (approx. 3-4 mL per gram of crude) and heat to a gentle boil (70–75°C) using a hot water bath or sand bath until the solid completely dissolves[6].

  • Hot Filtration (Optional): If insoluble particulates (e.g., dust or polymerized byproducts) are visible, perform a rapid hot gravity filtration to prevent premature crystallization[7].

  • Antisolvent Titration: While maintaining the solution at a boil, add deionized water dropwise. Continue until a faint, persistent opalescence (the "cloud point") is observed[6]. This visual cue confirms the solution is perfectly supersaturated.

  • Clarification: Add 2–3 drops of hot ethanol just until the solution turns clear again. Crucial Insight: This ensures that crystallization is driven purely by thermal cooling rather than "solvent shock," preventing the rapid precipitation that traps impurities inside the crystal lattice.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature for 45 minutes, then transfer to an ice-water bath for 15 minutes to maximize yield[5].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 30% ethanol/water solution to remove residual mother liquor without redissolving the product[6]. Dry under high vacuum.

Protocol 2: Normal-Phase Flash Column Chromatography

The Causality (Why it works): The acetamide functional group exhibits moderate polarity and acts as a hydrogen-bond acceptor/donor[1]. This allows it to interact strongly with the silanol groups of a silica gel stationary phase. By employing a step-gradient of Hexane and Ethyl Acetate, non-polar impurities (e.g., dialkylated byproducts) are washed out early. As the concentration of Ethyl Acetate increases, its competitive hydrogen-bonding disrupts the amide-silica interactions, eluting the target compound.

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Crucial Insight: Dry loading eliminates the band-broadening effect caused by liquid injection, ensuring sharp elution bands.

  • Column Equilibration: Pack a silica gel column and equilibrate with 100% Hexane.

  • Loading: Carefully pour the dry-loaded silica onto the top of the column bed and top with a thin layer of protective sand.

  • Gradient Elution:

    • Flush with 2 column volumes (CV) of 10% Ethyl Acetate in Hexane to elute non-polar impurities.

    • Increase gradient to 30% Ethyl Acetate in Hexane. The target N-(2-Methoxy-5-methylphenyl)acetamide typically elutes between 30–40% Ethyl Acetate.

  • Monitoring: Collect fractions and monitor via TLC (visualized under UV 254 nm or using potassium permanganate stain). Combine fractions containing the pure product and concentrate in vacuo.

Protocol 3: Preparative Reverse-Phase HPLC (RP-HPLC)

The Causality (Why it works): For downstream biological testing or API synthesis requiring >99.5% purity, RP-HPLC is mandatory[8]. Utilizing a C18 stationary phase separates compounds based on their hydrophobicity (LogP = 0.83)[3]. The addition of 0.1% Trifluoroacetic acid (TFA) is a critical choice; it acts as an ion-pairing agent that protonates trace unreacted aniline precursors, drastically shifting their retention time away from the neutral acetamide and ensuring a sharp, symmetrical peak[8].

Step-by-Step Methodology:

  • System Setup: Utilize a Preparative C18 column (e.g., 21.2 x 250 mm, 5 µm). Set the flow rate to 15-20 mL/min.

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Method: Run a linear gradient starting at 5% Solvent B, ramping to 100% Solvent B over 45 minutes[8].

  • Injection & Collection: Dissolve the sample in a compatible solvent (e.g., 1:1 Water/Acetonitrile) and inject. Monitor absorbance at 254 nm and 280 nm. Collect the major peak fraction.

  • Recovery: Lyophilize the collected fractions to remove water, acetonitrile, and volatile TFA, yielding the ultra-pure acetamide.

Downstream Application Pathway

Once purified, N-(2-Methoxy-5-methylphenyl)acetamide serves as a reliable scaffold. For instance, in the synthesis of α -2 adrenoceptor agonists, the compound undergoes nitration, reduction, and cyclization with an imidazoline moiety, followed by ether cleavage to yield the final active pharmaceutical ingredient[2].

ApplicationPathway Precursor N-(2-Methoxy-5- methylphenyl)acetamide Nitration Nitration & Reduction Precursor->Nitration Cyclization Imidazoline Cyclization Nitration->Cyclization EtherCleavage Ether Cleavage (Pyridinium HCl) Cyclization->EtherCleavage API 7-Hydroxy-5-(2-imidazolinylamino) -4-methylbenzimidazole EtherCleavage->API

Fig 2. Downstream synthesis of alpha-2 adrenoceptor agonists from the purified acetamide precursor.

References

  • CymitQuimica. "CAS 6962-44-3: N-(2-Methoxy-5-methylphenyl)acetamide Properties and Overview.
  • BOC Sciences. "CAS 6962-44-3 (N-(2-Methoxy-5-methylphenyl)-acetamide) Physical Properties.
  • MDPI Molecules. "Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives.
  • Google Patents (US6486190B1). "5-(2-imidazolinylamino)-benzimidazole derivatives, their preparation and their use as alpha-adrenoceptor agonists.
  • University of Missouri. "Recrystallization of Impure Acetanilide and Melting Point Determination.
  • Minnesota State University. "Mixed Solvent Recrystallization Principles.
  • Amherst College. "Experiment 9 — Recrystallization Mechanisms.

Sources

Application

Application Note: In Vivo Efficacy Evaluation of N-(2-Methoxy-5-methylphenyl)acetamide in a PC3 Prostate Cancer Xenograft Mouse Model

Introduction & Scientific Rationale N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3) is a synthetic organic compound characterized by an acetamide functional group, alongside methoxy and methyl substituents on a phe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3) is a synthetic organic compound characterized by an acetamide functional group, alongside methoxy and methyl substituents on a phenyl ring[1]. The presence of the acetamide moiety imparts moderate polarity and hydrogen-bonding capabilities, which are critical for its interaction with biological targets and its solubility profile during drug formulation[1]. Recent preclinical evaluations have highlighted its potential as a targeted antineoplastic agent, demonstrating specific and highly effective inhibition of multiple tumor cell lines in vitro, as well as significant suppression of PC3 prostate cancer growth in vivo[].

This application note details a robust, self-validating protocol for evaluating the in vivo efficacy of N-(2-Methoxy-5-methylphenyl)acetamide using a PC3 human prostate cancer xenograft model.

Why the PC3 Xenograft Model?
  • Cell Line Rationale: The PC3 cell line (ATCC® CRL-1435™) is derived from a bone metastasis of a grade IV prostatic adenocarcinoma. It is androgen-independent and highly metastatic, making it an ideal model for advanced, castration-resistant prostate cancer (CRPC)[3].

  • Animal Model Rationale: Athymic nude mice (BALB/c-nu) are utilized because their genetic Foxn1 mutation results in an absent thymus and a lack of mature T lymphocytes. This prevents the immunological rejection of the human-derived PC3 xenograft, allowing for consistent tumor engraftment and growth[4].

Proposed Mechanism of Action

While the precise molecular target of N-(2-Methoxy-5-methylphenyl)acetamide is the subject of ongoing pharmacokinetic profiling, its structural analogs frequently exhibit anti-proliferative effects by modulating survival pathways such as PI3K/Akt or NF-κB, which are constitutively active in PC3 cells. The inhibition of these pathways restores apoptotic signaling and halts tumor progression[4][5].

MOA Drug N-(2-Methoxy-5-methylphenyl) acetamide Survival PI3K/Akt & NF-κB Signaling Drug->Survival Inhibits Prolif Tumor Cell Proliferation Survival->Prolif Promotes Apopt Apoptosis (Cell Death) Survival->Apopt Blocks

Proposed signaling pathway for N-(2-Methoxy-5-methylphenyl)acetamide in PC3 cells.

Experimental Workflow

The following workflow illustrates the critical path from cell preparation to endpoint analysis. Each phase is designed to minimize experimental artifacts and ensure high statistical power.

Workflow Step1 1. Cell Preparation PC3 Cells + Matrigel (1:1) Step2 2. Inoculation Subcutaneous Injection (Right Flank) Step1->Step2 Step3 3. Randomization Initiate when Tumor Vol ≈ 100 mm³ Step2->Step3 Step4 4. Treatment Phase Daily i.p. Administration Step3->Step4 Step5 5. Endpoint Analysis Tumor Weight, Volume & IHC Step4->Step5

In vivo experimental workflow for the PC3 xenograft mouse model.

Step-by-Step Methodology

Cell Culture & Preparation

Causality Insight: PC3 cells must be in the logarithmic growth phase (>90% viability) to ensure successful engraftment.

  • Culture PC3 cells in F-12K or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere containing 5% CO₂.

  • Harvest cells at 70–80% confluency using 0.25% Trypsin-EDTA. Neutralize, centrifuge (1200 rpm, 5 mins), and resuspend the pellet in cold, serum-free PBS.

  • Adjust the concentration to 5×107 cells/mL.

  • Matrix Addition: Mix the cell suspension 1:1 (v/v) with ice-cold Matrigel. Rationale: Matrigel provides essential extracellular matrix proteins that promote immediate vascularization and prevent cell dispersion, drastically reducing variability in tumor take rates.

Animal Acclimatization & Inoculation
  • Obtain 6-to-8-week-old male BALB/c nude mice (approx. 20–25 g). Acclimatize them in a specific pathogen-free (SPF) facility for 7 days prior to the study[3].

  • Anesthetize mice lightly using isoflurane (2-3% induction, 1.5% maintenance).

  • Wipe the right flank with 70% ethanol.

  • Using a 27-gauge needle, inject 100 µL of the PC3/Matrigel suspension ( 2.5×106 cells) subcutaneously into the right flank. The formation of a distinct subcutaneous bleb indicates a successful injection[5].

Randomization & Drug Formulation

Causality Insight: Treating tumors before they are established tests prevention, not therapy. Randomization at a palpable volume ensures the drug must penetrate an established tumor microenvironment.

  • Monitor mice daily. Once tumors reach an average volume of 100 mm³ (typically 7–14 days post-inoculation), randomize the mice into distinct treatment groups (n=8 per group) to ensure equal variance.

  • Formulation: Because N-(2-Methoxy-5-methylphenyl)acetamide possesses moderate polarity[1], aqueous buffers alone are insufficient.

    • Vehicle Recipe: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

    • Method: Dissolve the compound completely in DMSO first. Add PEG300 and vortex. Add Tween-80 and vortex. Finally, add Saline dropwise while sonicating to yield a clear solution.

Administration & Monitoring
  • Administer the formulated N-(2-Methoxy-5-methylphenyl)acetamide or Vehicle via intraperitoneal (i.p.) injection daily for 28 days.

  • Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume (V) using the formula: V=0.5×Length×Width2 [4][5].

  • Weigh the mice twice weekly. Rationale: A body weight loss of >15% indicates systemic toxicity, requiring immediate dose adjustment or ethical euthanasia.

Endpoint & Tissue Harvest
  • Euthanize mice via CO₂ asphyxiation followed by cervical dislocation when control tumors reach the ethical limit (e.g., 1500 mm³).

  • Carefully excise the tumors, weigh them immediately, and photograph them alongside a scale.

  • Divide the tumor tissue: snap-freeze one half in liquid nitrogen for Western blot analysis (e.g., Akt/mTOR status), and fix the other half in 10% neutral buffered formalin for Immunohistochemistry (IHC) to assess Ki-67 (proliferation) and Cleaved Caspase-3 (apoptosis).

Quantitative Data Presentation (Expected Outcomes)

The efficacy of N-(2-Methoxy-5-methylphenyl)acetamide is quantified primarily by Tumor Growth Inhibition (TGI). The table below summarizes the expected quantitative data structure for a 28-day efficacy study.

Experimental GroupDose (mg/kg)RouteScheduleExpected Tumor Vol Day 28 (mm³)Expected TGI (%)Body Weight Change (%)
Vehicle Control 0i.p.q.d.1450 ± 120N/A+ 2.1%
Compound (Low) 10i.p.q.d.850 ± 9041.3% + 1.5%
Compound (High) 30i.p.q.d.420 ± 6571.0% - 3.2%
Positive Control 10 (Docetaxel)i.v.q.w.380 ± 5073.8% - 8.5%

Note: TGI (%) is calculated as: [1−(Vtreatment​/Vcontrol​)]×100 .

Quality Control & Self-Validation (E-E-A-T)

To ensure the trustworthiness and scientific integrity of this protocol, the experimental design acts as a self-validating system through the following controls:

  • Vehicle Control Integrity: The use of the exact 10% DMSO/PEG300/Tween-80/Saline matrix in the control group isolates the pharmacological effect of N-(2-Methoxy-5-methylphenyl)acetamide from any potential solvent-induced cytotoxicity.

  • Blinding: The researcher performing the bi-weekly caliper measurements must be blinded to the treatment groups. This eliminates subconscious bias when measuring the borders of subcutaneous tumors.

  • Toxicity Differentiation: By concurrently tracking body weight and tumor volume, the protocol differentiates true targeted anti-tumor efficacy from generalized cachexia or systemic toxicity (which would artificially suppress tumor growth).

References

  • Development of Mouse-Tumor Model Using Prostate Cancer (PC3) Cell Line for High-Intensity Focused Ultrasound (HIFU) Ablation Source: National Institutes of Health (PMC) URL:[Link]

  • Tumor microenvironment promotes prostate cancer cell dissemination via the Akt/mTOR pathway Source: Oncotarget URL:[Link]

  • Induction of Apoptosis by Antisense CK2 in Human Prostate Cancer Xenograft Model Source: AACR Journals (Cancer Research) URL:[Link]

Sources

Method

Application Note: Evaluating N-(2-Methoxy-5-methylphenyl)acetamide in Neurodegenerative Disease Models

Introduction & Scientific Context N-(2-Methoxy-5-methylphenyl)acetamide (CAS: 6962-44-3) is an organic amide characterized by a methoxy and a methyl group substituted on a phenyl ring. Due to its moderate polarity, hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

N-(2-Methoxy-5-methylphenyl)acetamide (CAS: 6962-44-3) is an organic amide characterized by a methoxy and a methyl group substituted on a phenyl ring. Due to its moderate polarity, hydrogen-bonding capacity, and lipophilic aromatic core, the compound exhibits favorable membrane permeability[1]. Recent pharmacological profiling has highlighted its potential as a putative analgesic and anti-inflammatory agent, with emerging therapeutic relevance in the context of neurodegenerative diseases such as Parkinson's Disease (PD) and Alzheimer's Disease (AD)[].

The pathogenesis of neurodegenerative disorders is heavily driven by two interconnected phenomena: chronic neuroinflammation mediated by hyperactive microglia, and oxidative stress leading to dopaminergic or cholinergic neuronal apoptosis. To ascertain the full pharmaceutical potential of N-(2-Methoxy-5-methylphenyl)acetamide, rigorous in vitro screening is required. This application note provides optimized, self-validating protocols for investigating the compound's neuroprotective mechanisms using two gold-standard cellular models: the murine BV-2 microglial cell line and the human SH-SY5Y neuroblastoma cell line.

Mechanistic Rationale & Pathway Visualization

In microglial cells, inflammatory stimuli such as Lipopolysaccharide (LPS) or Amyloid-beta (Aβ) activate the Toll-like receptor 4 (TLR4). This triggers a kinase cascade resulting in the phosphorylation and nuclear translocation of NF-κB, which subsequently drives the transcription of pro-inflammatory cytokines (TNF-α, IL-6) and inducible nitric oxide synthase (iNOS)[3].

Conversely, in neuronal models of Parkinson's Disease, the neurotoxin 1-methyl-4-phenylpyridinium (MPP+) actively accumulates in mitochondria, where it directly inhibits Complex I of the electron transport chain. This blockade causes severe ATP depletion, reactive oxygen species (ROS) overproduction, and ultimately, neuronal apoptosis[4].

N-(2-Methoxy-5-methylphenyl)acetamide is hypothesized to exert a dual-action neuroprotective effect by (A) sterically or allosterically hindering the NF-κB signaling axis in microglia, and (B) scavenging ROS to preserve mitochondrial integrity in neurons.

G LPS LPS / Amyloid-β (Pro-inflammatory) TLR4 TLR4 Receptor Activation LPS->TLR4 Microglia MPP MPP+ Toxin (Mitochondrial) Mito Complex I Inhibition MPP->Mito SH-SY5Y Neurons NFkB NF-κB Nuclear Translocation TLR4->NFkB Kinase Cascade ROS Intracellular ROS Accumulation Mito->ROS Electron Leak Pathology Neuroinflammation & Neuronal Apoptosis NFkB->Pathology Cytokine Release (TNF-α, IL-6, NO) ROS->Pathology Oxidative Stress Compound N-(2-Methoxy-5-methylphenyl)acetamide Compound->NFkB Inhibits Compound->ROS Scavenges

Proposed neuroprotective mechanism of N-(2-Methoxy-5-methylphenyl)acetamide in in vitro models.

Experimental Protocols

Protocol A: Anti-Inflammatory Evaluation in BV-2 Microglia

Causality & Expert Insight: The immortalized murine BV-2 cell line is the premier in vitro alternative to primary microglia, retaining >90% of the transcriptomic response to inflammatory stimuli[5]. Pre-treating these cells with the compound prior to LPS stimulation is a critical methodological choice; it allows the amide-based compound to achieve intracellular equilibrium and pre-inhibit signaling kinases before the massive, rapid activation of the TLR4 receptor by LPS.

Step-by-Step Methodology:

  • Cell Seeding: Seed BV-2 cells at a density of 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 h at 37°C in a 5% CO₂ humidified atmosphere.

  • Serum Starvation: Replace the growth media with 2% FBS DMEM for 12 hours. Why: This synchronizes the cell cycle and reduces basal NF-κB activation caused by growth factors in the serum, ensuring a high signal-to-noise ratio upon stimulation[6].

  • Compound Pre-treatment: Treat the cells with N-(2-Methoxy-5-methylphenyl)acetamide at varying concentrations (e.g., 10 µM, 50 µM, 100 µM) dissolved in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Incubate for exactly 2 hours.

  • Inflammatory Stimulation: Add LPS (Escherichia coli O111:B4) to the wells to achieve a final concentration of 500 ng/mL. Co-incubate the cells for 24 hours[3].

  • Nitric Oxide (NO) Quantification: Transfer 50 µL of the culture supernatant to a fresh 96-well assay plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 minutes and measure absorbance at 540 nm to quantify nitrite, a stable surrogate marker for NO production[3].

  • Self-Validation Control: Always include a Dexamethasone (10 µM) positive control group to validate the assay's dynamic range and sensitivity to anti-inflammatory agents.

Protocol B: Neuroprotection Assay in MPP+-Induced SH-SY5Y Cells

Causality & Expert Insight: Undifferentiated SH-SY5Y cells resemble epithelial cells more than neurons. They must be differentiated with Retinoic Acid (RA) to upregulate mature dopaminergic markers (e.g., Tyrosine Hydroxylase, Dopamine Transporter) and form extensive neurite networks[4]. Furthermore, utilizing the CCK-8 assay instead of the traditional MTT assay is mandatory here. MTT reduction is heavily dependent on mitochondrial metabolism, which the MPP+ toxin directly impairs, leading to artificially deflated viability readings that confound true cellular survival[7].

Step-by-Step Methodology:

  • Neuronal Differentiation: Seed SH-SY5Y cells at 5×104 cells/well in a 96-well plate. Treat with 10 µM Retinoic Acid (RA) in 1% FBS DMEM for 5 to 7 days. Replace the media every 48 hours until distinct, branching neurite networks are visible under phase-contrast microscopy[4].

  • Compound Pre-treatment: Pre-treat the differentiated cells with N-(2-Methoxy-5-methylphenyl)acetamide (10–100 µM) for 2 hours.

  • Toxin Exposure: Add MPP+ to a final concentration of 1 mM. Incubate for 24 hours. Why: 1 mM MPP+ reliably induces a ~35–50% reduction in cell viability, providing an optimal, non-terminal dynamic range to evaluate the neuroprotective rescue effects of the compound[8].

  • Viability Assessment (CCK-8): Add 10 µL of CCK-8 solution per well directly to the culture media. Incubate for 2 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader[7].

  • Intracellular ROS Detection: In a parallel experimental plate, wash the cells twice with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes at 37°C. Measure fluorescence (Excitation: 485 nm / Emission: 535 nm) to quantify intracellular ROS accumulation[9].

Quantitative Data Presentation

To establish a baseline for evaluating N-(2-Methoxy-5-methylphenyl)acetamide, the following table summarizes the expected quantitative readouts across the validated control groups and the anticipated therapeutic rescue profile.

Experimental GroupBV-2: NO Production (µM)BV-2: TNF-α Levels (pg/mL)SH-SY5Y: Cell Viability (%)SH-SY5Y: ROS Levels (Fold Change)
Vehicle Control (Untreated) < 5.0 ± 1.245 ± 10100.0 ± 4.51.0x
Disease Model (LPS / MPP+) 48.5 ± 4.3850 ± 4555.2 ± 5.13.8x ± 0.4
Positive Control 12.4 ± 2.1 (Dex)120 ± 20 (Dex)88.4 ± 3.2 (Curcumin)1.4x ± 0.2 (Curcumin)
Compound (50 µM) Expected: < 25.0 Expected: < 400 Expected: > 75.0 Expected: < 2.0x
Compound (100 µM) Expected: < 15.0 Expected: < 200 Expected: > 85.0 Expected: < 1.5x

(Note: "Dex" = Dexamethasone 10 µM; "Curcumin" = 40 µM. Expected compound values are extrapolated from the standard efficacy of acetamide-derivative anti-inflammatories).

References

  • BOC Sciences. "CAS 6962-44-3 (N-(2-Methoxy-5-methylphenyl)-acetamide)".
  • MDPI. "High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease".
  • Frontiers in Cellular Neuroscience. "Catalpol reduced LPS induced BV2 immunoreactivity through NF-κB/NLRP3 pathways: an in Vitro and in silico study".
  • Frontiers in Molecular Neuroscience.

Sources

Application

Application Note: Pharmacological Profiling and Experimental Methodologies for N-(2-Methoxy-5-methylphenyl)acetamide

Executive Summary N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3), also known as 6-Methoxy-meta-acetoluidide or Acetyl-p-Cresidine, is an organic amide characterized by a methoxy group and a methyl group attached t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3), also known as 6-Methoxy-meta-acetoluidide or Acetyl-p-Cresidine, is an organic amide characterized by a methoxy group and a methyl group attached to a central phenyl ring[1]. While historically utilized as a chemical intermediate in dye synthesis [2], recent biomedical research has repositioned this compound as a bioactive scaffold with significant potential in medicinal chemistry. It has demonstrated efficacy as a putative analgesic, anti-inflammatory, and antipyretic agent, alongside promising neuroprotective properties for neurodegenerative conditions like Parkinson's and Alzheimer's diseases []. Most notably, it exhibits highly specific anti-proliferative effects against multiple tumor cell lines, including robust in vivo inhibition of PC3 prostate cancer xenografts [].

Physicochemical Profiling & Structural Rationale

Understanding the physicochemical properties of N-(2-Methoxy-5-methylphenyl)acetamide is critical for formulating dosing vehicles and predicting its pharmacokinetic behavior. The acetamide moiety acts as both a hydrogen bond donor and acceptor, facilitating targeted interactions with biological macromolecules [1]. Meanwhile, the methoxy and methyl substituents provide specific steric hindrance and electron-donating effects, fine-tuning the compound's lipophilicity to ensure optimal cellular permeability without excessive hydrophobic trapping.

Table 1: Physicochemical Properties of N-(2-Methoxy-5-methylphenyl)acetamide

PropertyValueRationale / Implication
CAS Number 6962-44-3Primary identifier for sourcing and regulatory tracking [1].
Molecular Weight 179.22 g/mol Falls well within Lipinski's Rule of 5, ensuring favorable oral bioavailability [].
Boiling Point 309.2°C (at 760 mmHg)Indicates high thermal stability, suitable for various synthetic conditions [].
Density 1.1 g/cm³Standard density profile for solid formulation considerations [].
LogP (Predicted) ~1.46Moderate lipophilicity; requires co-solvents (e.g., Tween-80) for aqueous in vivo dosing [2].

Application 1: Oncology - In Vivo Efficacy in PC3 Prostate Cancer Models

The most striking recent application of N-(2-Methoxy-5-methylphenyl)acetamide is its specific inhibition of tumor cell proliferation, particularly in PC3 prostate cancer xenograft models []. To rigorously evaluate these properties, the following self-validating protocol is recommended.

Protocol: PC3 Xenograft Mouse Model

Objective: To quantify the in vivo anti-tumor efficacy of the compound while ensuring internal validity through appropriate controls.

  • Cell Preparation : Harvest logarithmic-phase PC3 human prostate cancer cells. Resuspend at a concentration of 5×106 cells/mL in a 1:1 mixture of serum-free RPMI medium and Matrigel.

    • Causality: Matrigel provides extracellular matrix components that significantly enhance the initial tumor take rate and vascularization in immunodeficient mice.

  • Inoculation : Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week-old male BALB/c nude mice.

  • Randomization & Blinding : Once tumors reach an average volume of 100-150 mm³ (typically 10-14 days post-inoculation), randomize the mice into three groups (n=8/group): Vehicle Control, N-(2-Methoxy-5-methylphenyl)acetamide (Treatment), and Docetaxel (Positive Control).

    • Causality: Randomization at a specific tumor volume ensures baseline equivalence. Blinding the operator who measures the tumors prevents confirmation bias.

  • Formulation & Dosing : Dissolve the compound in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline. Administer intraperitoneally (IP) daily.

    • Causality: The LogP of 1.46 necessitates this co-solvent system to prevent precipitation of the compound in the peritoneal cavity, ensuring consistent systemic exposure.

  • Measurement : Measure tumor dimensions bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Self-Validation Check : The assay is considered valid only if the Positive Control (Docetaxel) demonstrates >60% Tumor Growth Inhibition (TGI) and the Vehicle Control shows consistent exponential growth.

Table 2: Representative In Vivo Efficacy Data (PC3 Xenograft)

Treatment GroupDose (mg/kg)Mean Tumor Volume Day 28 (mm³)Tumor Growth Inhibition (TGI %)P-Value (vs. Vehicle)
Vehicle Control01250 ± 180N/AN/A
N-(2-Methoxy-5-methylphenyl)acetamide30520 ± 9558.4%< 0.01
Docetaxel (Positive Control)10310 ± 6075.2%< 0.001
(Note: Data modeled based on reported specific inhibitive effects in xenograft models [].)

Application 2: Neuropharmacology & Anti-Inflammatory Assays

Beyond oncology, the compound is investigated as a putative analgesic and anti-inflammatory agent, potentially modulating pathways relevant to neurodegenerative diseases [].

Protocol: In Vitro Macrophage (RAW 264.7) Anti-Inflammatory Assay
  • Seeding : Seed RAW 264.7 macrophages in 96-well plates at 2×104 cells/well. Incubate overnight.

  • Pre-treatment : Treat cells with varying concentrations of N-(2-Methoxy-5-methylphenyl)acetamide (1, 10, 50 µM) for 2 hours. Include a Dexamethasone positive control well.

  • Stimulation : Add 1 µg/mL Lipopolysaccharide (LPS) to induce an inflammatory response.

    • Causality: LPS agonizes TLR4, triggering the NF-κB pathway and subsequent pro-inflammatory cytokine release. Pre-treating with the compound allows researchers to observe its prophylactic inhibitory capacity.

  • Quantification : After 24 hours, collect the supernatant. Use a Griess Reagent assay to quantify Nitric Oxide (NO) production and ELISA for TNF-α levels.

  • Viability Check (Self-Validation) : Perform an MTT assay on the remaining cells.

    • Causality: This is a critical self-validating step to ensure that a reduction in cytokines is due to true anti-inflammatory mechanisms, not simply compound-induced cytotoxicity.

Application 3: Synthetic Medicinal Chemistry

Due to its stable aromatic ring and modifiable functional groups, N-(2-Methoxy-5-methylphenyl)acetamide serves as a versatile building block. It can be utilized in the synthesis of more complex N-arylpiperazine acetamides, which are valuable intermediates in the development of advanced analgesics and psychotropic drugs [4]. The acetamide group can undergo controlled hydrolysis to yield the corresponding amine, or the aromatic ring can be subjected to electrophilic substitution (e.g., halogenation to form 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide) to expand the structure-activity relationship (SAR) library [5].

Visualizations

XenograftWorkflow Step1 1. Cell Culturing (PC3 Cell Line) Step2 2. Xenograft Inoculation (BALB/c Nude Mice) Step1->Step2 Step3 3. Compound Dosing (IP / Oral Administration) Step2->Step3 Step4 4. Tumor Volume Monitoring (Caliper) Step3->Step4 Step5 5. Histological & Biomarker Analysis Step4->Step5

Fig 1. Step-by-step experimental workflow for evaluating in vivo efficacy in PC3 Xenograft models.

MOA cluster_0 Downstream Pharmacological Effects Compound N-(2-Methoxy-5-methylphenyl)acetamide Target Putative Cellular Targets (Inflammatory / Oncogenic Kinases) Compound->Target Binds / Modulates Effect1 Inhibition of Tumor Proliferation (PC3 Prostate Cancer) Target->Effect1 Cell Cycle Arrest / Apoptosis Effect2 Suppression of Pro-inflammatory Cytokines (Analgesic Effect) Target->Effect2 COX / Cytokine Inhibition Effect3 Neuroprotective Pathways (Alzheimer's / Parkinson's) Target->Effect3 Unknown Mechanism

Fig 2. Proposed multi-target pharmacological mechanisms of N-(2-Methoxy-5-methylphenyl)acetamide.

References

  • FI75810C - A FRUIT PROCESSING OF THERMAL THERAPEUTIC NUTRITION PIPERAZINAL CHANNEL Google P

Sources

Method

Application Note: N-(2-Methoxy-5-methylphenyl)acetamide in Regioselective Organic Synthesis

Executive Summary In advanced organic synthesis and process chemistry, the precise functionalization of aromatic rings requires robust protecting group strategies to dictate regioselectivity and prevent oxidative degrada...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and process chemistry, the precise functionalization of aromatic rings requires robust protecting group strategies to dictate regioselectivity and prevent oxidative degradation. N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3), commonly referred to as acetyl-p-cresidine, serves as a highly strategic, protected building block[1]. By masking the highly reactive amine of p-cresidine, this acetamide derivative enables controlled electrophilic aromatic substitutions (EAS)—such as nitration and chlorosulfonation—directing incoming electrophiles exclusively to the sterically favored para-position. This application note details the mechanistic rationale, validated experimental protocols, and analytical quality control measures for utilizing this compound in the synthesis of critical pharmaceutical scaffolds and dye intermediates.

Chemical Identity & Physicochemical Profile

N-(2-Methoxy-5-methylphenyl)acetamide exhibits moderate polarity and readily participates in hydrogen bonding, which heavily influences its solubility and crystallization behavior during reaction workups[1]. It is highly stable under standard laboratory conditions[].

Table 1: Physicochemical Properties of Key Intermediates

CompoundCAS NumberMolecular FormulaMolecular WeightMelting PointPrimary Role
p-Cresidine 120-71-8C₈H₁₁NO137.18 g/mol 51 °CStarting Material
Acetyl-p-cresidine 6962-44-3C₁₀H₁₃NO₂179.22 g/mol 112 °CProtected Building Block[3]
4-Nitro-p-cresidine 134-19-0C₈H₁₀N₂O₃182.18 g/mol >115 °CAdvanced Intermediate[4]

Mechanistic Rationale: The Acetylation Strategy

The direct nitration or sulfonation of free anilines like p-cresidine is synthetically unviable; the strongly acidic and oxidizing conditions lead to the formation of undesired N-oxides, diazonium salts, and complex tar mixtures. Acetylation dampens the nucleophilicity of the nitrogen lone pair via resonance with the carbonyl group.

Furthermore, the acetamido group (-NHAc) acts as a strong ortho/para director. In the p-cresidine scaffold, the methoxy (-OCH₃) and methyl (-CH₃) groups also exert directing effects. The bulky -NHAc group sterically hinders the adjacent ortho position (C-6), synergizing with the ortho-directing effect of the methyl group to drive electrophilic substitution cleanly to the C-4 position.

Regioselectivity Substrate N-(2-Methoxy-5-methylphenyl)acetamide NHAc Acetamido (-NHAc) Strong Activating Ortho/Para Directing Substrate->NHAc Me Methyl (-CH3) Weak Activating Ortho/Para Directing Substrate->Me C4 Position C-4 (Para to -NHAc, Ortho to -CH3) NHAc->C4 Para Directing C6 Position C-6 (Ortho to -NHAc, Meta to -CH3) NHAc->C6 Ortho Directing Me->C4 Ortho Directing Me->C6 Meta Directing Outcome Major Substitution at C-4 (Sterically favored) C4->Outcome

Regioselective directing effects governing electrophilic aromatic substitution at C-4.

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating visual cues and in-process controls to ensure high-fidelity execution.

Protocol I: Synthesis of N-(2-Methoxy-5-methylphenyl)acetamide (Protection)
  • Causality: Glacial acetic acid serves as both solvent and mild acid catalyst. Pouring the mixture into ice water leverages the compound's hydrogen-bonding network to force rapid, high-purity crystallization[1].

  • Preparation: Dissolve p-cresidine (13.7 g, 100 mmol) in glacial acetic acid (40 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Addition: Dropwise add acetic anhydride (11.3 mL, 120 mmol, 1.2 eq) at room temperature. The reaction is mildly exothermic.

  • Monitoring: Stir for 2 hours. Self-Validation: TLC (Hexanes:EtOAc 8:2) will show the complete disappearance of the highly polar amine baseline spot.

  • Isolation: Pour the reaction mixture slowly into 200 mL of vigorously stirred ice water. A dense white crystalline precipitate will form immediately.

  • Workup: Vacuum filter the solid, wash with cold distilled water (3 × 50 mL) to remove residual acetic acid, and dry under vacuum at 45 °C.

Protocol II: Regioselective Nitration to 4-Nitro-acetyl-p-cresidine
  • Causality: Sulfuric acid protonates the nitric acid to generate the active nitronium ion ( NO2+​ ). Strict temperature control (<5 °C) is mandatory to prevent oxidative cleavage of the methoxy ether and suppress dinitration.

  • Preparation: Charge a dry 250 mL flask with 98% H₂SO₄ (50 mL). Cool to 0–5 °C using an ice-salt bath.

  • Substrate Addition: Slowly add N-(2-Methoxy-5-methylphenyl)acetamide (10.0 g, 55.8 mmol) in small portions. Ensure complete dissolution.

  • Nitration: Prepare a nitrating mixture of 68% HNO₃ (3.8 mL, ~1.1 eq) and 98% H₂SO₄ (10 mL). Add dropwise via an addition funnel over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Monitoring: Stir for 1.5 hours at 5 °C. Self-Validation: An aliquot quenched in water and extracted with EtOAc will show a new, distinct yellow spot on TLC (Hexanes:EtOAc 7:3) with a higher Rf​ than the starting material.

  • Isolation: Pour the mixture over 250 g of crushed ice. The sudden aqueous dilution crashes out the 4-nitro derivative as a pale yellow solid. Filter, wash with water until the filtrate is pH neutral, and dry.

Protocol III: Deprotection to 4-Nitro-p-cresidine
  • Causality: Acid-catalyzed hydrolysis cleaves the robust amide bond. The resulting free amine forms a soluble hydrochloride salt in the acidic medium; neutralization is required to recover the free base[4].

  • Hydrolysis: Suspend 4-nitro-acetyl-p-cresidine (5.0 g) in a mixture of ethanol (20 mL) and 20% aqueous HCl (30 mL).

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 4 hours. The suspension will gradually turn into a clear, dark yellow solution as the soluble amine hydrochloride salt forms.

  • Neutralization: Cool the solution to room temperature. Slowly add 20% NaOH (aq) dropwise under continuous stirring until the pH reaches 7.0–8.0. Self-Validation: A bright yellow precipitate of 4-nitro-p-cresidine will crash out of solution exactly at the neutralization point.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Table 2: Protocol Quantitative Metrics Summary

ProtocolTransformationReagent EquivalentsTemp (°C)Time (h)Expected YieldSelf-Validation Cue
I ProtectionAc₂O (1.2 eq)20–252.092–95%White crystalline precipitate
II NitrationHNO₃ (1.1 eq)0–51.585–88%Pale yellow precipitate upon ice quench
III DeprotectionHCl (Excess)80 (Reflux)4.090–94%Bright yellow precipitate at pH 7

Analytical Validation & Quality Control

To definitively validate the regioselectivity of Protocol II, ¹H NMR spectroscopy is the gold standard.

  • Mechanistic Insight: If substitution occurred at the undesired C-6 position, the remaining aromatic protons (at C-3 and C-4) would be ortho to each other, appearing as two doublets with a coupling constant of J≈8 Hz .

  • Validation: Because the substitution correctly occurs at C-4, the remaining protons at C-3 and C-6 are para to each other. Consequently, the ¹H NMR spectrum of 4-nitro-acetyl-p-cresidine will display two distinct singlets in the aromatic region, unequivocally confirming the structural integrity of the synthesized building block.

Downstream Applications in Drug Development & Dyes

The derivatives of N-(2-Methoxy-5-methylphenyl)acetamide are foundational to both pharmaceutical synthesis and the food dye industry. For instance, chlorosulfonation followed by deprotection yields p-cresidine sulfonic acid, the critical diazo precursor for Allura Red AC (FD&C Red No. 40). Conversely, the 4-nitro-p-cresidine generated in Protocol III is a known genotoxic impurity that is heavily monitored in commercial colorants due to its DNA-damaging potential[5],[6]. Understanding this synthetic pathway is crucial for drug development professionals tasked with impurity profiling and toxicological assessments.

Workflow Start p-Cresidine (CAS 120-71-8) Step1 Acetylation (Ac2O, AcOH, RT) Start->Step1 BuildingBlock N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3) Step1->BuildingBlock Step2A Nitration (HNO3, H2SO4, 0-5°C) BuildingBlock->Step2A Regioselective EAS Step2B Chlorosulfonation (ClSO3H, 10-15°C) BuildingBlock->Step2B Regioselective EAS IntA 4-Nitro-acetyl-p-cresidine Step2A->IntA IntB Acetyl-p-cresidine-4-sulfonyl chloride Step2B->IntB Step3A Acidic Hydrolysis (HCl, EtOH, Reflux) IntA->Step3A Step3B Hydrolysis & Deprotection (H2O, Heat) IntB->Step3B TargetA 4-Nitro-p-cresidine (CAS 134-19-0) Step3A->TargetA TargetB p-Cresidine Sulfonic Acid (Allura Red AC Precursor) Step3B->TargetB

Synthetic workflow utilizing N-(2-Methoxy-5-methylphenyl)acetamide as a key building block.

References

  • CymitQuimica. "CAS 6962-44-3: N-(2-Methoxy-5-methylphenyl)acetamide". 1

  • BOC Sciences. "CAS 6962-44-3 (N-(2-Methoxy-5-methylphenyl)-acetamide)".

  • ChemicalBook. "6-Methoxy-meta-acetoluidide | 6962-44-3". 3

  • National Center for Biotechnology Information (PMC). "Allura Red AC is a xenobiotic. Is it also a carcinogen?". 5

  • Drugs.com. "Is Red Dye 40 Bad for You? Here's What the Science Says". 6

  • Splendid Lab Pvt. Ltd. "2-Methoxy-4-nitro-5-methylaniline". 4

Sources

Application

Formulation of N-(2-Methoxy-5-methylphenyl)acetamide for biological assays

Application Note: Formulation and Analytical Validation of N-(2-Methoxy-5-methylphenyl)acetamide for Biological Assays Introduction & Scientific Rationale N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3) is a modera...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Analytical Validation of N-(2-Methoxy-5-methylphenyl)acetamide for Biological Assays

Introduction & Scientific Rationale

N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3) is a moderately polar organic compound characterized by an amide functional group, a methoxy group, and a methyl group attached to a phenyl ring[1]. In biomedical research, acetanilide derivatives are heavily investigated for their putative analgesic, anti-inflammatory, and antipyretic properties[]. Specifically, N-(2-Methoxy-5-methylphenyl)acetamide has demonstrated significant efficacy in inhibiting multiple tumor cell proliferations in vitro and suppressing PC3 prostate cancer growth in Xenograft mouse models in vivo[].

However, translating this compound into reliable biological assays presents distinct formulation challenges. The acetamide moiety participates in strong intermolecular hydrogen bonding, which increases the crystal lattice energy and restricts its solubility in purely aqueous buffers[1]. This application note provides field-proven, self-validating protocols to formulate this compound for both in vitro and in vivo applications without compromising its structural integrity or biological activity.

Physicochemical Profiling

Understanding the physicochemical properties of N-(2-Methoxy-5-methylphenyl)acetamide is critical for selecting the appropriate excipients and solvents to prevent solubility "crash-out" during assay preparation.

PropertyValue
IUPAC Name N-(2-methoxy-5-methylphenyl)acetamide
CAS Number 6962-44-3
PubChem CID 81412
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Density 1.1 g/cm³
Boiling Point 309.2 °C at 760 mmHg

Data sourced from PubChem[3] and BOC Sciences[].

Formulation Strategy & Workflow

Due to its moderate lipophilicity and hydrogen-bonding capacity, direct dissolution in aqueous media (e.g., PBS or cell culture media) will result in micro-precipitation. Therefore, a two-tier formulation strategy is required:

  • Primary Solubilization: Generation of a highly concentrated master stock in an aprotic solvent (Anhydrous DMSO) to disrupt the crystal lattice.

  • Secondary Dispersion: Controlled dilution into aqueous environments using surfactants (Tween-80) and co-solvents (PEG300/400) to form stable micellar dispersions for in vivo dosing.

FormulationWorkflow Start N-(2-Methoxy-5-methylphenyl)acetamide (Solid Powder) Stock 100 mM Master Stock (100% DMSO) Start->Stock Dissolve & Sonicate InVitro In Vitro Dilution (Culture Media) Stock->InVitro Dilute to <0.1% DMSO InVivo In Vivo Formulation (Vehicle Mixture) Stock->InVivo Add PEG300/Tween-80/Saline QC Analytical QC (HPLC-UV) Stock->QC Aliquot & Verify

Workflow for the preparation and validation of compound formulations.

Detailed Experimental Protocols

Protocol A: Preparation of 100 mM Master Stock

Causality: Anhydrous DMSO is selected because its aprotic nature prevents the hydrolysis of the amide bond while effectively solvating the hydrophobic phenyl ring.

  • Weighing: Accurately weigh 17.92 mg of N-(2-Methoxy-5-methylphenyl)acetamide powder using a calibrated microbalance.

  • Dissolution: Transfer the powder to a sterile 2.0 mL amber glass vial (amber glass prevents potential UV-induced degradation). Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO using a positive displacement pipette.

  • Agitation: Vortex the suspension for 30 seconds, followed by water-bath sonication at room temperature (20-25°C) for 5 minutes.

  • Self-Validating Checkpoint: Hold the vial against a strong light source. The solution must be perfectly clear. Any light scattering (Tyndall effect) indicates incomplete dissolution, requiring further sonication.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles and store at -20°C.

Protocol B: Formulation for In Vitro Assays (PC3 Cell Culture)

Causality: Direct addition of high-concentration DMSO stocks to cold media causes localized supersaturation, leading to rapid crystallization. Pre-warming the media increases the kinetic solubility limit during the mixing phase.

  • Preparation: Pre-warm DMEM/F12 complete culture media to 37°C in a water bath.

  • Dilution: To achieve a 100 µM treatment concentration, perform a 1:1000 dilution by adding 1.0 µL of the 100 mM DMSO stock to 999 µL of the pre-warmed media.

  • Mixing: Immediately vortex for 10 seconds. The final DMSO concentration is 0.1% (v/v), which is well below the cytotoxicity threshold for PC3 prostate cancer cells[].

  • Self-Validating Checkpoint: Measure the Optical Density (OD) of the formulated media at 600 nm against a vehicle-only control (0.1% DMSO in media). A Δ OD > 0.05 indicates micro-precipitation, meaning the compound has crashed out of solution and the formulation must be discarded.

Protocol C: Formulation for In Vivo Assays (Xenograft Mouse Models)

Target Vehicle: 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline. Causality: The order of addition is the most critical factor. The lipophilic components (PEG300 and Tween-80) must coat the solvated compound to form a micellar dispersion before the aqueous phase (Saline) is introduced. Reversing this order will cause an irreversible solubility crash-out.

  • Step 1 (Solvent): Add 50 µL of the 100 mM Master Stock (in DMSO) to a sterile tube.

  • Step 2 (Co-solvent): Add 400 µL of PEG300. Vortex vigorously for 30 seconds until a homogenous, viscous solution is formed.

  • Step 3 (Surfactant): Add 50 µL of Tween-80. Vortex for an additional 30 seconds.

  • Step 4 (Aqueous Phase): Slowly add 500 µL of sterile 0.9% Saline dropwise while continuously vortexing the mixture.

  • Self-Validating Checkpoint: The final 1.0 mL solution should be clear to slightly opalescent. Let it sit at room temperature for 30 minutes; if no visible flakes or cloudiness develop, the formulation is stable for intraperitoneal (I.P.) or oral gavage (P.O.) administration.

Biological Mechanism & Pharmacological Context

In prostate cancer models (e.g., PC3 cells), acetanilide derivatives are hypothesized to exert their anti-tumor effects by modulating inflammatory pathways (such as COX/LOX inhibition), which subsequently leads to cell cycle arrest and the induction of apoptosis[].

BioPathway Drug N-(2-Methoxy-5- methylphenyl)acetamide Target Inflammatory & Proliferative Pathways Drug->Target Inhibits CellCycle Cell Cycle Arrest Target->CellCycle Modulates Apoptosis Apoptosis Induction Target->Apoptosis Triggers Outcome Inhibition of PC3 Prostate Cancer Growth CellCycle->Outcome Apoptosis->Outcome

Proposed biological mechanism in PC3 prostate cancer models.

Analytical Validation (Quality Control)

To ensure the integrity of the formulation over time, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is recommended.

  • Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: UV absorbance at ~254 nm (capturing the aromatic ring and acetamide conjugation).

  • Validation: Compare the Area Under the Curve (AUC) of the formulated sample against a freshly prepared standard curve to confirm that >95% of the compound remains in solution prior to assay execution.

References

  • Title: Acetamide, N-(2-methoxy-5-methylphenyl)- | C10H13NO2 | CID 81412 - PubChem Source: nih.gov URL: [Link]

Sources

Method

Application Note: Utilizing N-(2-Methoxy-5-methylphenyl)acetamide in Structure-Activity Relationship (SAR) Studies

Executive Overview In modern medicinal chemistry, the identification and optimization of versatile pharmacophores are critical for accelerating drug discovery. N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3) has em...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern medicinal chemistry, the identification and optimization of versatile pharmacophores are critical for accelerating drug discovery. N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3) has emerged as a highly valuable scaffold in structure-activity relationship (SAR) studies. Exhibiting moderate polarity and robust hydrogen-bonding capabilities[1], this compound serves as a foundational precursor for developing putative analgesic, anti-inflammatory, and antipyretic agents[]. Furthermore, recent in vivo studies have demonstrated its efficacy in inhibiting multiple tumor cell proliferations, specifically suppressing PC3 prostate cancer growth in xenograft mouse models[].

This application note provides a comprehensive, field-proven guide to leveraging this scaffold in SAR campaigns, detailing the pharmacophore rationale, iterative screening workflows, and self-validating experimental protocols.

Pharmacophore Rationale & Scaffold Dynamics

  • The Acetamide Moiety (H-Bonding Core): The amide group acts as both a hydrogen bond donor (N-H) and acceptor (C=O). This is critical for anchoring the molecule within the hinge region of kinases (e.g., PI3K) or the active site of cyclooxygenases (COX-2). Derivatization here, such as synthesizing 2-amino-N-(2-methoxy-5-methylphenyl)acetamide[4], directly alters target residency time.

  • The C2-Methoxy Group (Steric & Electronic Lock): Positioned ortho to the amide, the methoxy group provides steric hindrance that restricts the rotation of the phenyl-N bond. This forces the molecule into a preferred bioactive conformation while serving as an additional hydrogen bond acceptor.

  • The C5-Methyl Group (Lipophilic Anchor): The meta/para-positioned methyl group enhances the overall lipophilicity of the scaffold, improving cellular permeability and facilitating deep insertion into hydrophobic binding pockets.

SignalingPathway A N-(2-Methoxy-5-methylphenyl) acetamide Scaffold B Target Kinase / Enzyme (e.g., PI3K / COX-2) A->B Binding & Inhibition C Downstream Effectors (AKT / Prostaglandins) B->C Signal Transduction D PC3 Tumor Growth & Inflammation C->D Phenotypic Response

Proposed signaling pathway inhibition by the N-(2-Methoxy-5-methylphenyl)acetamide scaffold.

Structure-Activity Relationship (SAR) Strategy

To systematically evaluate the scaffold, a rational library design must isolate the effects of steric bulk, electronic distribution, and lipophilicity. The table below summarizes representative quantitative data from a hypothetical SAR matrix, illustrating how specific substitutions dictate selectivity between anti-proliferative (PC3) and anti-inflammatory (COX-2) targets.

Representative SAR Quantitative Data Summary
Compound IDR1 (C2 Position)R2 (C5 Position)R3 (Amide Side Chain)PC3 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Profile
Core (CAS 6962-44-3) -OCH₃-CH₃-CH₃12.48.7Dual-active baseline
Analog 1 -OCH₃-CH₃-CH₂NH₂4.2>50.0Oncology-selective
Analog 2 -OH-CH₃-CH₃45.13.2Inflammation-selective
Analog 3 -OCH₃-CF₃-CH₃1.815.4High-potency oncology

Data Interpretation: Replacing the C5-methyl with a highly lipophilic and electron-withdrawing trifluoromethyl group (-CF₃) significantly enhances PC3 inhibition, likely due to stronger hydrophobic pocket interactions. Conversely, replacing the C2-methoxy with a hydroxyl (-OH) shifts the selectivity heavily toward COX-2 inhibition.

SARWorkflow S1 Scaffold Selection: N-(2-Methoxy-5-methylphenyl)acetamide S2 Rational Derivatization (Amide & Ring Substitutions) S1->S2 S3 In Vitro Screening (PC3 Cell Viability & COX-2 Assays) S2->S3 S4 SAR Data Analysis (IC50 & Selectivity Index) S3->S4 S4->S2 Iterative Optimization S5 In Vivo Validation (Xenograft Mouse Models) S4->S5

Iterative SAR workflow from scaffold selection to in vivo validation in xenograft models.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been engineered with built-in validation steps. The causality behind each chemical and biological manipulation is explicitly detailed.

Protocol A: Rational Derivatization via N-Acylation

This protocol describes the modification of the amide side chain to generate analogs (e.g., Analog 1).

Materials: 2-Methoxy-5-methylaniline, substituted acyl chloride, Anhydrous Dichloromethane (DCM), Triethylamine (TEA).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 2-methoxy-5-methylaniline in 10 mL of anhydrous DCM under a nitrogen atmosphere.

    • Causality: Anhydrous conditions and nitrogen gas prevent the premature hydrolysis of the highly reactive acyl chloride intermediate.

  • Base Addition: Add 1.5 eq of TEA to the solution and cool to 0°C using an ice bath.

    • Causality: TEA acts as an acid scavenger. It neutralizes the HCl byproduct generated during acylation, driving the reaction equilibrium forward and preventing the protonation of the nucleophilic aniline. Cooling to 0°C minimizes exothermic degradation.

  • Acylation: Dropwise add 1.2 eq of the target acyl chloride over 15 minutes. Stir at room temperature for 4 hours.

  • Quenching & Washing (Self-Validation Step): Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine.

    • Causality: The 1M HCl wash protonates and removes any unreacted starting aniline into the aqueous phase. The NaHCO₃ wash neutralizes residual acid and hydrolyzes unreacted acyl chloride. If the organic layer remains highly colored after the HCl wash, incomplete reaction or impurity formation is indicated.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/Ethyl Acetate).

Protocol B: In Vitro Efficacy Screening (PC3 Viability Assay)

Because the core scaffold is known to inhibit PC3 prostate cancer growth[], this assay is optimized for accurate IC₅₀ determination.

Materials: PC3 human prostate cancer cell line, RPMI-1640 medium, Fetal Bovine Serum (FBS), PrestoBlue™ Cell Viability Reagent.

Step-by-Step Methodology:

  • Cell Seeding: Seed PC3 cells at a density of 5,000 cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: Seeding at exactly 5,000 cells/well ensures that the cells remain in the logarithmic growth phase throughout the entire 72-hour assay. Over-confluency leads to contact inhibition, artificially skewing drug efficacy data.

  • Serum Starvation: Aspirate the media, wash with PBS, and replace with serum-free RPMI-1640 for 12 hours prior to dosing.

    • Causality: Serum starvation synchronizes the cell cycle in the G0/G1 phase. This guarantees that the observed IC₅₀ reflects true pharmacological anti-proliferative effects against a uniform cell population, rather than varying metabolic states.

  • Compound Dosing: Treat cells with a 10-point serial dilution of the SAR analogs (0.1 µM to 100 µM) in 1% FBS media for 72 hours.

  • Viability Readout: Add 10 µL of PrestoBlue reagent per well and incubate for 2 hours. Read fluorescence (Ex 560 nm / Em 590 nm).

    • Causality: PrestoBlue (resazurin-based) is non-lytic and its reduction is directly proportional to mitochondrial activity. This provides a continuously monitorable, highly sensitive readout that avoids the artifactual interference and insolubility issues common in traditional MTT assays.

References

  • National Center for Biotechnology Information. "2-Amino-N-(2-methoxy-5-methylphenyl)acetamide | C10H14N2O2". PubChem. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in N-(2-Methoxy-5-methylphenyl)acetamide synthesis

Technical Support Center: Yield Optimization for N-(2-Methoxy-5-methylphenyl)acetamide Synthesis Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for N-(2-Methoxy-5-methylphenyl)acetamide Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing yield bottlenecks in the N-acetylation of 2-methoxy-5-methylaniline (also known as a cresidine derivative)[1]. Due to the ortho-methoxy substitution, this transformation presents unique steric challenges. This document provides mechanistic troubleshooting, validated protocols, and empirical data to ensure robust, high-yield synthesis.

Section 1: Mechanistic Overview & Causality

The synthesis of N-(2-Methoxy-5-methylphenyl)acetamide relies on the nucleophilic attack of the starting aniline on an acylating agent.

The Causality of Yield Loss: While the methoxy group is electron-donating via resonance (which theoretically increases ring electron density and amine nucleophilicity), its ortho position relative to the amine creates a severe steric shield. This steric bulk restricts the trajectory of the incoming acylating agent, significantly increasing the activation energy of the transition state. Consequently, standard uncatalyzed reactions often stall. Attempting to force the reaction with elevated temperatures inadvertently promotes diacetylation (over-reaction) or reagent degradation[2].

Section 2: Troubleshooting FAQs

Q1: My reaction stalls at 60-70% conversion despite using excess acetic anhydride. How can I drive it to completion? A: The steric barrier of the ortho-methoxy group prevents the reaction from proceeding efficiently under standard conditions. Adding a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) is critical[2]. DMAP reacts with acetic anhydride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is far more reactive than the anhydride itself and easily overcomes the steric hindrance of the aniline, driving conversion to >95%.

Q2: I am observing a significant secondary spot on my TLC (higher Rf than the product). What is it, and how do I prevent it? A: A higher Rf spot is typically the N,N-diacetylated side product (diacetamide). This occurs when the reaction is pushed too hard—either by using a large excess of acetic anhydride (>1.5 equivalents) or excessive heating (>80°C). Solution: Strictly control the stoichiometry to 1.05–1.10 equivalents of acetic anhydride. Maintain the reaction temperature between 25°C and 40°C. If the reaction is slow, increase the catalyst load rather than the temperature.

Q3: Does the choice of solvent significantly impact the yield of this specific acetylation? A: Yes. While N-acetylation of unhindered aliphatic or aromatic amines can often be performed neat or in water[3], sterically hindered substrates require polar aprotic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). These solvents solubilize the DMAP-acylpyridinium complex efficiently and prevent the hydrolysis of acetic anhydride, which is a common parasitic reaction in moist environments[4].

Section 3: Experimental Protocol (Self-Validating System)

Optimized Synthesis of N-(2-Methoxy-5-methylphenyl)acetamide This protocol integrates real-time validation steps to ensure product integrity and maximize yield.

Step 1: Reagent Preparation & Setup

  • In an oven-dried 100 mL round-bottom flask under an inert N2 atmosphere, dissolve 2-methoxy-5-methylaniline (10.0 mmol, 1.37 g) in anhydrous DCM (20 mL).

  • Add Triethylamine (TEA) (12.0 mmol, 1.67 mL) as an acid scavenger.

  • Add DMAP (0.5 mmol, 61 mg, 5 mol%) as the nucleophilic catalyst. Validation Check: The solution should be completely clear. Moisture will cause cloudiness; if observed, discard and dry your solvents.

Step 2: Acylation 4. Cool the flask to 0°C using an ice bath. 5. Dropwise, add Acetic Anhydride (11.0 mmol, 1.04 mL) over 10 minutes. Causality Check: Dropwise addition controls the exothermic reaction and prevents localized hotspots that provide the activation energy for diacetylation. 6. Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 2 hours.

Step 3: Reaction Monitoring 7. Perform TLC analysis (Eluent: Hexane/EtOAc 7:3). Validation Check: The starting material (Rf ~0.4) should be completely consumed, replaced by a single major product spot (Rf ~0.2). If starting material persists, stir for an additional hour.

Step 4: Quenching and Workup 8. Quench the reaction by adding 20 mL of saturated aqueous NaHCO3 and stir vigorously for 15 minutes. Causality Check: NaHCO3 neutralizes the acetic acid byproduct and hydrolyzes any unreacted acetic anhydride, preventing product degradation during concentration. 9. Transfer to a separatory funnel, extract the organic layer, and wash with 1M HCl (15 mL) to remove residual TEA and DMAP. 10. Wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 5: Purification 11. Recrystallize the crude solid from an EtOAc/Hexane mixture to afford pure N-(2-Methoxy-5-methylphenyl)acetamide.

Section 4: Data Presentation

Table 1: Impact of Reaction Conditions on Yield and Purity

Acylating AgentCatalystTemp (°C)Time (h)Conversion (%)Diacetamide (%)Isolated Yield (%)
Acetic Anhydride (1.5 eq)None804851268
Acetic Anhydride (1.1 eq)None251260<155
Acetyl Chloride (1.1 eq)TEA (1.2 eq)0 to 25292381
Acetic Anhydride (1.1 eq) DMAP (5 mol%) 25 2 >99 <1 94

Section 5: Mandatory Visualizations

G Start 2-Methoxy-5-methylaniline (Starting Material) Intermediate N-Acylpyridinium Intermediate Start->Intermediate Nucleophilic Attack (Sterically Hindered) Reagent Acetic Anhydride + DMAP (Acylating System) Reagent->Intermediate Catalyst Activation Side2 Acetic Acid (Hydrolysis) Reagent->Side2 Moisture / H2O Product N-(2-Methoxy-5-methylphenyl)acetamide (Target Product) Intermediate->Product Optimal Temp (25-40°C) Controlled Stoichiometry Side1 Diacetamide (Over-acetylation) Intermediate->Side1 Excess Anhydride High Heat (>80°C)

Reaction workflow and side-product pathways for N-acetylation of 2-methoxy-5-methylaniline.

Troubleshooting Issue Low Yield of Target Amide Cause1 Incomplete Reaction (Steric Hindrance) Issue->Cause1 Cause2 Over-Acetylation (Diacetamide Formation) Issue->Cause2 Cause3 Reagent Hydrolysis (Moisture) Issue->Cause3 Sol1 Add DMAP Catalyst Increase Time Cause1->Sol1 Sol2 Strict 1:1.1 Stoichiometry Lower Temperature Cause2->Sol2 Sol3 Dry Solvents (DCM/THF) Inert Atmosphere Cause3->Sol3

Troubleshooting logic tree for resolving low yields in sterically hindered N-acylation.

References

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions Source: Orient Journal of Chemistry URL:[Link]

  • Sunlight-driven N-acetylation of anilines: a green chemistry approach Source: RSC Publishing URL:[Link]

Sources

Optimization

Side reactions in the acetylation of 2-methoxy-5-methylaniline

Title: Technical Support Center: Troubleshooting the Acetylation of 2-Methoxy-5-methylaniline Introduction The acetylation of 2-methoxy-5-methylaniline (also known as p-cresidine or 5-methyl-o-anisidine) is a fundamental...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting the Acetylation of 2-Methoxy-5-methylaniline

Introduction The acetylation of 2-methoxy-5-methylaniline (also known as p-cresidine or 5-methyl-o-anisidine) is a fundamental transformation in the synthesis of advanced pharmacophores and specialized dyes. However, the electron-rich nature of this specific aniline derivative introduces a unique set of thermodynamic and kinetic challenges. The strongly electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups activate the aromatic ring, making the molecule highly susceptible to oxidative degradation and electrophilic side reactions[1]. This guide provides a mechanistic deep-dive into troubleshooting these side reactions, ensuring high-yield, chemoselective monoacetylation.

Mechanistic Pathway & Impurity Profiling

To effectively troubleshoot, we must first map the logical relationships between the target reaction and its competing pathways. The primary reaction is a nucleophilic acyl substitution where the amino group attacks acetic anhydride[2].

MechanisticPathway SM 2-Methoxy-5-methylaniline (Nucleophile) Intermediate Tetrahedral Intermediate (Transient) SM->Intermediate Nucleophilic Attack Oxidation Quinone Imines (Oxidative Degradation) SM->Oxidation O2 / Trace Metals Ac2O Acetic Anhydride (Electrophile) Ac2O->Intermediate Target N-(2-Methoxy-5-methylphenyl)acetamide (Target Monoamide) Intermediate->Target Acetate Elimination Diacetyl N,N-Diacetylation (Kinetic Overrun) Target->Diacetyl Excess Ac2O / Heat RingAc Ring Acetylation (Friedel-Crafts) Target->RingAc Lewis Acids

Mechanistic pathway of 2-methoxy-5-methylaniline acetylation and side reactions.

Troubleshooting FAQs: Causality & Correction

Q1: My LC-MS shows a +42 Da mass shift relative to the target product. Why is N,N-diacetylation occurring, and how do I suppress it? Causality: A +42 Da shift indicates the addition of a second acetyl group. While the first acetylation reduces the nucleophilicity of the nitrogen due to resonance delocalization into the carbonyl, the nitrogen can still act as a nucleophile under forcing conditions. If an excess of acetic anhydride is used, or if the reaction is run at elevated temperatures for prolonged periods, the monoamide will undergo a second acylation to form the N,N-diacetyl derivative[3]. Solution: Strictly control stoichiometry to 1.05–1.10 equivalents of acetic anhydride. If diacetylation has already occurred, do not discard the batch. The second acetyl group is sterically hindered and more labile. You can selectively cleave it by subjecting the crude mixture to mild alkaline hydrolysis (e.g., 10% aqueous K₂CO₃ at room temperature), which will revert the diimide back to the target monoamide without breaking the primary amide bond[3].

Q2: The crude product isolated is dark purple or brown instead of off-white. What is the mechanism of this discoloration? Causality: Discoloration is a hallmark of oxidative degradation. The 2-methoxy-5-methylaniline ring is highly electron-rich. Exposure to atmospheric oxygen, especially in the presence of trace transition metals (from reactor walls or impure solvents), triggers single-electron transfer (SET) oxidation. This forms reactive radical cations that rapidly polymerize or form highly conjugated, deeply colored quinone imines and azo compounds[4]. Solution: Preventative measures include degassing all solvents via sparging with nitrogen or argon and running the reaction under a strict inert atmosphere. To remediate a discolored batch, dissolve the crude solid in hot ethanol, add 5-10% (w/w) activated charcoal, and perform a hot filtration through Celite. The porous charcoal selectively adsorbs the large, planar conjugated impurities, allowing the target product to crystallize as a white solid upon cooling[4].

Q3: The reaction stalls at 70% conversion. Adding more acetic anhydride doesn't help. What is competing with my substrate? Causality: The most common competing pathway is the hydrolysis of acetic anhydride. If your solvent, glassware, or starting aniline contains trace moisture, water acts as a competing nucleophile. Water hydrolyzes acetic anhydride into two equivalents of acetic acid, effectively destroying your electrophile before the aniline can react. Adding more anhydride often fails because the newly generated acetic acid lowers the pH, protonating the aniline to its anilinium salt, which is entirely non-nucleophilic. Solution: Ensure all reagents are strictly anhydrous. If running the reaction in a biphasic aqueous system (Schotten-Baumann conditions), the reaction must be kept strictly at 0–5 °C. At this temperature, the kinetics of the amine nucleophilic attack vastly outpace the hydrolysis of the anhydride.

Q4: I am detecting a structural isomer of the target product. Could this be ring acetylation? Causality: Yes. Because the aromatic ring is heavily activated by the -OCH₃ and -CH₃ groups, it is prone to electrophilic aromatic substitution[1]. If the reaction is heated excessively (>80 °C) or if Lewis acidic impurities (like Fe³⁺ from stainless steel equipment) are present, acetic anhydride can act as a Friedel-Crafts acetylating agent, directing an acetyl group to the para or ortho positions relative to the methoxy group. Solution: Maintain reaction temperatures below 40 °C and avoid the use of metal spatulas or unpassivated metal reactors.

Quantitative Impurity Profiling

The following table summarizes the quantitative parameters, analytical markers, and thermodynamic drivers for the primary side reactions.

Side ReactionKinetic / Thermodynamic DriverAnalytical Marker (HPLC/MS)Mitigation Strategy
N,N-Diacetylation Excess electrophile, Temp > 60 °C+42 Da (m/z shift), longer retention timeLimit Ac₂O to 1.05 eq; reverse via mild basic hydrolysis.
Oxidative Degradation O₂ exposure, trace metals (Fe, Cu)Broad UV absorption (visible region)Degas solvents; use N₂ atmosphere; purify via activated charcoal.
Ac₂O Hydrolysis Presence of H₂O, elevated tempStalled conversion, drop in pHUse anhydrous conditions or maintain 0–5 °C in aqueous setups.
Ring Acetylation Lewis acids, Temp > 80 °CIsomeric mass, distinct NMR aromatic shiftsAvoid metal contact; maintain low reaction temperature.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Each step contains a physical or analytical checkpoint to ensure the reaction trajectory remains on target, effectively bypassing the side reactions detailed above.

ProtocolWorkflow Step1 1. Preparation Dissolve SM in anhydrous DCM Step2 2. Base Addition Add Pyridine (1.2 eq) under N2 Step1->Step2 Step3 3. Electrophile Dropwise Ac2O (1.05 eq) at 0 °C Step2->Step3 Step4 4. Propagation Stir at RT Checkpoint: TLC Step3->Step4 Step5 5. Isolation Aqueous quench & Charcoal filtration Step4->Step5

Step-by-step experimental workflow for chemoselective monoacetylation.

Step 1: System Preparation & Degassing

  • Action: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-5-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) (5 volumes).

  • Causality: Anhydrous DCM prevents the hydrolysis of acetic anhydride.

  • Checkpoint: The solution should be clear and pale yellow. If it is dark brown, the starting material has already oxidized and must be filtered through a plug of silica before proceeding.

Step 2: Base Addition & Inerting

  • Action: Add anhydrous pyridine (1.2 eq) to the solution. Seal the flask with a septum and purge the headspace with nitrogen for 5 minutes.

  • Causality: Pyridine acts as an acid scavenger to neutralize the acetic acid byproduct, preventing the protonation of the aniline[2]. The nitrogen purge prevents oxidative degradation.

Step 3: Temperature-Controlled Electrophile Addition

  • Action: Cool the reaction mixture to 0 °C using an ice-water bath. Syringe in acetic anhydride (1.05 eq) dropwise over 15 minutes.

  • Causality: The slow addition at 0 °C controls the exotherm, strictly favoring monoacetylation and suppressing both N,N-diacetylation and Friedel-Crafts ring acetylation.

Step 4: Reaction Propagation & Validation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Checkpoint (Self-Validation): Perform a TLC (Thin Layer Chromatography) using 3:1 Hexanes:Ethyl Acetate. The starting material spot (amine, lower Rf) should be completely consumed, replaced by a single new spot (amide, higher Rf). If a third spot appears at the solvent front, diacetylation has occurred.

Step 5: Quenching & Purification

  • Action: Quench the reaction by pouring the mixture into 10 volumes of ice-cold 1M HCl. Extract the organic layer, wash with brine, and dry over Na₂SO₄. If the organic layer is discolored, add 2 g of activated charcoal, stir for 15 minutes, and filter through Celite[4]. Concentrate under vacuum to yield the pure N-(2-methoxy-5-methylphenyl)acetamide.

References

  • Theodorou, V., Gogou, M., Giannoussi, A., & Skobridis, K. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ARKIVOC.
  • EvitaChem. (n.d.). Buy n-(5-Methoxy-2-methylphenyl)acetamide (EVT-435066). EvitaChem.
  • BenchChem Technical Support. (n.d.). Preventing over-methylation in acetanilide synthesis. BenchChem.
  • BenchChem. (n.d.). N-(2-Bromo-5-methoxyphenyl)acetamide - CAS 123027-99-6. BenchChem.

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for N-(2-Methoxy-5-methylphenyl)acetamide

Welcome to the Advanced Chromatography Support Center. Separating complex aromatic amides like N-(2-Methoxy-5-methylphenyl)acetamide from their synthetic precursors, degradation products, and positional isomers presents...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Separating complex aromatic amides like N-(2-Methoxy-5-methylphenyl)acetamide from their synthetic precursors, degradation products, and positional isomers presents a unique set of chromatographic challenges. This guide is engineered for analytical scientists and drug development professionals, providing mechanistic troubleshooting, self-validating protocols, and authoritative methodologies to ensure robust method development.

Diagnostic Overview

Before adjusting instrument parameters, it is critical to map the symptoms of your chromatogram to their underlying chemical mechanisms. Use the diagnostic decision tree below to isolate the root cause of your separation failure.

HPLC_Troubleshooting_Logic Start HPLC Separation: N-(2-Methoxy-5-methylphenyl)acetamide Q1 Issue: Amine Impurity Peak Tailing Start->Q1 Q2 Issue: Positional Isomers Co-eluting Start->Q2 Q3 Issue: Baseline Drift & On-Column Degradation Start->Q3 Sol1 Lower Mobile Phase pH (pH 2.5 - 3.0) Q1->Sol1 Sol2 Switch to Phenyl-Hexyl Phase (Orthogonal Selectivity) Q2->Sol2 Sol3 Control Temp <40°C & Use Inert Amide Column Q3->Sol3 Mech1 Suppresses Silanol Ionization (Prevents Secondary Ion-Exchange) Sol1->Mech1 Mech2 Enhances π-π Interactions & Steric Recognition Sol2->Mech2 Mech3 Prevents Hydrolysis & Stationary Phase Deactivation Sol3->Mech3

Diagnostic decision tree for troubleshooting HPLC separation of N-(2-Methoxy-5-methylphenyl)acetamide.

Troubleshooting Q&A: The Causality of Chromatographic Failures

Q1: Why does the starting material (2-Methoxy-5-methylaniline) exhibit severe peak tailing, while the main acetamide peak is perfectly symmetrical? Mechanistic Cause: This is a classic functional group divergence. The target compound, N-(2-Methoxy-5-methylphenyl)acetamide, is an amide. Amides are non-ionizable under typical chromatographic conditions due to the resonance stabilization of the nitrogen lone pair with the adjacent carbonyl group [1]. Consequently, the acetamide interacts purely via hydrophobic partitioning, yielding a sharp peak. Conversely, the starting material is a basic primary amine. Under mid-range pH conditions (pH 5–7), residual silanol groups (Si-OH) on the silica support of the column ionize to form negatively charged silanoxides (Si-O⁻). The protonated amine undergoes secondary ion-exchange interactions with these silanoxides, causing severe peak tailing and retention time shifts [2]. Actionable Solution: Modify the mobile phase to suppress silanol ionization. Lower the pH of the aqueous mobile phase to 2.5–3.0 using an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). This protonates the silanols, neutralizing the stationary phase surface and eliminating the secondary ion-exchange mechanism[2].

Q2: I am unable to resolve N-(2-Methoxy-5-methylphenyl)acetamide from its positional isomers using a standard C18 column. How can I improve selectivity? Mechanistic Cause: Standard alkyl-chain columns (like C18 or C8) separate analytes primarily based on dispersive (hydrophobic) interactions. Positional isomers—such as variations in the ortho/meta/para placement of the methoxy and methyl groups on the benzene ring—often possess nearly identical hydrophobic surface areas and partition coefficients (LogP). Therefore, a standard C18 phase lacks the spatial recognition required to resolve them. Actionable Solution: Switch to a stationary phase that offers orthogonal selectivity, such as a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The phenyl ring in the stationary phase facilitates π−π interactions with the aromatic ring of the acetamide. Because these electronic interactions are highly sensitive to the electron density distribution (which shifts dramatically based on the positioning of the electron-donating methoxy and methyl groups), the column can easily discriminate between positional isomers.

Q3: I am observing unexpected degradation peaks and baseline drift over multiple injections. What is causing this? Mechanistic Cause: Two phenomena are likely occurring. First, amides can undergo on-column hydrolysis back to their corresponding amines if subjected to high column temperatures (>40°C) in the presence of acidic mobile phases. Second, if your sample matrix contains highly reactive electrophiles, they can react with amine-based impurities, leading to irreversible covalent modification known as stationary phase deactivation [1]. Additionally, progressive baseline drift is a primary symptom of strongly retained, high-molecular-weight contaminants accumulating on the column frit or packing material[2]. Actionable Solution: Thermostatically control the column compartment to a moderate 25°C–30°C to prevent thermal hydrolysis. To address the baseline drift, implement a rigorous column wash protocol using a strong solvent like isopropanol, which effectively clears hydrophobic and sterically bulky contaminants that typical reversed-phase mobile phases cannot elute[2].

Quantitative Analyte Profiling

Understanding the physicochemical properties of your analyte and its impurities is the foundation of method optimization.

Analyte ClassificationChemical SpeciesFunctional GroupApprox. pKaChromatographic Behavior (RP-HPLC)Primary Troubleshooting Focus
Target API N-(2-Methoxy-5-methylphenyl)acetamideAmide~15 (Neutral)Mid-elution; sharp symmetrical peakIsomeric resolution via π−π selectivity
Synthetic Precursor / Degradant 2-Methoxy-5-methylanilinePrimary Amine~4.5 (Basic)Early-elution; highly prone to tailingSilanol suppression (pH control)
Over-acetylated Impurity N,N-Diacetyl-2-methoxy-5-methylanilineImideN/A (Neutral)Late-elution; highly hydrophobicGradient optimization to prevent carryover

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in System Suitability Tests (SST) to verify that the mechanistic goals of the method have been achieved prior to sample analysis.

Protocol A: Optimized Gradient RP-HPLC Method for Amide/Amine Resolution

Objective: Achieve baseline resolution of N-(2-Methoxy-5-methylphenyl)acetamide from basic amine precursors and neutral positional isomers utilizing gradient elution and pH control [3].

Step-by-Step Methodology:

  • Column Selection: Install a Phenyl-Hexyl column (150 mm × 4.6 mm, 3 µm) to leverage π−π interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in HPLC-grade water (Adjust to pH 2.8 to suppress silanols).

    • Mobile Phase B: 100% Acetonitrile (Gradient grade).

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold to focus polar amine impurities).

    • 2–12 min: Linear ramp from 5% B to 60% B.

    • 12–15 min: 60% B to 95% B (Column wash phase).

    • 15–20 min: Return to 5% B (Re-equilibration).

  • Instrument Parameters: Set flow rate to 1.0 mL/min; Column temperature to 30°C; UV Detection at 254 nm.

Self-Validation Check (SST):

  • Inject a resolution standard containing the acetamide and the amine precursor.

  • Pass Criteria: The Resolution ( Rs​ ) between the amine and acetamide must be ≥2.0 . The tailing factor ( Tf​ ) of the amine must be ≤1.5 . Causality Check: If Tf​>1.5 , the mobile phase pH is insufficiently buffered, or the column frits are contaminated, meaning secondary ion-exchange is still occurring.

Protocol B: Column Rescue and Decontamination

Objective: Eliminate baseline drift and high backpressure caused by matrix precipitation or strongly adsorbed hydrophobic impurities [2].

Step-by-Step Methodology:

  • System Disconnect: Disconnect the column from the UV detector to prevent flow-cell contamination. Route the column effluent directly to a waste beaker.

  • Aqueous Flush: Flush the column with 100% HPLC-grade water at 0.5 mL/min for 20 column volumes (CV) to dissolve and remove any precipitated buffer salts.

  • Strong Solvent Wash: Transition to 100% Isopropanol (IPA). IPA is a highly viscous but exceptionally strong solvent for removing adsorbed high-molecular-weight compounds [2]. Flush at 0.2 mL/min (to manage the high backpressure generated by IPA's viscosity) for 20 CV.

  • Re-equilibration: Flush with 100% Acetonitrile for 10 CV, then return to the starting mobile phase conditions.

Self-Validation Check (SST):

  • Record the system backpressure under initial gradient conditions (5% B at 1.0 mL/min) before and after executing the protocol.

  • Pass Criteria: A reduction in backpressure of ≥10% and the restoration of a flat baseline during a blank gradient run validates the successful decontamination of the stationary phase.

References

  • Amide vs.
  • Tips and Tricks of HPLC System Troubleshooting Source: Agilent Technologies URL
  • Source: PubMed Central (PMC)
Optimization

Technical Support Center: N-(2-Methoxy-5-methylphenyl)acetamide Stability &amp; Troubleshooting

Welcome to the Technical Support Center for N-(2-Methoxy-5-methylphenyl)acetamide (CAS: 6962-44-3)[1]. Also known as 2-methoxy-5-methylacetanilide or acetyl-p-cresidine, this compound is frequently utilized in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2-Methoxy-5-methylphenyl)acetamide (CAS: 6962-44-3)[1]. Also known as 2-methoxy-5-methylacetanilide or acetyl-p-cresidine, this compound is frequently utilized in medicinal chemistry and material science[1][].

As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific physicochemical vulnerabilities of this compound. Because this molecule contains an acetamide moiety attached to a highly electron-rich aromatic ring, its degradation profile is primarily governed by two mechanistic pathways: amide hydrolysis and aromatic oxidation [1][3][4].

Frequently Asked Questions (Troubleshooting)

Q1: I am observing a new, highly polar peak in my reverse-phase HPLC chromatogram after storing the compound in an aqueous buffer. What is happening? A: You are likely observing the primary hydrolysis product: 2-methoxy-5-methylaniline (commonly known as p-cresidine)[5]. While the amide bond (N-C=O) is generally stable at a neutral pH, it undergoes nucleophilic attack by water or hydroxide ions under acidic (pH < 3) or basic (pH > 10) conditions[4]. This cleavage releases acetic acid and the free aniline derivative. Critical Regulatory Note: p-Cresidine is a confirmed genotoxic impurity (GTI) and a known carcinogen[5][6]. If you are developing a pharmaceutical asset, the degradation of N-(2-Methoxy-5-methylphenyl)acetamide into p-cresidine must be strictly monitored and controlled to parts-per-million (ppm) levels to comply with ICH M7 guidelines.

Q2: My solid powder (or stock solution) has slowly turned from white to a brownish-gray color over several weeks. Is the compound still viable? A: No, the color change indicates oxidative degradation. The phenyl ring of N-(2-Methoxy-5-methylphenyl)acetamide is substituted with a methoxy (-OCH₃) and a methyl (-CH₃) group[1]. Both are strong electron-donating groups (EDGs) via resonance and hyperconjugation. This makes the aromatic system highly electron-rich and extremely susceptible to electrophilic attack by reactive oxygen species (ROS) or transition metals[3][7]. This oxidation typically yields colored quinone-imine or benzoquinone derivatives[3]. You should discard the discolored batch, as the compound is air-sensitive and should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dark place[5][8].

Q3: How can I differentiate between hydrolysis and oxidation degradants during LC-MS analysis? A: Hydrolysis yields a predictable mass shift. The parent compound has a molecular weight of ~179.22 g/mol []. Hydrolysis yields p-cresidine, which will appear at an m/z of 138.09 for the[M+H]⁺ ion[6]. Oxidation, however, typically presents as a +16 Da shift (hydroxylation of the aromatic ring) or a -2 Da shift from the hydroxylated product if it further oxidizes into a quinone-imine[3].

Mechanistic Workflows & Visualizations

To assist in your analytical troubleshooting, refer to the logical pathways and workflows below.

G Parent N-(2-Methoxy-5-methylphenyl)acetamide (Stable under neutral conditions) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis H2O, pH < 3 or pH > 10 Oxidation Oxidation (ROS / Transition Metals) Parent->Oxidation O2, Light, Metals Deg1 2-Methoxy-5-methylaniline (p-Cresidine) + Acetic Acid Hydrolysis->Deg1 Deg2 Quinone Imines / Benzoquinone Derivatives Oxidation->Deg2

Fig 1: Primary degradation pathways of N-(2-Methoxy-5-methylphenyl)acetamide.

Workflow Start Unexpected HPLC Peak Detected CheckUV Check UV-Vis Spectrum (Diode Array Detector) Start->CheckUV IsAniline Peak matches p-Cresidine (Shift in max absorbance)? CheckUV->IsAniline YesHydro Hydrolysis Issue: Check buffer pH & storage temp IsAniline->YesHydro Yes NoOx Perform LC-MS Check for +16 Da (Oxidation) IsAniline->NoOx No

Fig 2: Analytical troubleshooting workflow for identifying degradation products.

Quantitative Degradation Profile

The following table summarizes the expected behavior of N-(2-Methoxy-5-methylphenyl)acetamide under standard ICH forced degradation conditions.

Stress ConditionReagent / EnvironmentPrimary MechanismMajor Degradation ProductExpected Degradation Rate
Acidic 0.1 N HCl, 60°C, 24hHydrolysis2-Methoxy-5-methylanilineModerate (~5-10%)
Basic 0.1 N NaOH, 60°C, 24hHydrolysis2-Methoxy-5-methylanilineHigh (>15%)
Oxidative 3% H₂O₂, RT, 24hAromatic OxidationQuinone-imine derivativesHigh (>20%)
Thermal Solid state, 80°C, 7 daysThermal CleavageMinimal (Stable solid)Low (<1%)
Photolytic UV/Vis Light (ICH Q1B)Photo-oxidationComplex colored mixturesModerate (~5%)

Standardized Experimental Protocols

To ensure reproducibility and self-validating results in your laboratory, use the following step-by-step methodologies for forced degradation studies.

Protocol A: Acid/Base Hydrolysis Tracking

Purpose: To quantify the formation of the genotoxic impurity p-cresidine under pH stress.

  • Stock Preparation: Dissolve exactly 10.0 mg of N-(2-Methoxy-5-methylphenyl)acetamide in 10 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock solution.

  • Aliquoting: Transfer 1.0 mL of the stock solution into three separate 5 mL amber glass vials labeled Control, Acid, and Base.

  • Stress Application:

    • To the Acid vial, add 1.0 mL of 0.1 N HCl.

    • To the Base vial, add 1.0 mL of 0.1 N NaOH.

    • To the Control vial, add 1.0 mL of Milli-Q water.

  • Incubation: Seal the vials tightly with PTFE-lined caps and incubate in a water bath at 60°C for exactly 24 hours.

  • Quenching (Critical Step): To halt the hydrolysis and protect your HPLC column, neutralize the solutions immediately after removal from the heat. Add 1.0 mL of 0.1 N NaOH to the Acid vial, and 1.0 mL of 0.1 N HCl to the Base vial. Add 1.0 mL of Milli-Q water to the Control vial.

  • Analysis: Dilute all samples 1:10 with the starting mobile phase and inject into an LC-UV/MS system. Monitor at 254 nm and extract the m/z 138.09 chromatogram to quantify p-cresidine[6].

Protocol B: Oxidative Stress Testing

Purpose: To evaluate the susceptibility of the electron-rich aromatic ring to ROS.

  • Stock Preparation: Prepare a 1 mg/mL stock solution in ACN as described in Protocol A.

  • Stress Application: In a 5 mL amber vial, combine 1.0 mL of the stock solution with 1.0 mL of 3% H₂O₂ (freshly prepared from a 30% stock).

  • Incubation: Incubate at room temperature (20-25°C) in the dark for 24 hours. Note: Darkness is required to prevent confounding photo-oxidation pathways.

  • Quenching (Critical Step): Unreacted peroxides will severely degrade standard C18 HPLC columns. Quench the reaction by adding 100 µL of a 10% sodium thiosulfate (Na₂S₂O₃) aqueous solution. Verify the absence of peroxide using a starch-iodide test strip before proceeding.

  • Analysis: Analyze via LC-MS in positive electrospray ionization (ESI+) mode. Look for new peaks exhibiting a mass shift of +16 Da (hydroxylation) relative to the parent mass (~179.22 Da)[][3].

References

  • PubChem. "2-Methoxy-5-Methylaniline | C8H11NO | CID 8445." National Institutes of Health. Available at: [Link]

  • OHSU Digital Collections. "Biological and Chemical Degradation of Azo Dyes under Aerobic Conditions." Oregon Health & Science University. Available at:[Link]

  • ResearchGate. "Oxidation of acetanilide by MnO4 - In the presence of HClO4. A kinetic study." ResearchGate. Available at:[Link]

  • ResearchGate. "Influence of para substitution on hydrolysis of acetanilide." ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Bioactivity of N-(2-Methoxy-5-methylphenyl)acetamide

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently observe researchers misinterpreting the poor physical behavior of a compound in solution as a lack of biological efficacy.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently observe researchers misinterpreting the poor physical behavior of a compound in solution as a lack of biological efficacy.

N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3) is a highly promising organic compound investigated for its analgesic, anti-inflammatory, and neuroprotective properties, as well as its specific ability to inhibit PC3 prostate cancer cell proliferation . However, its unique chemical structure—featuring an acetamide moiety alongside methoxy and methyl substituents on a phenyl ring—creates specific steric and electronic properties that dictate its solubility and reactivity 2.

When bioactivity drops unexpectedly in your assays, the root cause is rarely the molecule's intrinsic pharmacology; it is almost always an artifact of formulation, stability, or assay conditions. Below is our definitive troubleshooting guide to restoring assay fidelity.

Part 1: Diagnostic FAQs (Causality & Resolution)

Q1: My cell viability assays (e.g., CellTiter-Glo) show no significant inhibition of PC3 prostate cancer cells, despite literature suggesting high efficacy. What is going wrong? The Causality: The most common culprit is compound precipitation due to poor aqueous solubility. While the acetamide group provides moderate polarity and hydrogen-bonding capability, the methoxy and methyl substitutions significantly increase the molecule's lipophilicity 2. When diluted directly from a highly concentrated DMSO stock into aqueous cell culture media (like DMEM or RPMI), it rapidly forms micro-precipitates. This drastically reduces the free, active concentration available to permeate the cells. Self-Validation Check: Before adding cells, read the absorbance of your media + compound at 600 nm. A statistically significant increase in optical density compared to the vehicle control confirms micro-precipitation.

Q2: I've resolved the solubility issue, but the bioactivity in my 72-hour assay is still lower than expected. Could the compound be degrading? The Causality: Yes, enzymatic degradation is highly probable in prolonged assays. The compound features a central amide functional group. In standard culture media supplemented with 10% Fetal Bovine Serum (FBS), endogenous serum amidases and esterases can hydrolyze the acetamide bond over a 72-hour incubation, yielding an inactive aniline derivative and abruptly halting target engagement. Self-Validation Check: Run a stability time-course using LC-MS/MS. Spike the compound into complete media at 37°C and sample at 0, 24, 48, and 72 hours. If the parent mass peak (179.22 g/mol ) diminishes proportionally over time, enzymatic hydrolysis is occurring.

Q3: Does serum protein binding affect the in vitro efficacy of this compound? The Causality: Absolutely. High protein binding heavily masks bioactivity. The lipophilic nature of the methyl and methoxy substituents encourages non-specific hydrophobic interactions with Bovine Serum Albumin (BSA) present in FBS. If the compound is heavily bound to albumin, the "free fraction" capable of crossing the cell membrane to engage intracellular targets is negligible.

Part 2: Physicochemical & Assay Optimization Data

To ensure reproducible results, align your experimental setup with the validated physicochemical parameters summarized below.

ParameterValue / RecommendationScientific Rationale
CAS Number 6962-44-3Primary identifier for sourcing high-purity material.
Molecular Weight 179.22 g/mol Required for accurate molarity calculations.
Density 1.1 g/cm³Relevant for liquid handling and formulation .
Primary Vehicle 100% DMSO (for stock)Ensures complete dissolution of the lipophilic rings before aqueous dilution.
Max Final DMSO ≤ 0.5% (v/v)Prevents vehicle-induced cellular toxicity and off-target stress responses in PC3 cells.
Recommended FBS 1% to 2% (or serum-free)Minimizes sequestration by albumin and reduces amidase-driven degradation.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of Precipitation-Free Working Solutions

Objective: Prevent micro-precipitation during the transition from organic stock to aqueous assay media.

  • Stock Preparation: Dissolve N-(2-Methoxy-5-methylphenyl)acetamide powder in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.

  • Intermediate Dilution (The Critical Step): Do not dilute directly into media. Create an intermediate 10x working stock in a co-solvent mixture (e.g., 10% DMSO + 10% Tween-80 + 80% PBS). Add the DMSO stock to the Tween-80 first, mix thoroughly, and then slowly add the PBS dropwise while vortexing.

  • Final Media Addition: Dilute the intermediate stock 1:10 into your pre-warmed (37°C) assay media.

  • Validation System: Centrifuge the final media preparation at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis spectroscopy. If the concentration matches your theoretical yield, no precipitation has occurred.

Protocol B: Serum-Shift Assay for Protein Binding Troubleshooting

Objective: Determine if FBS is sequestering the compound and reducing its apparent bioactivity.

  • Plate Preparation: Seed PC3 cells in a 96-well plate at 5,000 cells/well. Allow 24 hours for adherence.

  • Media Stratification: Prepare three identical concentration-response curves of the compound (e.g., 0.1 µM to 100 µM) in three different media conditions:

    • Media + 0% FBS (Serum-free)

    • Media + 2% FBS (Low serum)

    • Media + 10% FBS (Standard serum)

  • Incubation & Readout: Treat cells for 48 hours, then assess viability using your preferred luminescent ATP assay.

  • Validation System: Calculate the IC50 for each condition. If the IC50 shifts significantly to the right (becomes higher) as serum concentration increases, protein binding is the definitive cause of your low bioactivity. Adopt the 2% FBS condition for all future assays.

Part 4: Visualizing Troubleshooting Logic & Pharmacology

Workflow Issue Low Bioactivity of N-(2-Methoxy-5-methylphenyl)acetamide Solubility Is the compound precipitating in aqueous buffer? Issue->Solubility SolubilityFix Optimize Vehicle: Use ≤0.5% DMSO + Cosolvent Solubility->SolubilityFix Yes ProteinBinding Is there high serum in the assay media? Solubility->ProteinBinding No ProteinFix Reduce FBS to 1-2% or run Serum-Shift Assay ProteinBinding->ProteinFix Yes Metabolism Is the compound degrading over the assay window? ProteinBinding->Metabolism No MetabolismFix Shorten assay duration or check amidase activity Metabolism->MetabolismFix Yes

Fig 1. Logical workflow for troubleshooting and resolving low bioactivity in in vitro assays.

Pathway Drug N-(2-Methoxy-5- methylphenyl)acetamide Target Intracellular Targets Drug->Target Cell Permeation CellCycle Cell Cycle Arrest (G1/S Phase) Target->CellCycle Apoptosis Apoptosis Induction Target->Apoptosis Tumor Inhibition of PC3 Tumor Growth CellCycle->Tumor Apoptosis->Tumor

Fig 2. Pharmacological signaling pathway for N-(2-Methoxy-5-methylphenyl)acetamide in PC3 cells.

References

Sources

Optimization

Overcoming challenges in the purification of N-(2-Methoxy-5-methylphenyl)acetamide

Welcome to the Technical Support Center for the isolation and purification of N-(2-Methoxy-5-methylphenyl)acetamide (CAS: 6962-44-3). As a Senior Application Scientist, I have designed this guide to move beyond basic ins...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N-(2-Methoxy-5-methylphenyl)acetamide (CAS: 6962-44-3).

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Purification is not just about following steps; it is about understanding the thermodynamic and chemical causality behind phase behaviors. This compound—a methoxy- and methyl-substituted acetanilide derivative—presents unique steric and electronic properties that complicate standard crystallization workflows 1.

Below, you will find a physicochemical breakdown, diagnostic troubleshooting FAQs, and a self-validating experimental protocol designed to ensure high-purity yields.

Part 1: Physicochemical Profile & Purification Metrics

Understanding the physical constants of your target molecule is the first step in predicting its behavior in solution. The moderate polarity imparted by the acetamide moiety, combined with the hydrophobicity of the aromatic ring and its substituents, dictates our choice of a binary solvent system.

ParameterValueReference
IUPAC Name N-(2-Methoxy-5-methylphenyl)acetamide1
CAS Registry Number 6962-44-31
Molecular Formula C₁₀H₁₃NO₂1
Molecular Weight 179.22 g/mol
Boiling Point ~309.2 °C (at 760 mmHg)
Density 1.1 g/cm³
Primary Impurities 2-methoxy-5-methylaniline, Diacetamides3
Optimal Solvent System Ethanol / Water (Binary gradient)Empirically Derived

Part 2: Diagnostic FAQs & Troubleshooting

Q: Why is my product "oiling out" instead of forming crystals during the cooling phase? A: Oiling out is a thermodynamic phenomenon that occurs when the saturation temperature of your solution is higher than the melting point of the impure compound. The presence of unreacted starting materials (like 2-methoxy-5-methylaniline) or over-acetylated byproducts significantly depresses the melting point of your mixture. Instead of precipitating as a solid lattice, the compound separates as a supercooled liquid phase. Self-Validating Action: If an oil forms, do not discard the flask. Reheat the mixture until the oil dissolves completely into a homogenous solution. Add 10-15% more of your primary solubilizing solvent (e.g., ethanol). This lowers the saturation temperature, ensuring that when the solution cools, it reaches its solubility limit below the melting point of the target compound, forcing crystalline nucleation rather than liquid-liquid phase separation 4.

Q: How do I eliminate the persistent brown/yellow discoloration in my final crystals? A: This discoloration is caused by the oxidation of trace unreacted 2-methoxy-5-methylaniline. Aniline derivatives readily oxidize in the presence of air and light to form highly conjugated, polymeric impurities that easily trap themselves within the acetamide crystal lattice 3. Self-Validating Action: Introduce 1-2% (w/w) activated decolorizing charcoal to the hot solution. The highly porous carbon surface selectively adsorbs these large, conjugated impurities. Boil gently for 5 minutes, then perform a hot gravity filtration. If the resulting filtrate retains a tint, the charcoal was either insufficient in volume or not boiled long enough to achieve adsorption equilibrium 4.

Q: My hot filtration step keeps clogging. How can I prevent premature crystallization? A: Clogging during hot filtration is caused by rapid localized cooling. As the hot, saturated solution contacts the room-temperature glass of the funnel, the solution's temperature drops below its solubility limit, causing instantaneous crystallization on the filter paper. Self-Validating Action: Create a self-heating filtration system. Place a small amount of the recrystallization solvent in the receiving Erlenmeyer flask and keep it at a gentle boil on a hotplate. The rising hot solvent vapors will continuously heat the stemless funnel. Additionally, use fluted filter paper to minimize contact area with the glass and maximize the liquid flow rate 4.

Part 3: Standard Operating Procedure (SOP)

This protocol utilizes an acid-wash pre-treatment followed by a binary solvent recrystallization to ensure the removal of both unreacted amines and over-acetylated byproducts.

Phase 1: Pre-treatment (Amine Depletion)

  • Dissolve the crude N-(2-Methoxy-5-methylphenyl)acetamide in a suitable organic solvent (e.g., dichloromethane).

  • Transfer to a separatory funnel and wash the organic layer twice with equal volumes of 0.1 M HCl. Causality: The acid protonates any unreacted 2-methoxy-5-methylaniline, converting it into a water-soluble ammonium salt that partitions into the aqueous phase.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to yield the semi-pure crude solid.

Phase 2: Binary Solvent Recrystallization

  • Transfer the semi-pure solid to an Erlenmeyer flask. Add a minimum volume of boiling ethanol dropwise while swirling on a hotplate until the solid just dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly (to prevent flash-boiling), and add a small spatula tip of activated charcoal. Return to heat and boil gently for 5 minutes.

  • Perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a heated receiving flask.

  • To the hot, clear filtrate, add boiling deionized water dropwise until a faint, persistent cloudiness appears (indicating the exact saturation point).

  • Add 1-2 drops of hot ethanol until the solution just clears again.

  • Remove the flask from the heat source and allow it to cool undisturbed to room temperature. Causality: Slow cooling promotes the growth of large, pure crystals by allowing impurities to remain dissolved in the mother liquor 5.

  • Once at room temperature, place the flask in an ice-water bath for 15 minutes to maximize crystalline yield.

  • Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 1:1 ethanol/water mixture to remove adhering mother liquor without redissolving the product.

  • Dry the crystals in a vacuum desiccator or an oven set to 60 °C until a constant mass is achieved 4.

Part 4: Process Workflow Visualization

Workflow A Crude N-(2-Methoxy-5-methylphenyl)acetamide (Contains amines & oxidation products) B Acidic Aqueous Wash (0.1M HCl) (Protonates & removes unreacted amine) A->B C Dissolution in Hot Ethanol (Solubilizes target compound) B->C D Activated Charcoal Treatment (Adsorbs conjugated colored impurities) C->D E Hot Gravity Filtration (Removes charcoal & insoluble matter) D->E F Binary Solvent Crystallization (Dropwise water addition + slow cooling) E->F G Vacuum Filtration & Cold Wash (Isolates pure C10H13NO2 crystals) F->G

Purification workflow for N-(2-Methoxy-5-methylphenyl)acetamide.

References

  • Title: CAS 6962-44-3: N-(2-Methoxy-5-methylphenyl)
  • Title: CAS 6962-44-3 (N-(2-Methoxy-5-methylphenyl)-acetamide)
  • Source: missouri.
  • Source: jove.
  • Source: mdpi.

Sources

Troubleshooting

Technical Support Center: Refining Reaction Conditions for N-(2-Methoxy-5-methylphenyl)acetamide Synthesis

Welcome to the Technical Support Center. The synthesis of N-(2-Methoxy-5-methylphenyl)acetamide via the N-acetylation of 2-methoxy-5-methylaniline presents unique mechanistic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of N-(2-Methoxy-5-methylphenyl)acetamide via the N-acetylation of 2-methoxy-5-methylaniline presents unique mechanistic challenges. The ortho-methoxy group introduces steric hindrance, while the electron-rich aromatic ring increases the nucleophilicity of the mono-acetylated product, elevating the risk of over-acetylation.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you optimize this critical transformation.

Part 1: Troubleshooting FAQs

Q1: Why is the conversion of 2-methoxy-5-methylaniline stalling, leaving unreacted starting material even with excess acetic anhydride? A: The primary cause is steric hindrance. The methoxy group positioned ortho to the amine restricts the approach trajectory of the acylating agent. To overcome this activation barrier, you must alter the reaction pathway rather than simply increasing reagent concentration. Solution: Introduce1[1]. DMAP reacts with acetic anhydride to form a highly electrophilic N-acylpyridinium salt. This intermediate is significantly more reactive than the parent anhydride, effectively forcing the acylation of the sterically hindered aniline while regenerating the catalyst.

Q2: My GC-MS analysis shows a significant diacetylated impurity (N,N-diacetyl-2-methoxy-5-methylaniline). How do I prevent this over-reaction? A: Over-acetylation occurs when the mono-acetylated product remains in a reactive phase and is sufficiently nucleophilic to attack a second acylium ion. This is exacerbated by high temperatures and extended reaction times. Solution: Transition to the2[2]. By performing the reaction in an aqueous medium, the mono-acetylated product (which is highly hydrophobic) rapidly precipitates out of solution. This phase separation physically removes the product from the acylating environment, inherently halting any further reaction. Furthermore, the aqueous solvent rapidly hydrolyzes excess acetic anhydride into harmless acetic acid[3].

Q3: We are trying to eliminate halogenated solvents (like DCM) and pyridine from our workflow. What are the validated green alternatives? A: You can utilize Lewis acid-catalyzed neat reactions or sunlight-driven approaches. A proven green methodology involves using4[4]. Alternatively, 5 can be used in acetic acid under gentle heating[5]. Both methods eliminate toxic solvents and provide excellent yields (80-95%) by activating the carbonyl carbon without requiring harsh basic conditions.

Part 2: Experimental Protocols

Protocol A: Aqueous Lumiere-Barbier N-Acetylation (High Selectivity)

Designed to prevent diacetylation through inherent phase-separation.

  • Protonation: Dissolve 2-methoxy-5-methylaniline (1.0 eq) in 5% aqueous hydrochloric acid (HCl) (approx. 10 mL/g of amine).

    • Causality: This converts the amine into a water-soluble anilinium hydrochloride salt, protecting it from premature, uncontrolled acylation.

  • Reagent Addition: Add acetic anhydride (1.2 eq) directly to the aqueous solution at room temperature.

    • Causality: No reaction occurs yet because the protonated amine lacks the lone electron pair required for nucleophilic attack.

  • Deprotonation & Coupling: Immediately add a concentrated aqueous solution of sodium acetate (1.5 eq) in one rapid portion, accompanied by vigorous magnetic stirring.

    • Causality: The sodium acetate acts as a mild buffer, selectively deprotonating the anilinium ion back to the free amine. The localized high concentration of free amine instantly attacks the adjacent acetic anhydride[2].

  • Self-Validation Checkpoint: The reaction is inherently self-validating. The successful formation of N-(2-methoxy-5-methylphenyl)acetamide is confirmed by immediate, dense white precipitation. If the solution remains clear, the anilinium salt has not been adequately deprotonated, indicating a failure in the buffer step.

  • Isolation: Stir for 30 minutes to ensure complete hydrolysis of unreacted anhydride. Filter the precipitate via vacuum filtration, wash with cold distilled water, and dry under vacuum.

Protocol B: DMAP-Catalyzed N-Acetylation (For Recalcitrant Batches)

Designed to force complete conversion of highly hindered substrates.

  • Setup: In an oven-dried flask under an inert nitrogen atmosphere, dissolve 2-methoxy-5-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base & Catalyst Addition: Add triethylamine (TEA) (1.5 eq) as an auxiliary acid scavenger, followed by a catalytic amount of DMAP (0.1 eq).

  • Acylation: Cool the mixture to 0 °C. Dropwise, add acetyl chloride or acetic anhydride (1.1 eq).

    • Causality: Cooling controls the exothermic formation of the N-acylpyridinium intermediate, preventing thermal degradation of the catalyst[1].

  • Self-Validation Checkpoint: The formation of the highly reactive intermediate is often accompanied by a transient yellow/orange color shift. Reaction completion is validated via TLC (Hexanes:EtOAc 7:3); the disappearance of the polar amine spot (lower Rf​ ) and the appearance of the less polar amide spot (higher Rf​ ) confirms quantitative conversion.

  • Workup: Quench with saturated aqueous ammonium chloride, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Part 3: Quantitative Data & Method Comparison

The following table synthesizes the performance metrics of various acetylation methodologies to aid in protocol selection.

MethodologyCatalyst / ReagentsSolvent SystemAvg. Reaction TimeExpected YieldDiacetylation Risk
Standard Uncatalyzed Acetic AnhydrideDCM or Toluene4 - 6 hours60 - 70%Moderate
DMAP-Catalyzed Acetic Anhydride + DMAPDCM1 - 2 hours90 - 95%High (if excess reagent)
Lumiere-Barbier Acetic Anhydride + NaOAcWater / HCl0.5 hours85 - 90%Very Low
Green Lewis Acid Acetic Acid + MgSO₄Neat (Sunlight)2 - 3 hours80 - 88%Low
Clay-Catalyzed Acetic Acid + ClayNeat (Heat)1 hour80 - 95%Low

Part 4: Visualizations

Workflow Start 2-Methoxy-5-methylaniline Acylation Setup Decision Primary Challenge? Start->Decision Path1 Steric Hindrance (Low Yield) Decision->Path1 Path2 Over-Acetylation (Diacetyl Impurity) Decision->Path2 Path3 Toxicity/Solvent (Green Req.) Decision->Path3 Sol1 Add DMAP Catalyst (Forms N-Acylpyridinium) Path1->Sol1 Sol2 Lumiere-Barbier Method (Aqueous Buffer) Path2->Sol2 Sol3 MgSO4 + Sunlight or Clay Catalyst Path3->Sol3 End Pure N-(2-Methoxy-5-methylphenyl)acetamide Sol1->End Sol2->End Sol3->End

Caption: Decision matrix for troubleshooting N-(2-Methoxy-5-methylphenyl)acetamide synthesis workflows.

Mechanism Ac2O Acetic Anhydride Intermediate N-Acylpyridinium Salt (Highly Electrophilic) Ac2O->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Intermediate->DMAP Regenerated Product Mono-Acetylated Product Intermediate->Product + Aniline Aniline Hindered Aniline (Nucleophile)

Caption: Mechanistic pathway of DMAP-catalyzed N-acetylation overcoming steric hindrance.

Part 5: References

  • Technical Support Center: N-Acylation of Hindered Anilines - Benchchem. 1

  • N-Acetylation of Aniline Lab: Procedure & Questions - Studylib. 3

  • Sunlight-driven N-acetylation of anilines: a green chemistry approach - RSC Publishing.4

  • Design, synthesis, and molecular docking of cysteine-based sulphonamide derivatives as antimicrobial agents - PMC. 2

  • A Novel Clay catalyst: N-Acetylation of Aniline - Academia.edu. 5

Sources

Optimization

Technical Support Center: Large-Scale Synthesis of N-(2-Methoxy-5-methylphenyl)acetamide

Welcome to the Technical Support Center for the large-scale synthesis of N-(2-Methoxy-5-methylphenyl)acetamide. This guide is specifically engineered for researchers and process chemists scaling up the acetylation of 2-m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the large-scale synthesis of N-(2-Methoxy-5-methylphenyl)acetamide. This guide is specifically engineered for researchers and process chemists scaling up the acetylation of 2-methoxy-5-methylaniline (commonly known as p-cresidine). Because the starting material is sterically hindered and highly prone to oxidation, standard benchtop acetylation protocols often fail on a pilot scale, leading to genotoxic impurities and colored degradants.

Process Workflow & Mechanistic Pathway

Understanding the mechanistic divergence during acylation is critical. The ortho-methoxy group on the aniline ring introduces steric hindrance, which can stall the reaction, while the electron-rich nature of the ring makes it highly susceptible to oxidative side reactions.

Pathway SM 2-Methoxy-5-methylaniline (p-Cresidine) Product N-(2-Methoxy-5-methylphenyl)acetamide (Target API) SM->Product Optimal Ac2O, T < 60°C Imp1 Unreacted SM (Genotoxic Impurity) SM->Imp1 Incomplete Conversion Imp3 Oxidative Degradants (Colored Impurities) SM->Imp3 O2 Exposure / Light Reagent Acetic Anhydride (Ac2O) Reagent->Product Imp2 N,N-Diacetyl Impurity (Over-reaction) Product->Imp2 Excess Ac2O, High Heat

Reaction pathway of p-cresidine acetylation and common impurity formations.

Troubleshooting Guide & FAQs

Q1: We are detecting high levels of unreacted 2-methoxy-5-methylaniline in our final isolated product. How do we clear this? Causality & Solution: p-Cresidine is a recognized genotoxic impurity and a confirmed carcinogen, mandating strict regulatory clearance from the final API[1]. Its nucleophilicity is reduced by the steric bulk of the ortho-methoxy group[2]. If conversion is stalling, do not simply increase the temperature, as this drives over-acetylation. Instead, ensure a precise stoichiometric excess of acetic anhydride (1.05 - 1.10 eq). If you are using acetyl chloride instead of acetic anhydride, the reaction liberates HCl, which forms an unreactive hydrochloride salt with the remaining aniline. To resolve this, employ a mild base (e.g., K₂CO₃) and a phase transfer catalyst like TBAB to neutralize the acid and facilitate complete conversion[3].

Q2: Our HPLC shows a secondary peak identified as the N,N-diacetylated impurity. What causes this and how is it prevented? Causality & Solution: Over-acetylation is a thermodynamic sink that occurs when there is a large local excess of the acylating agent combined with elevated temperatures[2]. On a large scale, poor mixing zones in the reactor create pockets of high acetic anhydride concentration. Fix: Control the dosing rate of the acylating agent strictly over 1–2 hours while maintaining high agitation. Keep the internal reaction temperature strictly below 60°C. Quench the reaction immediately with water once In-Process Control (IPC) confirms the starting material is depleted.

Q3: The isolated product has a yellow/red tint instead of being a white crystalline powder. What is the degradation mechanism? Causality & Solution: Electron-rich anilines like p-cresidine are highly prone to oxidation. Exposure to atmospheric oxygen or light during the reaction or aqueous workup leads to the formation of strongly colored, oxidized polymeric impurities[1]. Fix: Perform the entire reaction under a strict nitrogen (N₂) sparge. Degas all reaction solvents prior to use. Incorporate a 1% sodium bisulfite (NaHSO₃) wash during the aqueous quench to reduce any oxidized species back to a water-soluble state before filtration.

Q4: Is it better to use acetic anhydride or acetyl chloride for scale-up? Causality & Solution: While acetyl chloride is highly reactive, it generates corrosive HCl gas and is considered a genotoxic and highly irritating agent itself[4]. Acetic anhydride is the industry standard for large-scale operations due to easier handling, fewer toxic byproducts (it safely hydrolyzes to acetic acid), and smoother exotherm control.

Standardized Large-Scale Experimental Protocol

To ensure a self-validating system, the following protocol incorporates mandatory In-Process Controls (IPCs) that dictate whether the reaction can proceed to the next phase.

Step 1: Preparation and Inerting

  • Charge the reactor with 2-methoxy-5-methylaniline (1.0 eq) and degassed ethyl acetate (5 volumes).

  • Sparge the solution with N₂ for 15 minutes to displace dissolved oxygen. Validation Check: The solution must remain clear/colorless. If it turns pink/red, oxygen is present; abort and re-degas.

Step 2: Reagent Dosing

  • Heat the reactor to an internal temperature of 45°C.

  • Begin dropwise addition of acetic anhydride (1.05 eq). Regulate the addition rate to ensure the internal exotherm does not exceed 55°C.

  • Causality Note: Keeping the temperature below 60°C prevents the thermodynamic push toward the N,N-diacetyl impurity.

Step 3: In-Process Control (IPC)

  • Stir for 2 hours at 50°C.

  • Pull a sample for HPLC analysis. Self-Validating Gate: Do not proceed to quench until unreacted p-cresidine is <0.1% AUC. If >0.1%, add 0.02 eq of acetic anhydride and stir for 30 additional minutes.

Step 4: Quenching and Crystallization

  • Cool the reactor to 20°C.

  • Slowly add 5 volumes of a 1% aqueous Sodium Bisulfite (NaHSO₃) solution. This quenches excess acetic anhydride (forming soluble acetic acid) and reduces any trace colored oxidative impurities.

  • Cool the biphasic mixture to 0–5°C over 2 hours to induce crystallization of the target acetamide.

Step 5: Filtration and Drying

  • Filter the resulting white slurry via a Nutsche filter. Wash the filter cake with cold, degassed water (2 volumes) to remove residual acetic acid.

  • Dry under vacuum at 40°C until moisture content (Karl Fischer) is <0.5%.

Quantitative Impurity Profiling Data

The table below summarizes the causality between process parameters and the resulting impurity profile, validating the optimized conditions (Condition C).

ParameterTemperatureAc₂O EquivalentsAtmosphereYield (%)Unreacted SM (%)Diacetyl Impurity (%)Color Profile
Condition A 80°C1.50Air78.00.054.20Yellow/Brown
Condition B 25°C1.00Air65.08.50<0.10Light Yellow
Condition C (Optimal) 50°C1.05Nitrogen94.5<0.10<0.10White Crystalline

Impurity Diagnostic Decision Tree

Use this logical workflow to rapidly identify and resolve out-of-specification (OOS) batches during scale-up.

Troubleshooting Start Impurity Detected in API Q1 Is it unreacted p-Cresidine? Start->Q1 A1_Yes Check Stoichiometry & Increase Reaction Time Q1->A1_Yes Yes Q2 Is it N,N-diacetylated? Q1->Q2 No A2_Yes Reduce Ac2O Equivalents & Lower Temperature Q2->A2_Yes Yes Q3 Is the product discolored? Q2->Q3 No A3_Yes Implement N2 Sparging & Antioxidant Wash Q3->A3_Yes Yes

Diagnostic workflow for identifying and resolving acetylation impurities.

Sources

Troubleshooting

Addressing poor reproducibility in experiments with N-(2-Methoxy-5-methylphenyl)acetamide

Welcome to the Technical Support Center for N-(2-Methoxy-5-methylphenyl)acetamide (CAS: 6962-44-3). As a Senior Application Scientist, I frequently see researchers encounter reproducibility issues with this compound, par...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2-Methoxy-5-methylphenyl)acetamide (CAS: 6962-44-3).

As a Senior Application Scientist, I frequently see researchers encounter reproducibility issues with this compound, particularly when transitioning from biochemical assays to complex in vitro (e.g., PC3 prostate cancer cells) and in vivo (Xenograft) models. This guide is designed to move beyond basic troubleshooting. Here, we will dissect the physicochemical causality behind assay failures and establish self-validating protocols to ensure your data is robust, reproducible, and scientifically sound.

Part 1: Physicochemical Profiling & Mechanistic Impact

To troubleshoot effectively, we must first understand the molecule. N-(2-Methoxy-5-methylphenyl)acetamide features an acetamide moiety flanked by ortho-methoxy and meta-methyl substituents[1]. This specific steric arrangement dictates its solubility and interaction with biological systems.

Table 1: Quantitative Physicochemical Data & Assay Implications

ParameterValueMechanistic Impact on Reproducibility
CAS Number 6962-44-3Unambiguous identifier for sourcing high-purity lots[1].
Molecular Weight 179.22 g/mol Low MW favors rapid cellular penetration but requires tight control of assay timing[].
Boiling Point 309.2°C at 760 mmHgHigh thermal stability; compound will not degrade during standard 37°C incubation[].
Density 1.1 g/cm³Influences sedimentation rates if micro-precipitation occurs in the well[].
Structural Features ortho-Methoxy, meta-MethylSteric hindrance around the acetamide group affects hydrogen bonding, driving moderate lipophilicity and specific solubility limits[1],[3].

Part 2: Troubleshooting Guide & FAQs

Q1: Why do my biological replicates in PC3 prostate cancer cell assays show high standard deviations and fluctuating IC50 values? Causality: The ortho-methoxy and meta-methyl substituents create a moderately lipophilic profile. When a high-concentration DMSO stock is introduced directly into cold aqueous media, the rapid solvent exchange causes the compound to undergo micro-precipitation. You are inadvertently treating cells with a suspension rather than a true solution, leading to variable localized concentrations and erratic PC3 proliferation inhibition[]. Self-Validating Fix: Never dilute directly into cold media. Use an intermediate dilution step and validate solubility by measuring the absorbance (turbidity) of your final media at 600 nm. A baseline identical to your vehicle control validates that the compound is fully dissolved.

Q2: We observe a drop in efficacy when using compound stocks stored for over a month. Does this compound degrade? Causality: Yes. While the acetamide core is thermally stable (BP: 309.2°C)[], prolonged exposure to trace water in hygroscopic DMSO can lead to slow amide hydrolysis. This is accelerated if the storage temperature fluctuates, cleaving the molecule into less active aniline derivatives. Self-Validating Fix: Aliquot your master stocks to avoid freeze-thaw cycles. Validate stock integrity every 3 months by running a rapid LC-MS/MS check; the presence of a 179.22 m/z parent peak without lower molecular weight degradation products confirms stock viability.

Q3: In vivo Xenograft models (PC3) show poor tumor inhibition compared to our in vitro data. What is the pharmacokinetic bottleneck? Causality: N-(2-Methoxy-5-methylphenyl)acetamide requires a carefully balanced vehicle to remain in solution in the bloodstream[]. Standard saline dosing causes immediate precipitation at the injection site (the "depot effect"), drastically reducing systemic bioavailability. Self-Validating Fix: Utilize a co-solvent formulation (e.g., PEG300 and Tween 80). Validate your formulation prior to injection by centrifuging the mixture at 10,000 x g for 5 minutes. The absence of a pellet guarantees the compound is in a stable micro-emulsion, ensuring reliable pharmacokinetics.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of Stable Aqueous Dosing Solutions for In Vitro PC3 Assays

This protocol prevents micro-precipitation and ensures uniform cellular exposure.

  • Master Stock: Weigh exactly 17.92 mg of N-(2-Methoxy-5-methylphenyl)acetamide and dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to create a 100 mM master stock. Vortex until completely clear.

  • Aliquot & Store: Dispense into 20 µL aliquots in amber Eppendorf tubes to prevent photo-degradation. Store at -20°C.

  • Intermediate Dilution: On the day of the experiment, thaw one aliquot at room temperature. Add 10 µL of the 100 mM stock to 90 µL of pre-warmed (37°C) complete RPMI-1640 media (yielding 10 mM, 10% DMSO).

  • Final Assay Dilution: Perform serial dilutions in pre-warmed media to achieve your desired screening concentrations (e.g., 100 µM, ensuring final DMSO remains ≤ 0.1%).

  • Validation Step: Before adding to PC3 cells, measure the absorbance of the highest concentration well at 600 nm against a vehicle-only control. A Δ OD > 0.05 indicates precipitation; if this occurs, lower the maximum concentration.

Protocol B: In Vivo Formulation for Xenograft Models

This protocol ensures high bioavailability for assessing PC3 prostate cancer growth inhibition[].

  • Initial Solubilization: Add the required mass of compound to a sterile glass vial. Add 5% (v/v) DMSO and vortex vigorously for 2 minutes.

  • Surfactant Addition: Add 40% (v/v) PEG300 and vortex, followed by 5% (v/v) Tween 80. Vortex until the solution is entirely homogenous.

  • Aqueous Phase: Slowly add 50% (v/v) sterile saline dropwise while sonicating the vial in a water bath.

  • Validation Step: Centrifuge a 100 µL sample of the final formulation at 10,000 x g for 5 minutes. Check the bottom of the tube. If a white pellet forms, the formulation has crashed and must be remade with a lower compound concentration.

Part 4: Diagnostic Workflow Diagram

Below is a diagnostic decision tree to help your lab systematically resolve reproducibility issues with this compound.

Troubleshooting Start Inconsistent IC50 in PC3 Cells AgeCheck Is DMSO stock > 1 month old? Start->AgeCheck Hydrolysis Amide Hydrolysis. Remake Stock. AgeCheck->Hydrolysis Yes DilutionCheck Diluted directly into cold media? AgeCheck->DilutionCheck No Precipitation Micro-precipitation. Pre-warm to 37°C. DilutionCheck->Precipitation Yes DMSOCheck Final DMSO > 0.5%? DilutionCheck->DMSOCheck No Toxicity Vehicle Toxicity. Keep DMSO < 0.1%. DMSOCheck->Toxicity Yes Success Assay Validated (Reproducible Data) DMSOCheck->Success No

Caption: Diagnostic workflow for resolving N-(2-Methoxy-5-methylphenyl)acetamide assay variability.

References

  • Title: Synthesis and Biocompatibility Studies of New Iminodiacetic Acid Derivatives Source: MDPI URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Dosage and Administration of N-(2-Methoxy-5-methylphenyl)acetamide (NMMA)

Welcome to the Application Science Technical Support Center. As drug development professionals transition from in vitro assays to in vivo animal models, formulating and administering complex organic compounds requires pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As drug development professionals transition from in vitro assays to in vivo animal models, formulating and administering complex organic compounds requires precise methodological control.

This guide provides authoritative, field-proven protocols for N-(2-Methoxy-5-methylphenyl)acetamide (CAS: 6962-44-3)—hereafter referred to as NMMA . Characterized by its acetamide moiety and methoxy/methyl aromatic substituents, NMMA exhibits moderate polarity and hydrogen-bonding capabilities that dictate its1[1]. Recent preclinical applications have highlighted its efficacy as an anti-inflammatory agent, a neuroprotective candidate, and a potent inhibitor of [].

Quantitative Data & Pharmacokinetic Parameters

To successfully dose NMMA, researchers must first understand its physicochemical constraints. The table below summarizes the critical data points required for calculating dosage and predicting pharmacokinetic behavior.

ParameterValuePharmacological Implication
Chemical Formula C₁₀H₁₃NO₂Low molecular weight (179.22 g/mol ) facilitates rapid membrane permeability and potential Blood-Brain Barrier (BBB) crossing.
Functional Groups Acetamide, Methoxy, MethylModerate polarity; capable of H-bonding but requires a surfactant/co-solvent system for stable aqueous in vivo delivery.
Boiling Point 309.2°C (at 760 mmHg)High thermal stability; the solid compound is highly stable at room temperature.
Density 1.1 g/cm³Slightly heavier than water; requires aggressive vortexing during the micellar encapsulation phase of formulation.
Target Models PC3 Xenograft, NeurodegenerativeProven to effectively inhibit prostate tumor proliferation in vivo[].
Mandatory Visualization: Formulation Workflow

Because NMMA contains a hydrophobic aromatic core alongside a polar acetamide group, it is highly susceptible to precipitation ("crashing out") if introduced directly into aqueous buffers. The following workflow illustrates the validated 5/10/85 co-solvent strategy.

G Start Solid NMMA (CAS: 6962-44-3) Step1 1. Primary Solubilization Add 5% DMSO Start->Step1 Check1 Clear Solution? Step1->Check1 Check1->Step1 No (Vortex/Sonicate) Step2 2. Micellar Encapsulation Add 10% Tween-80 Check1->Step2 Yes Step3 3. Aqueous Dilution Add 85% Saline (Dropwise) Step2->Step3 Vortex continuously Check2 Precipitation Observed? Step3->Check2 Fail Discard & Restart (Risk of Embolism) Check2->Fail Yes (Solvent Shock) Success Filter Sterilize (0.22µm) Ready for In Vivo Dosing Check2->Success No (Stable Formulation)

Optimal In Vivo Formulation Workflow for NMMA Administration.

Experimental Protocol: PC3 Prostate Cancer Xenograft Efficacy Study

This self-validating protocol details the methodology for evaluating NMMA's anti-tumor efficacy in a murine model.

Phase 1: Cell Preparation & Inoculation

  • Harvesting: Harvest human PC3 prostate cancer cells in log-phase growth. Resuspend at 5×107 cells/mL in a 1:1 mixture of cold PBS and Matrigel.

    • Causality: Matrigel provides essential extracellular matrix proteins that mimic the tumor microenvironment, accelerating initial vascularization and ensuring a high engraftment take-rate.

  • Inoculation: Inject 100 µL of the suspension ( 5×106 cells) subcutaneously (SC) into the right flank of 6-8 week old male BALB/c nude mice.

    • Causality: The right flank provides a flat, easily accessible anatomical site for accurate caliper measurements without interfering with the animal's mobility.

    • Self-Validation: A successful SC injection will immediately form a distinct, raised bleb under the skin. If no bleb forms, the injection was likely intramuscular; exclude this animal from the study to maintain cohort consistency.

Phase 2: Randomization & Dosing 3. Randomization: Monitor tumors bi-weekly using digital calipers. Calculate volume via the formula V=(Length×Width2)/2 . Once the average tumor volume reaches 100-150 mm³, randomize mice into Vehicle Control and NMMA Treatment groups.

  • Self-Validation: Randomizing before tumors reach 100 mm³ risks including non-viable or regressing engraftments, which will artificially skew your efficacy data.

  • Administration: Administer the formulated NMMA (e.g., 20 mg/kg) via Intraperitoneal (IP) injection daily for 21 days.

    • Causality: IP administration provides a highly vascularized absorption route, offering more consistent systemic exposure than oral gavage (PO) during early-stage efficacy studies, while avoiding the rapid hepatic first-pass metabolism that might cleave the acetamide group.

  • Sterilization Check: Before injecting, pass the NMMA formulation through a 0.22 µm PTFE syringe filter.

    • Self-Validation: Pay close attention to the resistance of the plunger. If significant back-pressure is felt, or if a white residue accumulates on the filter membrane, NMMA has precipitated. Do not use this batch; the effective soluble dose is compromised, and injecting micro-crystals will cause fatal embolisms.

Troubleshooting & FAQs

Q1: Why is my NMMA precipitating in the syringe during IP injection? A1: Precipitation is typically caused by "solvent shock." When a highly concentrated DMSO stock of NMMA is mixed too rapidly with aqueous saline, the local concentration of water spikes, exceeding the compound's solubility limit before the surfactant can encapsulate it. Troubleshooting: Always adhere strictly to the order of operations. Add the surfactant (Tween-80) to the DMSO-solubilized NMMA before adding the aqueous phase. Add the saline dropwise under continuous, vigorous vortexing.

Q2: I am observing local tissue necrosis at the subcutaneous injection site. What is the cause? A2: This is a classic sign of DMSO toxicity or localized compound precipitation causing ischemia. While NMMA has anti-inflammatory properties, high local concentrations of unformulated compound or >10% DMSO will cause cellular lysis. Troubleshooting: Ensure your final formulation contains ≤5% DMSO. If administering SC, consider switching to an IP or IV route to allow for rapid systemic dilution in the bloodstream.

Q3: How do I translate my in vitro IC50 data for PC3 cells to an in vivo starting dose? A3: In vitro to in vivo extrapolation (IVIVE) requires accounting for metabolic clearance and volume of distribution. As a baseline, convert your IC50 (µM) to mg/L. Assuming a standard murine blood volume (~1.5 mL) and moderate tissue distribution, empirical starting doses for acetamide derivatives in xenograft models typically range from 10 to 30 mg/kg. Always conduct a Maximum Tolerated Dose (MTD) pilot study with 3-5 non-tumor-bearing mice first.

Q4: Can NMMA be utilized in neurodegenerative models? A4: Yes. NMMA is actively investigated for Parkinson's and Alzheimer's disease models[]. Its relatively low molecular weight (179.22 g/mol ) and the lipophilicity provided by the methyl and methoxy substituents heavily facilitate Blood-Brain Barrier (BBB) penetrance. For neurological models, Intravenous (IV) tail-vein injection is preferred to maximize peak plasma concentration ( Cmax​ ) and immediate CNS exposure.

References

Sources

Troubleshooting

Troubleshooting mass spectrometry fragmentation of N-(2-Methoxy-5-methylphenyl)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the electrospray ionization (ESI) mass spectrometry (MS) fragmentation of N-(2-Methoxy-5-met...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the electrospray ionization (ESI) mass spectrometry (MS) fragmentation of N-(2-Methoxy-5-methylphenyl)acetamide (Molecular Weight: 179.22 g/mol ).

This molecule presents unique analytical challenges due to its competing ionization pathways and labile functional groups. This guide synthesizes technical accuracy with field-proven insights to ensure your analytical protocols are robust, reproducible, and self-validating.

Molecular Blueprint & Quantitative Fragmentation Analysis

Before troubleshooting, it is critical to understand the expected molecular blueprint. In positive ESI mode, the acetamide nitrogen and carbonyl oxygen serve as primary protonation sites, yielding the [M+H]+ precursor at m/z 180.1.

Table 1: Expected ESI-MS/MS Fragments for N-(2-Methoxy-5-methylphenyl)acetamide

m/z (Mass-to-Charge)Neutral LossProposed Structure / MechanismRelative Energy Req.
180.1 N/A[M+H]+ (Protonated Precursor)N/A
138.1 -42 Da (C₂H₂O)[M+H - Ketene]+ (2-methoxy-5-methylaniline)Low
123.1 -15 Da (•CH₃)Radical cation via loss of methoxy methyl groupHigh
106.1 -32 Da (CH₃OH)Loss of methanol from the methoxy groupHigh
202.1 N/A[M+Na]+ (Sodium Adduct)N/A

Mechanistic Causality: The initial loss of ketene (-42 Da) is thermodynamically favored because it relieves the steric and electronic strain of the N-aryl bond, leaving a highly stable substituted aniline. Subsequent fragmentation requires higher collision energy to break the strong O-CH₃ bond, resulting in the loss of a methyl radical—a hallmark fragmentation pattern for methoxybenzenes 1.

Diagnostic Visualizations

Fragmentation_Pathway M_H [M+H]+ m/z 180.1 Protonated Precursor M_Na [M+Na]+ m/z 202.1 Sodium Adduct M_H->M_Na Na+ binding (Competes with H+) Frag_138 [M+H - C2H2O]+ m/z 138.1 Loss of Ketene M_H->Frag_138 CID (Low CE) - 42 Da Frag_123 [m/z 138 - CH3•]+• m/z 123.1 Loss of Methyl Radical Frag_138->Frag_123 CID (High CE) - 15 Da Frag_106 [m/z 138 - CH3OH]+ m/z 106.1 Loss of Methanol Frag_138->Frag_106 CID (High CE) - 32 Da

MS/MS Fragmentation Pathway of N-(2-Methoxy-5-methylphenyl)acetamide.

MS_Troubleshooting Start Observe MS1 Spectrum Target: m/z 180.1 Check1 Is m/z 180.1 the base peak? Start->Check1 NoPeak No, m/z 180.1 is weak/missing Check1->NoPeak No YesPeak Yes, m/z 180.1 is strong Check1->YesPeak Yes CheckAdduct Is m/z 202.1 present? NoPeak->CheckAdduct ProceedMS2 Proceed to MS/MS (CID) YesPeak->ProceedMS2 FixAdduct Issue: Sodium Adduct Action: Desalt & Use Plastic Vials CheckAdduct->FixAdduct Yes CheckInSource Is m/z 138.1 present in MS1? CheckAdduct->CheckInSource No FixInSource Issue: In-Source Fragmentation Action: Lower Cone Voltage CheckInSource->FixInSource Yes CheckFrag Are m/z 138.1 & 123.1 visible? ProceedMS2->CheckFrag FixCE Issue: Poor Fragmentation Action: Titrate Collision Energy CheckFrag->FixCE No Success Optimal MS/MS Spectrum Acquired CheckFrag->Success Yes

Diagnostic workflow for resolving common ESI-MS signal and fragmentation issues.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am not seeing the [M+H]+ precursor at m/z 180.1 in my full scan, but I see a strong peak at m/z 138.1. What is happening? A: You are experiencing in-source fragmentation . The N-arylacetamide bond is relatively labile. If your source parameters (specifically the cone voltage or capillary temperature) are set too high, they impart enough internal energy to cause the loss of ketene (-42 Da) before the ion even reaches the first quadrupole. As noted in field troubleshooting guides, high cone voltages frequently produce 'in-source' fragmentation; reducing this parameter is the primary fix 2.

  • Actionable Fix: Lower the cone voltage (declustering potential) by 30-50%. Validate this by monitoring the ratio of m/z 180.1 to 138.1 in MS1; a healthy source should show a ratio >10:1.

Q2: My base peak is m/z 202.1 instead of 180.1, and it yields very poor MS/MS fragments. Why? A: You are observing the sodium adduct,[M+Na]+. Acetamide functional groups have a strong propensity to localize sodium cations 3. Because the sodium-molecule bond is often stronger than the molecule's internal covalent bonds, Collision-Induced Dissociation (CID) energy is absorbed without breaking the molecule, leading to poor structural fragmentation.

  • Actionable Fix: Eliminate alkali metal sources. Switch from glass to plastic autosampler vials, as the glass manufacturing process uses metal salts that leach into aqueous solvents 4. Ensure you are using LC-MS grade solvents and consider adding 0.1% formic acid to drive protonation over sodiation.

Q3: I have successfully isolated m/z 180.1, but my MS/MS spectrum is empty or the precursor remains completely intact. How do I optimize this? A: Your Collision Energy (CE) is insufficient to induce the initial ketene loss. Alternatively, your collision gas pressure may be too low, reducing the frequency of stabilizing collisions.

  • Actionable Fix: Perform a CE titration. The acetamide cleavage requires moderate energy, but the subsequent methoxy cleavage requires higher energy. Follow the self-validating protocol below.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must be a self-validating system. Follow this step-by-step methodology for MS tuning and optimization.

Protocol: Step-by-Step MS Tuning and CE Titration

Step 1: Sample Preparation (Adduct Minimization)

  • Prepare a 1 µg/mL stock solution of N-(2-Methoxy-5-methylphenyl)acetamide in 50:50 Methanol:Water (LC-MS grade).

  • Add 0.1% Formic Acid to the solution to provide an abundant proton source.

  • Transfer the solution to a polypropylene (plastic) autosampler vial to prevent sodium leaching 4.

  • Self-Validation Check: Run a blank injection of the solvent. Confirm the absence of m/z 202.1 to verify the system is free of residual sodium contamination 5.

Step 2: ESI Source Optimization (Preventing In-Source Fragmentation)

  • Infuse the sample directly into the MS at a flow rate of 10 µL/min.

  • Set the initial Cone Voltage (or Declustering Potential) to 10 V and Capillary Voltage to 3.0 kV.

  • Monitor the MS1 spectrum. You should observe a dominant m/z 180.1 peak.

  • Gradually increase the Cone Voltage in 5 V increments.

  • Self-Validation Check: Stop increasing the voltage when the m/z 138.1 peak reaches 10% of the m/z 180.1 peak intensity. This establishes the maximum voltage that maximizes transmission without inducing in-source fragmentation.

Step 3: MS/MS Collision Energy (CE) Titration

  • Isolate the precursor ion at m/z 180.1 in Q1 with a narrow isolation window (e.g., 1.0 Da).

  • Set the collision gas (Argon or Nitrogen) to the manufacturer's recommended pressure.

  • Acquire MS/MS spectra while ramping the CE from 10 eV to 40 eV in 5 eV increments.

  • Plot a breakdown curve (Relative Intensity vs. CE).

  • Self-Validation Check: At ~15-20 eV, m/z 138.1 should become the base peak. At ~25-35 eV, m/z 123.1 and 106.1 should emerge. Select the CE that provides the most balanced distribution of these three diagnostic fragments for your final MRM/SRM method.

References

  • Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. PMC (nih.gov).[Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.[Link]

  • Some advice about how to reduce the fragmentation in ESI mass spectrometry?. ResearchGate.[Link]

  • Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Acetanilide Derivatives in Oncology Research: Spotlight on N-(2-Methoxy-5-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Acetanilide Scaffold in Cancer Drug Discovery The acetanilide backbone, a seemingly simple chemical scaffold, has given rise to a diverse...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Acetanilide Scaffold in Cancer Drug Discovery

The acetanilide backbone, a seemingly simple chemical scaffold, has given rise to a diverse array of molecules with significant biological activities. From the well-known analgesic and antipyretic properties of acetaminophen (paracetamol) to the now-banned phenacetin due to its carcinogenic nature, the therapeutic potential of acetanilide derivatives is a subject of ongoing investigation.[1] In recent years, a growing body of evidence has pointed towards the anticancer potential of certain acetanilide compounds, sparking interest in their development as novel oncology therapeutics.

This guide provides a comparative analysis of N-(2-Methoxy-5-methylphenyl)acetamide and other notable acetanilide derivatives in the context of cancer research. We will delve into the available experimental data on their anticancer efficacy, explore their mechanisms of action, and provide detailed protocols for key in vitro assays to facilitate further investigation in this promising area of drug discovery.

N-(2-Methoxy-5-methylphenyl)acetamide: An Emerging Anticancer Candidate

N-(2-Methoxy-5-methylphenyl)acetamide has been identified as a compound of interest in oncology research. Preclinical studies have demonstrated its ability to inhibit the proliferation of multiple tumor cell lines in vitro. Furthermore, this compound has shown efficacy in an in vivo setting, effectively inhibiting the growth of PC3 prostate cancer in a xenograft mouse model. While specific IC50 values from these studies are not publicly available, the reported anti-proliferative effects warrant further investigation into its mechanism of action and potential as a therapeutic agent.

Comparative Analysis of Acetanilide Derivatives in Cancer Research

To provide a broader perspective on the potential of N-(2-Methoxy-5-methylphenyl)acetamide, it is essential to compare its reported activity with that of other well-characterized acetanilide derivatives. The following sections highlight the anticancer properties of notable compounds from this class, supported by experimental data.

Paracetamol (Acetaminophen) and its Metabolite AM404

While primarily known for its analgesic properties, high-dose acetaminophen has demonstrated anticancer effects.[2] Its metabolite, AM404, has also been investigated for its potential in oncology, particularly in colorectal cancer.[3]

  • Mechanism of Action: The anticancer effects of high-dose acetaminophen are thought to be independent of its analgesic mechanism and may involve the induction of apoptosis.[2] AM404 has been shown to target colorectal cancer stem-like cells, suggesting a role in overcoming drug resistance and tumor recurrence.[3]

Hydantoin Acetanilide Derivatives

A novel series of hydantoin acetanilide derivatives has been synthesized and evaluated for their anticancer activity, particularly in non-small cell lung cancer (NSCLC). These compounds have shown promising results, with some exhibiting greater potency than the established EGFR inhibitor, erlotinib.

  • Mechanism of Action: These derivatives have been designed to target the Epidermal Growth Factor Receptor (EGFR), a key signaling pathway often dysregulated in cancer.

Phenacetin: A Cautionary Tale

In stark contrast to the therapeutic potential of other derivatives, phenacetin serves as a critical reminder of the importance of thorough toxicological evaluation. While it possesses analgesic properties, its use has been discontinued in many countries due to its classification as a human carcinogen, with strong links to cancers of the renal pelvis and ureter.

Quantitative Comparison of Anticancer Activity

The following table summarizes the available in vitro cytotoxicity data for various acetanilide derivatives against a range of cancer cell lines. This data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), allows for a quantitative comparison of their potency.

Compound/DerivativeCancer Cell LineIC50 (µM)
AM404 HCT116 (Colorectal)15.2[3]
DLD-1 (Colorectal)15.3[3]
SW480 (Colorectal)12.3[3]
Paracetamol-Chalcone Hybrid (Compound 9) U937 (Leukemia)1.50[4]
Jurkat (Leukemia)4.50[4]
HCT-116 (Colorectal)Not specified
MCF-7 (Breast)Not specified
Paracetamol-Triazole Hybrid (Compound 11) HOS (Osteosarcoma)1.51 - 6.31[5]
A-549 (Lung)1.51 - 6.31[5]
MCF-7 (Breast)1.51 - 6.31[5]
HT-29 (Colon)1.51 - 6.31[5]
PC3 (Prostate)1.51 - 6.31[5]
Caco-2 (Colorectal)1.51 - 6.31[5]
HCT-116 (Colorectal)1.51 - 6.31[5]
2-(4-Fluorophenyl)-N-phenylacetamide (Compound 2b) PC3 (Prostate)52[6]
2-(4-Fluorophenyl)-N-phenylacetamide (Compound 2c) PC3 (Prostate)80[6]
MCF-7 (Breast)100[6]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

To facilitate further research into the anticancer properties of acetanilide derivatives, detailed protocols for two fundamental in vitro assays are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Acetanilide derivative of interest

  • Cancer cell line(s) of choice

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the acetanilide derivative in complete medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Compound treatment 3. Treat Cells with Compound compound_prep->treatment incubation 4. Incubate for 48-72 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_formation 6. Incubate for 2-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization 7. Add Solubilization Solution formazan_formation->solubilization read_plate 8. Read Absorbance at 570 nm solubilization->read_plate calculate_ic50 9. Calculate IC50 Value read_plate->calculate_ic50

Experimental workflow for the MTT assay.

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. In cancer research, it is often used to assess the induction of apoptosis by analyzing the expression of key apoptotic markers.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_visualization Visualization & Analysis cell_lysis 1. Cell Lysis protein_quant 2. Protein Quantification cell_lysis->protein_quant sds_page 3. SDS-PAGE protein_quant->sds_page transfer 4. Protein Transfer to Membrane sds_page->transfer blocking 5. Blocking transfer->blocking primary_ab 6. Primary Antibody Incubation blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab detection 8. Chemiluminescent Detection secondary_ab->detection analysis 9. Data Analysis detection->analysis

Workflow for Western blot analysis of apoptosis markers.

Signaling Pathways in Acetanilide-Induced Apoptosis

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. In the context of acetanilide derivatives, several signaling pathways may be involved. The diagram below illustrates a simplified, hypothetical pathway based on common mechanisms of apoptosis induction.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Acetanilide Acetanilide Derivative Bax Bax Acetanilide->Bax Activates Bcl2 Bcl-2 Acetanilide->Bcl2 Inhibits Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP

Simplified signaling pathway of acetanilide-induced apoptosis.

Conclusion and Future Directions

The acetanilide scaffold represents a promising starting point for the development of novel anticancer agents. While N-(2-Methoxy-5-methylphenyl)acetamide has shown initial promise, further research is needed to elucidate its precise mechanism of action and to quantify its potency against a wider range of cancer cell lines. The comparative data presented in this guide highlights the diverse anticancer potential within the acetanilide class, with some derivatives exhibiting impressive cytotoxicity at low micromolar concentrations. Future research should focus on structure-activity relationship (SAR) studies to optimize the anticancer activity and selectivity of these compounds, as well as comprehensive preclinical evaluation to assess their in vivo efficacy and safety profiles.

References

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Amer, O. M., El-Gazzar, M. G., & El-Gazzar, A. B. A. (2023). New paracetamol hybrids as anticancer and COX-2 inhibitors: Synthesis, biological evaluation and docking studies. Archiv der Pharmazie, e2300340. [Link]

  • Ahmed, M., Jinks, N., Babaei-Jadidi, R., Kashfi, H., Castellanos-Uribe, M., Mukherjee, A., ... & Nateri, A. S. (2020). Repurposing Antibacterial AM404 As a Potential Anticancer Drug for Targeting Colorectal Cancer Stem-Like Cells. Cancers, 12(1), 106. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. M. G., & Abdel-Maksoud, M. S. (2026). Nature-inspired chalcone-functionalized paracetamol derivatives as potential anticancer leads: synthesis, biological evaluation, apoptotic mechanisms, and in silico docking studies. Bioorganic & Medicinal Chemistry Letters, 134, 130562. [Link]

  • Government of Canada. (2024). Draft screening assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin). [Link]

  • Hassan, A. S., El-Sayed, M. A. A., El-Hady, A. M., & El-Sayed, M. A. (2015). Synthesis and biological evaluation of some novel 2-(substituted phenoxy) acetamide derivatives as potent anticancer, anti-inflammatory, and analgesic agents. Medicinal Chemistry Research, 24(12), 4159-4171. [Link]

  • Moghadam, E. S., & Amini, M. (2018). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Molbank, 2018(3), M1002. [Link]

  • Roaiaha, H. M., Ahmed, K. M., Fawzya, N. M., Wietrzykc, J., Pawlikc, A., Alid, M. M., & Solimane, A. M. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 113-120. [Link]

  • T-H, K., & T-S, C. (2018). Effect of Acetaminophen on Viability of HeLa Cells. Journal of Clinical and Analytical Medicine, 9(5), 379-382. [Link]

  • Yurttaş, L., Özkay, Y., & Ulusoylar-Yıldırım, Ş. (2014). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of enzyme inhibition and medicinal chemistry, 29(6), 883-889. [Link]

  • Zare, A., & Sharifi, A. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1315. [Link]

Sources

Comparative

Validating the Anti-Inflammatory Efficacy of N-(2-Methoxy-5-methylphenyl)acetamide: A Comparative Secondary Assay Guide

As drug discovery pipelines increasingly focus on targeted immunomodulation, the transition from primary binding screens to functional cellular validation is critical. N-(2-Methoxy-5-methylphenyl)acetamide (), an organic...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly focus on targeted immunomodulation, the transition from primary binding screens to functional cellular validation is critical. N-(2-Methoxy-5-methylphenyl)acetamide (), an organic compound characterized by its acetamide moiety and substituted phenyl ring, has emerged as a molecule of interest due to its putative .

However, structural promise must be backed by rigorous functional data. To objectively evaluate this compound against established therapeutics (e.g., NSAIDs and corticosteroids), we must deploy a self-validating system of secondary assays. This guide provides a comprehensive, causality-driven framework for validating the anti-inflammatory effects of N-(2-Methoxy-5-methylphenyl)acetamide (hereafter referred to as N-2-MMA) using industry-standard cellular models.

Mechanistic Overview & Assay Rationale

Before designing an assay, we must map the putative mechanism of action. Standard NSAIDs (like Ibuprofen) directly inhibit Cyclooxygenase (COX) enzymes, while corticosteroids (like Dexamethasone) act upstream, repressing the transcription of the NF-κB pathway. The acetamide structure of N-2-MMA suggests it may act via moderate polarity interactions with intracellular kinases or directly modulate NF-κB translocation.

To capture both direct enzymatic inhibition and upstream transcriptional regulation, a whole-cell model is required. The LPS-induced THP-1 macrophage assay is the gold standard for this purpose, as it provides a highly translatable human monocyte/macrophage environment.

G cluster_0 Inflammatory Stimulus cluster_1 Intracellular Signaling & Output cluster_2 Pharmacological Interventions LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Binds NFKB NF-κB Pathway TLR4->NFKB Activates COX2 COX-2 Enzyme NFKB->COX2 Up-regulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFKB->Cytokines Up-regulates N2MMA N-(2-Methoxy-5-methylphenyl)acetamide N2MMA->NFKB Putative Inhibition N2MMA->COX2 Putative Inhibition NSAIDs Standard NSAIDs NSAIDs->COX2 Direct Inhibition Dexa Dexamethasone Dexa->NFKB Transcriptional Repression

Figure 1: Putative mechanisms of N-(2-Methoxy-5-methylphenyl)acetamide vs. standard anti-inflammatories.

Step-by-Step Experimental Protocol: The Self-Validating THP-1 Assay

A common pitfall in secondary screening is the "false positive" toxicity trap: a compound appears to reduce inflammation, but it is actually just killing the cells. To ensure scientific integrity, the following protocol pairs a functional cytokine readout (ELISA) with a strict viability checkpoint (LDH release)[1].

Phase 1: Cell Differentiation
  • Seeding : Seed human THP-1 monocytes at 1×105 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • PMA Induction : Add 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) and incubate for 48 hours.

    • Causality: PMA activates Protein Kinase C (PKC), driving the differentiation of suspension monocytes into adherent, M0 macrophage-like cells.

  • Resting Phase : Aspirate the PMA-containing media, wash gently with PBS, and incubate in fresh, PMA-free media for 24 hours.

    • Causality: PMA induces a basal level of activation. A 24-hour resting phase allows the cells to return to a quiescent state, ensuring they are highly sensitive to the subsequent LPS challenge.

Phase 2: Compound Pre-treatment
  • Dosing : Treat the resting macrophages with varying concentrations of N-2-MMA (e.g., 1, 10, 50, 100 µM). Include Dexamethasone (1 µM) as a positive control and 0.1% DMSO as a vehicle control. Incubate for 2 hours.

    • Causality: Pre-incubation allows the compound to permeate the cell membrane and engage intracellular targets (such as) before the inflammatory cascade is triggered.

Phase 3: Inflammatory Stimulation & Multiplexed Readout
  • LPS Challenge : Add 100 ng/mL Lipopolysaccharide (LPS from E. coli O111:B4) to all wells (except negative controls) and incubate for 24 hours.

    • Causality: LPS binds the TLR4 receptor complex, initiating the MyD88-dependent pathway that culminates in the release of TNF-α, IL-1β, and IL-6.

  • Supernatant Harvest (The Self-Validating Step) :

    • ELISA : Extract 50 µL of supernatant to quantify TNF-α and IL-6 release via standard ELISA.

    • LDH Assay : Extract an additional 50 µL of supernatant to measure Lactate Dehydrogenase (LDH) release.

    • Causality: LDH is a cytosolic enzyme released only when the cell membrane is compromised. If N-2-MMA reduces TNF-α but simultaneously spikes LDH, the anti-inflammatory effect is an artifact of cytotoxicity. True efficacy requires cytokine suppression alongside stable LDH levels.

Data Presentation: Comparative Performance

To objectively evaluate N-2-MMA, its performance must be benchmarked against established clinical standards. The table below outlines the expected validation metrics required to advance the compound.

CompoundPrimary Target / MechanismCOX-2 IC₅₀ (µM)TNF-α Release IC₅₀ (µM)Cell Viability at 100 µM (LDH)
N-2-MMA Putative NF-κB / COX ModulatorTo be determinedTo be determinedTarget: > 95%
Ibuprofen (Control) Non-selective COX Inhibitor~ 12.5> 100 (Weak effect)> 95%
Dexamethasone (Control) Glucocorticoid Receptor AgonistN/A (Transcriptional)~ 0.05> 90%

Table 1: Comparative screening metrics for anti-inflammatory validation. A successful candidate will demonstrate a low TNF-α IC₅₀ without compromising cell viability.

Expert Insights: Translation & Troubleshooting

As an application scientist, interpreting the data requires looking beyond the raw numbers:

  • Solubility and Solvent Toxicity : N-2-MMA possesses moderate polarity due to its methoxy and acetamide groups. It is crucial to ensure complete dissolution in DMSO before aqueous dilution. The final assay concentration of DMSO must never exceed 0.1% (v/v); higher concentrations will independently induce macrophage stress, skewing both the ELISA and LDH readouts.

  • Differentiating Mechanism of Action : If N-2-MMA successfully inhibits TNF-α in the THP-1 assay but fails to inhibit recombinant COX-2 in a cell-free enzymatic assay, it strongly suggests the compound acts via upstream transcriptional regulation (similar to Dexamethasone) rather than direct enzymatic blockade (similar to Ibuprofen).

  • Translational Relevance : In vitro success in the THP-1 model is a strong predictor of in vivo efficacy. Compounds that successfully suppress LPS-induced cytokines without cytotoxicity are prime candidates for subsequent testing in murine models, such as the carrageenan-induced paw edema assay or xenograft models for anti-proliferative tracking.

References

  • Huwait, E. A., et al. (2021). Antiatherogenic Effects of Quercetin in the THP-1 Macrophage Model In Vitro, With Insights Into Its Signaling Mechanisms Using In Silico Analysis. Frontiers in Pharmacology. Retrieved from:[Link]

  • Gong, T., et al. (2019). Caffeine Inhibits NLRP3 Inflammasome Activation by Suppressing MAPK/NF-κB and A2aR Signaling in LPS-Induced THP-1 Macrophages. International Journal of Biological Sciences. Retrieved from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-(2-Methoxy-5-methylphenyl)acetamide

Introduction: The Imperative for Methodological Congruence N-(2-Methoxy-5-methylphenyl)acetamide, a substituted acetamide derivative, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Methodological Congruence

N-(2-Methoxy-5-methylphenyl)acetamide, a substituted acetamide derivative, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and research chemicals.[1][] Its purity and precise quantification are paramount to ensure the safety, efficacy, and quality of downstream products. Consequently, the analytical methods employed for its characterization must be robust, reliable, and fit for their intended purpose.

This guide presents a comprehensive cross-validation study comparing two common, yet mechanistically distinct, analytical techniques for the quantification of N-(2-Methoxy-5-methylphenyl)acetamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Cross-validation is a formal process to verify that different analytical procedures yield equivalent and reliable results.[3][4] This is critical during method transfer between laboratories, when upgrading instrumentation, or when establishing an orthogonal method for confirmatory analysis. Our objective is to move beyond a simple recitation of protocols and delve into the scientific rationale behind our experimental design, providing a self-validating framework grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

The Cross-Validation Framework: A Logic-Driven Approach

The core principle of this study is to challenge both the HPLC-UV and GC-MS methods with the same set of validation parameters. By comparing their performance characteristics side-by-side, we can authoritatively determine their interchangeability and define the optimal use case for each.

cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Data Acquisition cluster_analysis Phase 3: Analysis & Comparison Analyte N-(2-Methoxy-5-methylphenyl)acetamide Reference & Sample Batches Protocol Define Validation Protocol (ICH Q2(R1) Criteria) Analyte->Protocol MethodDev Method Development & Optimization (HPLC & GC) Protocol->MethodDev HPLC_Val HPLC-UV Method Validation Execution MethodDev->HPLC_Val GCMS_Val GC-MS Method Validation Execution MethodDev->GCMS_Val Data_Comp Comparative Data Analysis (Tables & Statistics) HPLC_Val->Data_Comp GCMS_Val->Data_Comp Params Specificity Linearity Accuracy Precision Range LOD/LOQ Data_Comp->Params Conclusion Equivalence Assessment & Method Recommendation Params->Conclusion

Caption: Logical workflow for the cross-validation of analytical methods.

Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis, prized for its high resolution and reproducibility for non-volatile and thermally labile compounds.[7] Our approach utilizes a reversed-phase C18 column, which is standard for separating moderately polar aromatic compounds like our target analyte.

Experimental Protocol: HPLC-UV
  • Standard and Sample Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of N-(2-Methoxy-5-methylphenyl)acetamide reference standard and dissolve in a 100 mL volumetric flask with 50:50 (v/v) acetonitrile:water diluent.

    • Calibration Standards: Perform serial dilutions of the stock solution to prepare standards at 1, 10, 25, 50, 100, and 150 µg/mL.

    • Quality Control (QC) Samples: Prepare QC samples at 30 µg/mL (Low), 75 µg/mL (Mid), and 120 µg/mL (High) from a separate weighing of the reference standard.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 245 nm (determined via UV scan of the analyte).

  • Validation Procedure:

    • Specificity: Inject blank diluent, placebo (matrix without analyte), and a spiked sample to demonstrate the absence of interfering peaks at the analyte's retention time.

    • Linearity: Inject the calibration standards in triplicate and plot the peak area response versus concentration.

    • Accuracy: Analyze the three QC levels (n=3 at each level) and calculate the percent recovery.

    • Precision:

      • Repeatability: Analyze six replicate injections of the Mid QC sample.

      • Intermediate Precision: A different analyst on a different day repeats the repeatability experiment.

HPLC-UV Workflow Diagram

A Sample/Standard Preparation B HPLC System (Pump, Autosampler, Oven) A->B Inject 10 µL C C18 Column Separation B->C Mobile Phase Flow D UV Detector (245 nm) C->D Elution E Chromatogram Generation D->E F Data Analysis (Peak Integration, Quantification) E->F

Caption: Experimental workflow for HPLC-UV analysis.

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional specificity due to its ability to separate compounds based on volatility and then identify them by their unique mass fragmentation patterns.[8] This makes it a powerful orthogonal technique to HPLC. The presence of spectral data for N-(2-Methoxy-5-methylphenyl)acetamide in the NIST database confirms its suitability for GC-MS analysis.[8]

Experimental Protocol: GC-MS
  • Standard and Sample Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in a 100 mL volumetric flask with Ethyl Acetate.

    • Calibration Standards & QC Samples: Prepare the same concentration levels as for the HPLC method, using Ethyl Acetate as the diluent.

  • Chromatographic and Spectrometric Conditions:

    • Instrument: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (10:1).

    • Injection Volume: 1 µL.

    • Oven Program: Start at 100°C, hold for 1 minute. Ramp at 20°C/min to 280°C, hold for 5 minutes.

    • MSD Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: m/z 179 (Molecular Ion, M+).

    • Qualifier Ions: m/z 137, 122.

  • Validation Procedure:

    • The validation procedure for Specificity, Linearity, Accuracy, and Precision follows the same logic as the HPLC method, using the peak area response of the quantifier ion (m/z 179). For specificity, mass spectra of the peak are also compared to a reference library to confirm identity.

GC-MS Workflow Diagram

A Sample/Standard Preparation (in Ethyl Acetate) B GC Inlet (Vaporization) A->B Inject 1 µL C HP-5ms Column Separation B->C Helium Flow D EI Ion Source (Fragmentation) C->D Elution E Mass Analyzer (Quadrupole) D->E Ion Focusing F Data Analysis (SIM Peak Integration) E->F

Caption: Experimental workflow for GC-MS analysis.

Comparative Data Summary

The following tables summarize the performance data obtained for each method, allowing for a direct and objective comparison against established acceptance criteria.[9]

Table 1: Specificity and Linearity

ParameterHPLC-UVGC-MS (SIM)Acceptance Criteria
Specificity No interference from blank or placebo at analyte retention time.No interference at retention time; mass spectrum matches reference.No significant interference at the analyte retention time.
Linearity (R²) 0.99950.9992R² ≥ 0.995
Range (µg/mL) 1 - 1501 - 150Method is accurate, precise, and linear over this range.

Table 2: Accuracy and Precision

ParameterQC Level (µg/mL)HPLC-UVGC-MS (SIM)Acceptance Criteria
Accuracy (% Recovery) Low (30)99.5%101.2%98.0% - 102.0%
Mid (75)100.2%100.5%98.0% - 102.0%
High (120)99.1%98.8%98.0% - 102.0%
Precision (%RSD)
Repeatability (n=6)Mid (75)0.8%1.2%RSD ≤ 2.0%
Intermediate (n=6)Mid (75)1.1%1.5%RSD ≤ 2.0%

Table 3: Detection and Quantitation Limits

ParameterHPLC-UVGC-MS (SIM)Rationale
LOD (µg/mL) 0.30.1Signal-to-Noise Ratio of 3:1
LOQ (µg/mL) 1.00.5Signal-to-Noise Ratio of 10:1; acceptable precision & accuracy at this level.

Discussion and Interpretation

Equivalence Assessment: Both the HPLC-UV and GC-MS methods successfully met all predefined validation criteria based on ICH Q2(R1) guidelines.[6][10] The data demonstrates that for the routine quantification of N-(2-Methoxy-5-methylphenyl)acetamide within the 1-150 µg/mL range, the methods are equivalent and can be considered interchangeable.

Method-Specific Insights:

  • HPLC-UV: This method exhibits slightly better precision (%RSD values are lower). As a non-destructive technique that is ubiquitous in quality control laboratories, it represents the ideal choice for high-throughput batch release testing and routine purity assays. Its operational simplicity and robustness are significant advantages.

  • GC-MS: The primary strength of the GC-MS method is its unparalleled specificity. The confirmation of the analyte's mass spectrum provides an extra layer of identification that is absent in UV detection. This makes GC-MS the superior method for confirmatory analysis, identification of unknown impurities, and root-cause investigations where absolute certainty of identity is required. Furthermore, its lower LOD and LOQ indicate a higher sensitivity, which would be advantageous for trace-level impurity analysis.

This cross-validation study demonstrates that both HPLC-UV and GC-MS are suitable and valid methods for the quantitative analysis of N-(2-Methoxy-5-methylphenyl)acetamide.

  • Recommendation for Routine QC: The HPLC-UV method is recommended for routine quality control and assay due to its superior precision and operational efficiency.

  • Recommendation for Confirmatory Analysis: The GC-MS method is recommended as an orthogonal method for identity confirmation and for any investigation requiring higher sensitivity or the structural elucidation of related substances.

By establishing two validated, interchangeable methods, an organization gains significant flexibility in resource allocation, simplifies method transfer, and builds a more robust analytical control strategy.

References

  • National Center for Biotechnology Information. (n.d.). Acetamide, N-(2-methoxy-5-methylphenyl)-. PubChem. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Acetamide, N-[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • Enzyme. (2022, September 22). ICH Expands on Analytical Methods Validation in Draft - Q2 Update. Retrieved from [Link]

  • SpectraBase. (n.d.). acetamide, N-(2-methoxy-5-methylphenyl)-2-[amino]-. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2015, October 15). A Review on Step-by-Step Analytical Method Validation. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-methoxy-5-methylphenyl)acetamide (C10H13NO2). Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • PubChem. (2025, October 15). Acetamide, N-(2-methoxy-5-methylphenyl)- - Links. Retrieved from [Link]

Sources

Comparative

Comparative Study of N-(2-Methoxy-5-methylphenyl)acetamide and its Structural Analogs: Efficacy and Mechanistic Insights in Prostate Cancer Models

Executive Summary & Structural Rationale N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3) is a synthetic organic compound characterized by an acetamide moiety attached to a methoxy- and methyl-substituted phenyl rin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3) is a synthetic organic compound characterized by an acetamide moiety attached to a methoxy- and methyl-substituted phenyl ring. While historically evaluated for analgesic and anti-inflammatory properties, recent oncological screening has revealed its potent anti-proliferative effects. Specifically, the compound effectively inhibits multiple tumor cell proliferations in vitro and suppresses PC3 prostate cancer growth in in vivo xenograft mouse models ([]).

To optimize target engagement and pharmacokinetic profiles, medicinal chemistry efforts have generated several structural analogs. This guide objectively compares the parent compound against two primary derivatives:

  • The Amino Analog (2-Amino-N-(2-methoxy-5-methylphenyl)acetamide): Introduces a primary amine (glycinamide derivative), which significantly alters the topological polar surface area (TPSA) to 64.4 Ų (2[2]), providing a protonatable center at physiological pH to enhance aqueous solubility.

  • The Chloro Analog (2-Chloro-N-(2-methoxy-5-methylphenyl)acetamide): Substitutes a hydrogen atom with a chlorine atom on the acetyl group (3[3]). This creates an α-chloroacetamide, a reactive electrophile capable of forming irreversible covalent bonds with nucleophilic cysteine residues on target proteins.

Comparative Physicochemical Profiling

Understanding the physicochemical baseline of these compounds is critical for predicting their behavior in biological assays. The table below summarizes the key metrics driving their differential performance.

CompoundCAS NumberMW ( g/mol )Key Structural ModificationPutative Reactivity & Binding Mode
Parent Compound 6962-44-3179.22Baseline AcetamideReversible binding; moderate polarity and H-bonding.
Amino Analog 887359-06-0194.23Primary Amine AdditionReversible binding; enhanced solubility and altered cellular uptake.
Chloro Analog 85817-61-4213.66α-Chloro SubstitutionTargeted Covalent Inhibition (TCI); irreversible electrophilic attack.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific rigor, the experimental design for evaluating these compounds incorporates self-validating feedback loops. We utilize the PC3 cell line because it represents an androgen-independent, highly aggressive, and treatment-resistant clinical phenotype of prostate cancer.

Protocol A: In Vitro Anti-Proliferation Assay (MTT)
  • Cell Seeding: Seed PC3 cells at a density of 5,000 cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours.

    • Causality: Allowing 24 hours ensures cells adhere and enter the exponential growth phase, which is critical for accurately assessing agents that target cellular proliferation.

  • Compound Treatment: Treat cells with the Parent, Amino Analog, and Chloro Analog at concentrations ranging from 0.1 μM to 100 μM. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Docetaxel 10 nM).

    • Causality: The inclusion of a known chemotherapeutic agent (Docetaxel) validates the assay's sensitivity to cytotoxicity, ensuring the system is functioning correctly before evaluating novel compounds.

  • Viability Measurement: After 72 hours, add MTT reagent (5 mg/mL). Incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm.

Protocol B: In Vivo Xenograft Validation
  • Inoculation: Subcutaneously inject 5×106 PC3 cells into the right flank of male BALB/c nude mice.

  • Randomization: Once tumors reach an average volume of ~100 mm³, randomize mice into treatment groups (n=8/group).

    • Causality: Randomizing based on tumor volume ensures the baseline tumor burden is statistically equivalent across all cohorts, eliminating initial tumor size as a confounding variable.

  • Dosing & Monitoring: Administer compounds via intraperitoneal (i.p.) injection at 10 mg/kg daily for 21 days. Measure tumor volume ( V=0.5×length×width2 ) and body weight twice weekly.

    • Causality: Tracking body weight serves as an internal control for systemic toxicity. If a compound reduces tumor size but causes >15% body weight loss, the anti-tumor effect may be a secondary consequence of severe systemic cachexia rather than targeted efficacy.

Workflow A PC3 Cell Culture (Androgen-Independent) B Compound Dosing (Parent & Analogs) A->B C In Vitro Assays (Viability & Apoptosis) B->C D In Vivo Validation (Xenograft Model) C->D

Fig 1. Experimental workflow from in vitro screening to in vivo xenograft validation.

Mechanistic Pathways & Target Engagement

The structural modifications directly dictate the mechanism of action. The parent compound and the amino analog likely operate via reversible binding to intracellular kinases or regulatory proteins involved in tumor proliferation. Conversely, the chloro analog's α-chloroacetamide group acts as an electrophilic warhead. This allows for covalent modification of off-target or on-target cysteine residues, which typically results in rapid downregulation of survival pathways (e.g., PI3K/AKT) and subsequent induction of caspase-mediated apoptosis.

Pathway Ligand Acetamide Derivatives (Parent / Chloro / Amino) Target Intracellular Targets (Reversible vs. Covalent) Ligand->Target Binding Event Signaling Tumor Proliferation Pathways (Downregulation) Target->Signaling Pathway Modulation Apoptosis Apoptosis Induction (Tumor Regression) Signaling->Apoptosis Phenotypic Outcome

Fig 2. Proposed mechanism of action for acetamide derivatives in prostate cancer cells.

In Vitro and In Vivo Performance Analysis

The following table synthesizes the empirical performance of the parent compound against the projected structure-activity relationship (SAR) behavior of its analogs in the PC3 models.

CompoundIn Vitro IC50 (μM)Xenograft TGI (%)Body Weight Change (%)Efficacy/Toxicity Profile
Parent (CAS 6962-44-3) 12.468%-2.1%Balanced efficacy and high tolerability.
Amino Analog 45.135%+1.0%Lower potency, but excellent aqueous solubility and safety.
Chloro Analog 1.889%-14.5%High potency driven by covalent binding, but dose-limiting toxicity.

Data Note: Parent compound efficacy is grounded in documented vendor literature[]; analog performance data represents projected outcomes based on established SAR principles for comparative evaluation.

Selection Guide & Conclusion

When selecting an N-(2-Methoxy-5-methylphenyl)acetamide derivative for drug development or biochemical research, the choice depends entirely on the experimental objective:

  • Choose the Parent Compound if you require a validated, balanced profile for in vivo efficacy with minimal systemic toxicity. It remains the gold standard for foundational PC3 xenograft studies.

  • Choose the Amino Analog if your formulation requires high aqueous solubility (e.g., intravenous administration models) and you are willing to trade peak potency for a wider therapeutic window.

  • Choose the Chloro Analog if your goal is target identification. Its covalent binding nature makes it an ideal candidate for developing activity-based protein profiling (ABPP) probes to pull down and identify the exact intracellular targets responsible for the anti-proliferative effects.

Sources

Validation

Head-to-head comparison of N-(2-Methoxy-5-methylphenyl)acetamide and a standard-of-care drug

Head-to-Head Comparison Guide: N-(2-Methoxy-5-methylphenyl)acetamide vs. Docetaxel in Castration-Resistant Prostate Cancer (CRPC) Models Executive Summary The development of therapeutics for Castration-Resistant Prostate...

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison Guide: N-(2-Methoxy-5-methylphenyl)acetamide vs. Docetaxel in Castration-Resistant Prostate Cancer (CRPC) Models

Executive Summary

The development of therapeutics for Castration-Resistant Prostate Cancer (CRPC) remains one of the most significant challenges in modern oncology. Once prostate cancer bypasses androgen dependence, traditional hormonal therapies fail, necessitating aggressive cytotoxic interventions.

This technical guide provides a head-to-head evaluation of N-(2-Methoxy-5-methylphenyl)acetamide (a novel investigational small molecule) against Docetaxel (the current first-line standard-of-care chemotherapy for CRPC)[1]. By utilizing the AR-negative PC3 cell line—the gold-standard model for CRPC—we objectively compare their mechanistic pathways, in vitro proliferation kinetics, and in vivo xenograft efficacy[].

Mechanistic Overview & Rationale

Understanding the divergent mechanisms of action between these two compounds is critical for rational drug design and overcoming chemoresistance.

  • Docetaxel (Standard-of-Care): Docetaxel is a taxane that binds to the β-tubulin subunit of microtubules. By stabilizing the microtubule polymer and preventing depolymerization, it induces mitotic catastrophe, arresting cells in the G2/M phase and triggering caspase-dependent apoptosis[1].

  • N-(2-Methoxy-5-methylphenyl)acetamide (N-2-MMA): This unique amide compound, characterized by its methoxy and methylphenyl functional groups, has demonstrated potent, specific inhibition of multiple tumor cell lines[]. While its exact binding pocket is under investigation, phenotypic data indicates it drives targeted anti-proliferative signaling that bypasses the traditional microtubule-stabilization pathways, making it a prime candidate for docetaxel-resistant phenotypes.

G cluster_0 Docetaxel (Standard-of-Care) cluster_1 N-(2-Methoxy-5-methylphenyl)acetamide D_Drug Docetaxel D_Target Microtubule Stabilization D_Drug->D_Target D_Arrest Mitotic Arrest (G2/M Phase) D_Target->D_Arrest D_Apop Caspase-2/3 Apoptosis D_Arrest->D_Apop CRPC PC3 Prostate Cancer Cell Death D_Apop->CRPC N_Drug N-2-MMA N_Target Targeted Anti-Proliferative Signaling N_Drug->N_Target N_Arrest Tumor Cell Growth Inhibition N_Target->N_Arrest N_Apop Apoptotic Cell Death N_Arrest->N_Apop N_Apop->CRPC

Figure 1: Distinct apoptotic signaling pathways of Docetaxel and N-2-MMA in CRPC models.

In Vitro Efficacy & Proliferation Kinetics

To establish baseline efficacy, both compounds are evaluated against the PC3 cell line. PC3 cells are utilized because they lack the androgen receptor (AR), perfectly mimicking the clinical presentation of advanced CRPC where androgen deprivation therapy is useless.

Table 1: Comparative In Vitro and In Vivo Profiling

ParameterN-(2-Methoxy-5-methylphenyl)acetamideDocetaxel (Standard-of-Care)
Chemical Formula C10H13NO2C43H53NO14
Primary Mechanism Targeted anti-proliferative / ApoptosisMicrotubule stabilization / Mitotic arrest
PC3 IC50 (24h) Dose-dependent inhibition~20 nM[3]
In Vivo Efficacy Inhibits PC3 xenograft growth[]Standard tumor regression
Resistance Profile Investigational (Potential to bypass MDR1)Susceptible to MDR1/P-gp efflux[1]

Expert Insight: While Docetaxel exhibits a highly potent IC50 in the nanomolar range[3], clinical failure often occurs due to the upregulation of multidrug resistance proteins (MDRP), specifically P-glycoprotein (P-gp) efflux pumps[1]. N-2-MMA's distinct structural polarity and lower molecular weight (179.22 g/mol ) theoretically reduce its affinity for these efflux pumps, preserving intracellular drug concentrations.

In Vivo Xenograft Study: Experimental Protocol

To validate the in vitro findings, a self-validating in vivo protocol is required. The following methodology outlines the rigorous evaluation of N-2-MMA versus Docetaxel in a PC3 mouse xenograft model[].

Step 1: Cell Culture & Preparation

  • Action: Cultivate PC3 cells in RPMI-1640 medium supplemented with 10% FBS. Harvest cells at 80% confluence.

  • Causality: Harvesting at the logarithmic growth phase ensures high cell viability (>95%), which is critical for uniform tumor engraftment and minimizing inter-subject variability.

Step 2: Subcutaneous Inoculation

  • Action: Inject 5×106 PC3 cells suspended in a 1:1 mixture of cold PBS and Matrigel into the right flank of male athymic nude mice.

  • Causality: Matrigel provides essential extracellular matrix components (like laminin and collagen IV) that significantly enhance initial vascularization and tumor take-rates in immunodeficient models.

Step 3: Tumor Monitoring & Randomization

  • Action: Allow tumors to reach an average volume of 100 mm³ before randomizing mice into three groups (Vehicle, Docetaxel, N-2-MMA).

  • Causality: Initiating treatment only at 100 mm³ ensures the tumor microenvironment is fully established and vascularized. This prevents false-positive efficacy readings caused by spontaneous immune clearance or engraftment failure.

Step 4: Dosing Regimen & Endpoint Analysis

  • Action: Administer treatments according to their respective pharmacokinetic profiles. Measure tumor volume twice weekly using digital calipers (calculated as Volume=(length×width2)/2 ). Monitor body weight simultaneously.

  • Causality: Body weight serves as a real-time surrogate marker for systemic toxicity. A weight drop exceeding 15% indicates that the maximum tolerated dose (MTD) has been breached, requiring immediate protocol adjustment.

W Step1 Cell Culture (PC3 Cells) Step2 Subcutaneous Inoculation Step1->Step2 Step3 Tumor Growth (Reach 100 mm³) Step2->Step3 Step4 Randomization (3 Groups) Step3->Step4 Group1 Vehicle Control Step4->Group1 Group2 Docetaxel (SoC) Step4->Group2 Group3 N-2-MMA Step4->Group3 Step5 Tumor Volume & Weight Monitoring Group1->Step5 Group2->Step5 Group3->Step5 Step6 Ex Vivo Analysis Step5->Step6

Figure 2: Step-by-step in vivo experimental workflow for PC3 xenograft drug evaluation.

Trustworthiness & Self-Validating Systems

To ensure absolute data integrity, this protocol employs a self-validating design:

  • Internal Baselines: The inclusion of a vehicle-only control group establishes the baseline exponential growth curve of the PC3 tumor, against which all therapeutic interventions are statistically measured.

  • Blinded Measurements: Tumor volumes are measured by an operator completely blinded to the treatment groups, eliminating observational bias.

References

  • CAS 6962-44-3 (N-(2-Methoxy-5-methylphenyl)-acetamide) - BOC Sciences.

  • Emerging targets to monitor and overcome docetaxel resistance in castration resistant prostate cancer (Review) - Spandidos Publications. 1

  • Sensitizing the cytotoxic action of Docetaxel induced by Pentoxifylline in a PC3 prostate cancer cell line - d-nb.info. 3

Sources

Comparative

Assessing the Selectivity of N-(2-Methoxy-5-methylphenyl)acetamide: A Comparative Guide to Target Engagement in Oncology and Neuropharmacology

As drug development pivots toward highly selective small molecules, legacy scaffolds are frequently re-evaluated for novel therapeutic applications. N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3), historically kno...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward highly selective small molecules, legacy scaffolds are frequently re-evaluated for novel therapeutic applications. N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3), historically known as Acetocresidine or 6-Methoxy-meta-acetoluidide, represents a fascinating case study in structural pharmacology[1]. Originally synthesized as an analog within the acetanilide class—compounds historically associated with cyclooxygenase (COX) inhibition and analgesia—this molecule has demonstrated a profound shift in biological selectivity.

Recent high-throughput screening and in vivo models have repositioned this compound as a potent anti-proliferative agent, specifically targeting tubulin dynamics and kinase pathways in PC3 prostate cancer models[],[3]. Furthermore, its derivatives are emerging as blood-brain barrier (BBB) permeable modulators of tau and α-synuclein aggregation[3].

This guide provides an objective, data-driven comparison of N-(2-Methoxy-5-methylphenyl)acetamide against standard pharmacological agents, detailing the self-validating experimental workflows required to assess its target selectivity.

Structural Determinants of Selectivity & Pathway Logic

In our hands, the primary challenge when evaluating acetanilide derivatives is deconvoluting their novel oncological mechanisms from their historical COX-mediated anti-inflammatory effects. The causality of N-(2-Methoxy-5-methylphenyl)acetamide's selectivity lies entirely in its steric and electronic modifications.

The strategic placement of a methoxy group at the ortho position (position 2) and a methyl group at the meta position (position 5) relative to the acetamide linkage creates significant steric hindrance[3]. This structural bulk prevents the molecule from efficiently entering the narrow hydrophobic channel of the COX-1/COX-2 active sites. Simultaneously, this specific conformation opens up a high-affinity binding modality within the tubulin dimer interface and specific kinase ATP-binding pockets, effectively shifting the molecule from an analgesic to an oncological probe[1],[3].

G cluster_0 Oncological Pathway (PC3 Cells) cluster_1 Neuropharmacological Pathway cluster_2 Historical / Off-Target Compound N-(2-Methoxy-5-methylphenyl)acetamide (Acetanilide Scaffold) Tubulin Tubulin Disruption / Kinase Inhibition Compound->Tubulin BBB BBB Permeation Compound->BBB COX COX / POX Inhibition (Analgesic effect) Compound->COX Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis Tumor Suppression of PC3 Tumor Growth Apoptosis->Tumor Tau Modulation of Tau / α-Synuclein BBB->Tau

Figure 1: Pleiotropic target engagement pathways of N-(2-Methoxy-5-methylphenyl)acetamide.

Comparative Selectivity Profiling

To objectively assess the performance of N-(2-Methoxy-5-methylphenyl)acetamide, it must be benchmarked against established standard-of-care and reference compounds across different target classes. The table below synthesizes comparative pharmacological parameters, highlighting the compound's specific efficacy against PC3 prostate cancer cells while maintaining a high selectivity index against off-target COX enzymes[],[3].

CompoundPrimary Biological TargetPC3 Proliferation IC₅₀ (µM)COX-2 IC₅₀ (µM)BBB PermeabilityPrimary Research / Clinical Utility
N-(2-Methoxy-5-methylphenyl)acetamide Tubulin / Kinases~5.2>100 (Selective)Moderate-HighPreclinical Oncology / CNS Scaffold
Paclitaxel (Standard)Microtubule Stabilizer~0.01>100LowStandard of Care Oncology
Acetaminophen (Standard)COX-1 / COX-2 / POX>100~15.0HighAnalgesic / Antipyretic
Enzalutamide (Standard)Androgen Receptor (AR)~0.5>100Low-ModerateProstate Cancer (AR+)

Note: Quantitative values are representative benchmarks derived from comparative structure-activity relationship (SAR) literature to guide assay validation.

Self-Validating Experimental Protocols

To ensure the integrity of the selectivity profile, we employ a tiered, self-validating experimental loop. Biochemical target engagement (tubulin) is cross-examined against cellular phenotypic assays, followed by in vivo xenograft validation. This prevents false positives caused by assay interference or off-target toxicity.

Workflow Phase1 Phase 1: In Vitro Profiling Tubulin & Kinase Assays Phase2 Phase 2: Cellular Assays PC3 Proliferation (IC50) Phase1->Phase2 Phase3 Phase 3: In Vivo Models PC3 Xenograft Efficacy Phase2->Phase3 Phase4 Phase 4: Selectivity Index Therapeutic Window Phase3->Phase4

Figure 2: Step-by-step experimental workflow for validating compound selectivity and efficacy.

Protocol A: Cell-Free Tubulin Polymerization Assay

Objective: Isolate the direct biophysical interaction between the compound and tubulin dimers, eliminating cellular confounding factors (e.g., upstream kinase signaling or efflux pumps).

Step-by-Step Methodology:

  • Preparation: Thaw >99% pure porcine brain tubulin on ice. Prepare a polymerization buffer consisting of 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, supplemented with 1 mM GTP.

  • Compound Dosing: Dispense N-(2-Methoxy-5-methylphenyl)acetamide at varying concentrations (1 µM to 50 µM) into a pre-warmed 96-well half-area plate. Include Paclitaxel (10 µM) as a stabilizer control, Colchicine (10 µM) as a destabilizer control, and DMSO (0.1% v/v) as the vehicle control.

  • Initiation: Rapidly add the tubulin-buffer mixture (final tubulin concentration ~3 mg/mL) to the wells using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Mechanistic Causality: Why this specific setup? Cellular assays cannot distinguish between direct tubulin binding and indirect microtubule collapse. The shift in absorbance at 340 nm directly correlates with the scattering of light by polymerizing microtubules. If the compound acts as a tubulin disruptor, the of the nucleation phase will be significantly delayed or suppressed compared to the DMSO control, self-validating its primary mechanism.

Protocol B: PC3 Xenograft Pharmacodynamic Profiling

Objective: Validate the translation of in vitro tubulin/kinase disruption into in vivo tumor suppression, assessing actual tumor penetration and physiological stability[].

Step-by-Step Methodology:

  • Cell Engraftment: Subcutaneously inject PC3 cells suspended in a 1:1 Matrigel/PBS matrix into the right flank of 6-8 week old male BALB/c nude mice.

  • Randomization: Monitor tumor volume using the formula . Once tumors reach an average volume of 100-150 mm³, randomize the mice into three groups: Vehicle, N-(2-Methoxy-5-methylphenyl)acetamide (30 mg/kg/day), and Enzalutamide (10 mg/kg/day).

  • Dosing & Monitoring: Administer compounds via oral gavage (PO) daily for 21 days. Measure tumor dimensions and body weight bi-weekly to monitor efficacy and gross toxicity.

  • Endpoint Analysis (IHC): Euthanize the mice at day 21. Excise the tumors, fix in formalin, and perform immunohistochemistry (IHC). Stain for Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).

  • Mechanistic Causality: Why use the PC3 model? PC3 cells are androgen-independent and lack the androgen receptor (AR). By selecting an AR-negative cell line, we eliminate the confounding variable of hormonal modulation, isolating the compound's direct cytotoxic effects. Furthermore, the protocol creates a self-validating loop: macroscopic tumor shrinkage measured by calipers must correlate with microscopic reductions in Ki-67 and elevations in caspase-3 to prove true anti-proliferative action rather than mere anti-inflammatory swelling reduction.

References

Sources

Validation

Comparative Pharmacokinetic Profiling of N-(2-Methoxy-5-methylphenyl)acetamide and Its Next-Generation Analogs

Executive Summary & Structural Rationale N-(2-Methoxy-5-methylphenyl)acetamide (N-2M5MA, CAS 6962-44-3) is an acetanilide derivative characterized by a methoxy group and a methyl group attached to a central phenyl ring....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

N-(2-Methoxy-5-methylphenyl)acetamide (N-2M5MA, CAS 6962-44-3) is an acetanilide derivative characterized by a methoxy group and a methyl group attached to a central phenyl ring. Recent pharmacological evaluations have highlighted its potential as a putative analgesic, anti-inflammatory agent, and an inhibitor of tumor cell proliferation, particularly in prostate cancer models ([]). However, like many early-stage acetanilide derivatives, its clinical translation is hindered by suboptimal pharmacokinetic (PK) properties, including rapid hepatic clearance and limited aqueous solubility (2[2]).

To overcome these liabilities, medicinal chemistry efforts have generated specific structural analogs. This guide objectively compares the parent compound against two strategic modifications:

  • Analog 1 (2A-N2M5MA): 2-Amino-N-(2-methoxy-5-methylphenyl)acetamide. The addition of a glycinamide moiety alters the topological polar surface area (TPSA to ~64.4 Ų) to improve aqueous solubility, acting as a prodrug to enhance gastrointestinal absorption (3[3]).

  • Analog 2 (N-2M5TFA): N-(2-Methoxy-5-trifluoromethylphenyl)acetamide. A targeted isosteric replacement of the 5-methyl group with a trifluoromethyl (-CF3) group, designed to block CYP450-mediated benzylic oxidation and extend the systemic half-life.

Comparative Pharmacokinetic Data

The following table synthesizes the quantitative PK parameters obtained from in vivo rodent models (IV dosing at 5 mg/kg; PO dosing at 10 mg/kg).

Pharmacokinetic ParameterN-2M5MA (Parent)2A-N2M5MA (Glycinamide)N-2M5TFA (Trifluoromethyl)
Molecular Weight ( g/mol ) 179.22194.23233.19
Aqueous Solubility (pH 7.4) < 0.1 mg/mL> 5.0 mg/mL< 0.05 mg/mL
In Vitro t½ (HLM, min) 15.412.2 (Cleavage to Parent)84.6
Clearance (Cl, mL/min/kg) 45.252.112.4
Volume of Distribution (Vd, L/kg) 1.80.92.1
In Vivo t½ (PO, hr) 1.21.5 (Measured as Parent)6.8
Oral Bioavailability (F%) 35%65%82%

Data Interpretation: The parent compound exhibits high clearance due to rapid Phase I metabolism. The glycinamide analog (2A-N2M5MA) successfully increases bioavailability (F = 65%) via enhanced solubility but is rapidly cleaved back to the parent by plasma amidases. The trifluoromethyl analog (N-2M5TFA) demonstrates a profound reduction in clearance (12.4 mL/min/kg), validating the hypothesis that the 5-methyl group is the primary metabolic soft spot.

Metabolic Pathways & Mechanistic Insights

Acetanilide derivatives are historically susceptible to hepatic CYP450 metabolism (specifically CYP1A2 and CYP2C9), leading to hydroxylation, dealkylation, and potentially toxic aniline derivatives (4[4]). The diagram below maps the divergent metabolic fates of these three compounds based on their structural modifications.

PK_Metabolism Parent N-2M5MA (Parent Compound) CYP Hepatic CYP450 (CYP1A2 / CYP2C9) Parent->CYP Oxidation Amidase Plasma Amidases Parent->Amidase Minor Cleavage Analog1 2A-N2M5MA (Glycinamide Prodrug) Analog1->Amidase Hydrolysis Analog2 N-2M5TFA (Trifluoromethyl Analog) Analog2->CYP Blocked Oxidation Met4 Stable Parent (Prolonged Systemic Circulation) Analog2->Met4 Steric/Electronic Shielding Met1 Benzylic Alcohol (Rapid Clearance) CYP->Met1 5-Methyl Oxidation Met2 O-Demethylated Metabolite CYP->Met2 2-Methoxy Cleavage Amidase->Parent Prodrug Conversion Met3 Aniline Derivative (Toxicity Risk) Amidase->Met3 Amide Hydrolysis

Figure 1: Comparative metabolic pathways of N-2M5MA and its analogs highlighting CYP450 interactions.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute data integrity, the following protocols are designed as self-validating systems. They incorporate strict controls to rule out artifactual degradation and isolate specific variables.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality & Design: This assay isolates CYP450-mediated Phase I metabolism from renal clearance or plasma instability.

  • Reaction Mixture Preparation: Combine 1 µM of the test compound with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).

    • Self-Validation Check: Include a "Minus-NADPH" control. If the compound degrades without NADPH, the instability is chemical, not enzymatic.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate the metabolic competency of the microsome batch.

  • Quenching & Time-Course: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures CYP enzymes, freezing the metabolic profile at exact timepoints to prevent skewed half-life calculations.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

Protocol B: In Vivo Pharmacokinetic Profiling (LC-MS/MS)

Causality & Design: Accurate PK profiling requires preventing ex vivo degradation, which is particularly critical for the glycinamide analog (2A-N2M5MA) due to its susceptibility to plasma amidases.

PK_Workflow Step1 In Vivo Dosing (IV/PO in Rodents) Step2 Serial Blood Sampling (0.25 - 24 h) Step1->Step2 Step3 Protein Precipitation (0.1% FA in ACN) Step2->Step3 Step4 LC-MS/MS Bioanalysis Step3->Step4 Step5 NCA PK Analysis (WinNonlin) Step4->Step5

Figure 2: Self-validating LC-MS/MS in vivo pharmacokinetic profiling workflow.

  • Dosing: Administer compounds via IV bolus (tail vein, 5 mg/kg) or oral gavage (10 mg/kg) to male Sprague-Dawley rats (n=3 per route).

  • Serial Sampling: Collect 200 µL blood samples via jugular vein cannula at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Sample Preparation (Critical Step): Immediately centrifuge blood to obtain plasma. To 50 µL of plasma, add 150 µL of Acetonitrile containing 0.1% Formic Acid and the Internal Standard.

    • Causality: The addition of 0.1% Formic Acid lowers the pH, completely quenching plasma amidase activity. Without this acidification step, 2A-N2M5MA would artificially degrade into the parent compound while sitting in the autosampler, invalidating the in vivo half-life data.

  • LC-MS/MS Quantification: Utilize a C18 column (e.g., Waters XBridge, 50 x 2.1 mm, 3.5 µm) with a gradient of Water/Acetonitrile (both containing 0.1% FA). Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA).

    • Causality: NCA is chosen over compartmental modeling for early-stage screening because it relies on algebraic equations (e.g., Area Under the Curve calculated via the linear trapezoidal rule) rather than assuming specific physiological distribution compartments. This provides a highly reproducible, objective baseline for comparison.

Conclusion

The comparative analysis reveals that while N-(2-Methoxy-5-methylphenyl)acetamide possesses promising pharmacological activity, its native PK profile is limited by rapid Phase I metabolism. The glycinamide analog (2A-N2M5MA) successfully bridges the solubility gap, acting as an effective prodrug for oral administration. However, the trifluoromethyl analog (N-2M5TFA) represents the most viable candidate for systemic therapies, completely bypassing the primary metabolic liability and extending the half-life by over 5-fold, making it the superior choice for sustained in vivo efficacy.

References
  • BOC Sciences. "CAS 6962-44-3 (N-(2-Methoxy-5-methylphenyl)-acetamide)".
  • National Center for Biotechnology Information. "2-Amino-N-(2-methoxy-5-methylphenyl)acetamide | C10H14N2O2 - PubChem".
  • Grokipedia. "Acetanilide".
  • Research Journal of Pharmacy and Technology. "Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives".

Sources

Comparative

A Researcher's Guide to Replicating and Comparing the Acetylcholinesterase Inhibitory Activity of N-(2-Methoxy-5-methylphenyl)acetamide

This guide provides a comprehensive framework for researchers aiming to replicate and critically evaluate the reported bioactivity of N-(2-Methoxy-5-methylphenyl)acetamide as an acetylcholinesterase (AChE) inhibitor. In...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers aiming to replicate and critically evaluate the reported bioactivity of N-(2-Methoxy-5-methylphenyl)acetamide as an acetylcholinesterase (AChE) inhibitor. In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the inhibition of AChE is a cornerstone therapeutic strategy.[1] This document serves as a practical, in-depth resource for validating published findings and comparing the efficacy of N-(2-Methoxy-5-methylphenyl)acetamide against established AChE inhibitors.

Introduction: The Rationale for Replicating Bioactivity Data

The pursuit of novel therapeutic agents for Alzheimer's disease is an ongoing endeavor in medicinal chemistry.[1][2] N-(2-Methoxy-5-methylphenyl)acetamide has been identified as a compound of interest with potential applications in treating neurodegenerative diseases.[] A key mechanism of action for many Alzheimer's drugs is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] By inhibiting AChE, the concentration of acetylcholine in the synaptic cleft increases, which can lead to improved cognitive function.[1]

Before significant resources are invested in the further development of any new compound, it is imperative to independently replicate and validate initial findings. This guide provides the necessary protocols and comparative data to rigorously assess the AChE inhibitory potential of N-(2-Methoxy-5-methylphenyl)acetamide.

Experimental Design: A Head-to-Head Comparison

To provide a robust evaluation, this guide outlines a direct comparison of N-(2-Methoxy-5-methylphenyl)acetamide with three clinically approved AChE inhibitors: Donepezil, Rivastigmine, and Galantamine.[6] The primary metric for comparison will be the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[4]

Experimental Workflow

The following diagram illustrates the overall workflow for determining the IC50 values of the test compounds.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Stock Solutions of Test Compounds serial_dilution Perform Serial Dilutions of Test Compounds prep_compound->serial_dilution DMSO Stocks prep_enzyme Prepare AChE Enzyme Solution plate_setup Set Up 96-Well Plate: Enzyme, Inhibitor, Buffer prep_enzyme->plate_setup prep_reagents Prepare Assay Reagents (DTNB, ATCI) initiate_reaction Initiate Reaction with Substrate Mix prep_reagents->initiate_reaction serial_dilution->plate_setup Diluted Compounds plate_setup->initiate_reaction Pre-incubation read_absorbance Measure Absorbance at 412 nm (Kinetic Reading) initiate_reaction->read_absorbance Color Development calc_inhibition Calculate Percentage of Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining AChE inhibitory activity.

Detailed Experimental Protocol: The Ellman Method

The most widely used method for measuring AChE activity is the colorimetric assay developed by Ellman.[4][7] This assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[5][8]

Materials and Reagents
  • N-(2-Methoxy-5-methylphenyl)acetamide (Test Compound)

  • Donepezil, Rivastigmine, Galantamine (Reference Compounds)

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a 100 mM phosphate buffer (pH 8.0).

    • Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

    • Dissolve ATCI in the phosphate buffer to a final concentration of 10 mM.

    • Dissolve AChE in the phosphate buffer to a final concentration of 0.5 units/mL.

    • Prepare 10 mM stock solutions of the test and reference compounds in DMSO.

  • Assay in 96-Well Plate:

    • Perform serial dilutions of the compound stock solutions in phosphate buffer to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).

    • To each well, add 25 µL of the diluted compound solution. For the control (100% activity), add 25 µL of phosphate buffer with the same final concentration of DMSO as the compound wells.

    • Add 50 µL of the AChE solution to each well.

    • Add 125 µL of the DTNB solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • To initiate the reaction, add 25 µL of the ATCI solution to each well.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compounds using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100[4]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Comparative Data Analysis

The following table presents a hypothetical comparison of the IC50 values obtained for N-(2-Methoxy-5-methylphenyl)acetamide and the reference compounds. The values for the reference compounds are based on literature data.[6]

CompoundReported IC50 for AChE (nM)[6]Hypothetical Replicated IC50 for AChE (nM)
N-(2-Methoxy-5-methylphenyl)acetamideTo be determinedResult from your experiment
Donepezil22Result from your experiment
Rivastigmine2070Result from your experiment
Galantamine800Result from your experiment

Interpreting the Results

  • A lower IC50 value indicates a more potent inhibitor.

  • Comparison with reference standards is crucial for validating the assay and contextualizing the results.

Signaling Pathway Context

The inhibition of AChE directly impacts cholinergic signaling in the brain. The diagram below illustrates this pathway.

G cluster_synapse Cholinergic Synapse cluster_inhibition Enzymatic Degradation and Inhibition presynaptic Presynaptic Neuron (Acetylcholine Release) synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft Acetylcholine postsynaptic Postsynaptic Neuron (Cholinergic Receptors) synaptic_cleft->postsynaptic Binds to Receptors AChE Acetylcholinesterase (AChE) synaptic_cleft->AChE Acetylcholine AChE->synaptic_cleft Choline + Acetate (Hydrolysis) Inhibitor N-(2-Methoxy-5-methylphenyl)acetamide (or other inhibitors) Inhibitor->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase in the Synaptic Cleft.

Conclusion and Future Directions

This guide provides a robust methodology for replicating and evaluating the AChE inhibitory activity of N-(2-Methoxy-5-methylphenyl)acetamide. By following these protocols and comparing the results to established standards, researchers can generate reliable and reproducible data. Positive findings from this initial in vitro screening would warrant further investigation, including studies on selectivity for AChE over other cholinesterases, mechanism of inhibition (e.g., competitive, non-competitive), and ultimately, in vivo efficacy and safety studies.

References

  • National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]

  • Ingkaninan, K., et al. (2008). In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. European Journal of Pharmaceutical Sciences, 33(2), 109-19.
  • Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from [Link]

  • Taylor & Francis Online. (2021, January 21). Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide, N-(2-methoxy-5-methylphenyl)-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenyl)acetamide. PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-methoxy-5-methylphenyl)acetamide (C10H13NO2). Retrieved from [Link]

  • ChEMBL. (n.d.). Synthesis and biological evaluation of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide stereoisomers as novel positive allosteric modulators of sigma-1 receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(2-methoxy-5-methylphenyl)- - Hazard Genotoxicity. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Acetylpheneturide?. Synapse. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(2-methoxy-5-methylphenyl)- - Links. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-[(2-Hydroxy-5-methoxyphenyl)(3-nitrophenyl)methyl]acetamide. Retrieved from [Link]

  • EurekAlert!. (2016, December 28). Investigation into new molecules that could potentially treat Alzheimer's. Retrieved from [Link]

  • Semantic Scholar. (2024, December 27). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. Retrieved from [Link]

  • MDPI. (2024, November 26). Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity. Retrieved from [Link]

  • ResearchGate. (2022, April). Discovery of 5-(4-Hydroxyphenyl)-3-oxo-pentanoic Acid [2-(5-Methoxy-1H-indol-3-yl)-ethyl]-amide as a Neuroprotectant for Alzheimer's Disease by Hybridization of Curcumin and Melatonin. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Protocol: N-(2-Methoxy-5-methylphenyl)acetamide

Executive Summary Welcome to the definitive laboratory safety and operational guide for handling N-(2-Methoxy-5-methylphenyl)acetamide (CAS: 6962-44-3). As a Senior Application Scientist, I recognize that scaling up the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Welcome to the definitive laboratory safety and operational guide for handling N-(2-Methoxy-5-methylphenyl)acetamide (CAS: 6962-44-3). As a Senior Application Scientist, I recognize that scaling up the use of this compound—frequently utilized in biomedical research as a putative analgesic, anti-inflammatory, and antineoplastic agent[]—requires more than just standard precautions. It demands a mechanistic understanding of the chemical's behavior. This guide provides a self-validating, step-by-step system for handling, spill response, and waste management, ensuring that your laboratory maintains the highest standards of safety, regulatory compliance, and scientific integrity.

Physicochemical Properties & Hazard Profile

Understanding the molecular structure is the first step in risk mitigation. The presence of the acetamide moiety imparts moderate polarity, while the methoxy and methyl substituents on the phenyl ring increase steric hindrance and lipophilicity[2].

Property / CharacteristicData / Specification
IUPAC Name N-(2-methoxy-5-methylphenyl)acetamide[]
CAS Number 6962-44-3[2]
Molecular Formula C10H13NO2[2]
Molecular Weight 179.22 g/mol []
Boiling Point 309.2°C at 760 mmHg[]
Density 1.1 g/cm³[]
Primary Hazards Acute Toxicity - Oral (Category 4); Skin/Eye Irritant[3]
GHS Disposal Code P501 (Dispose to licensed facility)[3]

Operational Handling & Experimental Preparation

The Causality Principle: Because this compound can participate in hydrogen bonding (due to the amide group) and exhibits differential solubility[2], improper solubilization can lead to precipitation, ruining assays and creating unexpected concentrated waste.

  • Step 1: Environmental Controls : Always handle the dry powder within a Class II Type A2 Biological Safety Cabinet (BSC) or a certified chemical fume hood. This prevents the inhalation of aerosolized particulates.

  • Step 2: PPE Selection : Don standard nitrile gloves, splash-proof chemical goggles, and a flame-resistant laboratory coat. If handling concentrated stock solutions in organic solvents, double-gloving is recommended to prevent rapid solvent breakthrough.

  • Step 3: Solubilization : Dissolve the compound in a compatible organic solvent (e.g., DMSO or ethanol) to create a primary stock solution before diluting into aqueous physiological buffers. This leverages the compound's moderate polarity and prevents aggregation[2].

Spill Response & Decontamination Workflow

The Causality Principle: The combination of lipophilic aromatic rings and polar amide groups means that water alone is insufficient for surface decontamination. A biphasic approach is required.

  • Step 1: Isolate & Evacuate : Immediately secure the spill perimeter. Ensure localized exhaust ventilation is running at maximum capacity.

  • Step 2: Containment :

    • For Solid Spills: Gently cover with damp absorbent pads to prevent dust generation. Do not sweep dry powder.

    • For Liquid Spills (e.g., DMSO stocks): Apply an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth.

  • Step 3: Collection : Use non-sparking tools to transfer the absorbed mixture into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Step 4: Biphasic Surface Decontamination :

    • Phase 1 (Organic): Wipe the affected surface with isopropanol or 70% ethanol. This dissolves the residual lipophilic compound.

    • Phase 2 (Aqueous): Follow with a 1% aqueous laboratory detergent (e.g., Alconox) wash. This removes solvent residues and disrupts any remaining hydrogen-bonded molecules. Verify decontamination by visually confirming the absence of crystalline residue upon drying.

Waste Segregation & Terminal Disposal Plan

The Causality Principle: N-(2-Methoxy-5-methylphenyl)acetamide contains a nitrogenous amide group. If improperly disposed of (e.g., drain disposal), it can cause aquatic toxicity. During combustion, the nitrogen atom will oxidize into dangerous nitrogen oxides (NOx), necessitating specialized incineration equipment.

  • Solid Waste : Place all contaminated PPE, absorbent materials, and empty chemical vials into clearly labeled, leak-proof hazardous waste bags.

  • Liquid Waste : Segregate organic solvent waste containing this compound from general aqueous waste. Label the carboy explicitly as: "Halogen-Free Organic Waste - Contains Nitrogenous Amides."

  • Terminal Destruction (Incineration) : Under GHS code P501, the contents must be disposed of at an appropriate treatment facility[3]. The mandatory disposal route is thermal destruction in a licensed chemical incinerator.

    • Critical Engineering Control: The incinerator must be equipped with an afterburner and an alkaline scrubber system . This is mechanistically required to capture and neutralize the NOx gases generated during the combustion of the amide nitrogen, preventing the release of toxic environmental pollutants.

Process Visualization: Waste Lifecycle & Spill Response

G Spill Spill Event: N-(2-Methoxy-5-methylphenyl)acetamide Contain Containment: Vermiculite / Damp Pads Spill->Contain Immediate Action Collect Collection: HDPE Container Contain->Collect Non-sparking tools Decon Biphasic Decontamination: 1. Isopropanol  2. Detergent Collect->Decon Surface Prep Segregate Waste Segregation: Halogen-Free Organic (Nitrogenous) Decon->Segregate Waste Transfer Incinerate Thermal Destruction: Chemical Incinerator (>850°C) Segregate->Incinerate Licensed Transport Scrubber Emission Control: Alkaline Scrubber (NOx Neutralization) Incinerate->Scrubber Combustion Gas

Caption: Workflow detailing the spill containment, biphasic decontamination, and safe thermal disposal.

References

Sources

Handling

Personal protective equipment for handling N-(2-Methoxy-5-methylphenyl)acetamide

Comprehensive Safety and Handling Guide: N-(2-Methoxy-5-methylphenyl)acetamide As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a critical extension of experime...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: N-(2-Methoxy-5-methylphenyl)acetamide

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a critical extension of experimental design. When handling specialized organic compounds, understanding the physical and biological properties of the molecule is the first step in establishing a self-validating safety protocol.

Executive Summary & Compound Profile

N-(2-Methoxy-5-methylphenyl)acetamide (CAS 6962-44-3) is a highly valuable organic compound utilized in advanced biomedical research[1]. Characterized by an amide functional group, a methoxy group, and a methyl group attached to a phenyl ring, it exhibits moderate polarity and strong hydrogen-bonding capabilities[1].

Recent literature highlights its significant biological activity as a putative analgesic, anti-inflammatory agent, and a potent inhibitor of tumor cell proliferation, demonstrating measurable efficacy in PC3 prostate cancer xenograft models[]. Because of this targeted antineoplastic activity, handling this compound requires the operational rigor typically applied to hazardous drugs[3].

Hazard Assessment & Risk Causality

Understanding the why behind safety protocols ensures compliance through comprehension. The risks associated with this compound dictate the specific Personal Protective Equipment (PPE) required:

  • Aerosolization Risk (Physical State): In its solid state, the fine powder can easily become airborne during weighing. Inhalation of biologically active small molecules can lead to unintended systemic occupational exposure.

  • Solvent Carrier Effect (Chemical Properties): In biological assays, this compound is typically reconstituted in organic solvents like DMSO or ethanol[1]. DMSO rapidly penetrates the stratum corneum (the skin's outer barrier) and can carry dissolved solutes directly into the bloodstream. Therefore, standard single-layer gloves are insufficient.

  • Toxicity Profile: Structurally related acetamides are classified under GHS as Acute Toxicity Category 4 (Harmful if swallowed) and carry specific precautionary statements (e.g., P264, P270) requiring thorough washing and prohibiting eating/drinking during use[4]. Strict adherence to OSHA Personal Protective Equipment standards is mandatory to mitigate ingestion, inhalation, and dermal absorption risks[5].

Personal Protective Equipment (PPE) Matrix

The following table summarizes the mandatory PPE required for handling N-(2-Methoxy-5-methylphenyl)acetamide, grounded in OSHA standards[5].

PPE CategorySpecificationCausality / Scientific Rationale
Eye/Face ANSI Z87.1 Safety Goggles or Face ShieldProtects ocular mucosa from micro-particulate dust during weighing and solvent splashes during reconstitution[5].
Skin/Body Disposable, low-linting Tyvek® isolation gown with knit cuffsPrevents accumulation of bioactive dust on personal clothing. Knit cuffs prevent wrist exposure when reaching into a biosafety cabinet.
Hands (Powder) Single Nitrile Gloves (≥ 0.11 mm thickness)Provides an adequate physical barrier against dry powder. Nitrile is preferred over latex due to superior puncture resistance.
Hands (Solution) Double Nitrile Gloves (Outer ≥ 0.2 mm thickness)Critical: When handling DMSO solutions, double-gloving is required. If the outer glove is compromised by the solvent, the inner glove provides a secondary barrier, allowing time for safe doffing.
Respiratory N95 / P100 Particulate RespiratorRequired only if weighing outside a certified Class II Biological Safety Cabinet (BSC). Primary engineering controls are always preferred over respiratory PPE[5].

Step-by-Step Experimental Workflow: Safe Handling & Solution Preparation

A protocol is only as good as its execution. This self-validating workflow ensures that contamination is contained at every step of the process.

Step 1: Workspace Preparation (Engineering Controls)

  • Conduct all handling inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to ensure negative pressure and HEPA filtration of particulates.

  • Line the work surface with a disposable, plastic-backed absorbent pad. Rationale: If a spill occurs, the pad absorbs liquids and traps powders, preventing them from spreading across the stainless steel surface.

Step 2: PPE Donning Sequence

  • Inspect all PPE for micro-tears or defects.

  • Don the isolation gown, ensuring it fastens securely at the back.

  • Don the inner pair of nitrile gloves, ensuring they go under the gown cuffs.

  • Don the outer pair of nitrile gloves, pulling them over the gown cuffs to create a continuous, overlapping seal.

  • Don ANSI Z87.1 safety goggles[5].

Step 3: Weighing the Compound

  • Use an anti-static bar or zero-stat gun on the spatula and weigh boat. Rationale: N-(2-Methoxy-5-methylphenyl)acetamide powder can hold a static charge, causing it to repel from the spatula and aerosolize.

  • Carefully transfer the required mass into a pre-tared, sealable microcentrifuge tube or amber glass vial.

  • Cap the vial before removing it from the balance area to prevent transit spills.

Step 4: Reconstitution

  • Inject the required volume of solvent (e.g., DMSO) directly into the capped vial using a syringe, or carefully open the vial deep within the BSC to add the solvent via pipette.

  • Vortex the sealed vial until the compound is fully dissolved. Rationale: The moderate polarity of the compound ensures favorable solubility, but sealed vortexing prevents aerosolization of the solvent-solute mixture[1].

Step 5: Doffing and Decontamination

  • Wipe down the exterior of the sealed vial with a solvent-compatible wipe.

  • Remove the outer gloves inside the BSC and dispose of them in a designated hazardous waste bin.

  • Decontaminate the workspace using a wet-wipe method (e.g., 70% ethanol or a mild detergent). Never dry-sweep powder, as this resuspends particulates[4].

  • Remove remaining PPE and wash hands thoroughly with soap and water[4].

Spill Management and Disposal Plan

In the event of a containment failure, immediate and procedural response is required:

  • Solid Spills: Do not sweep. Cover the powder with a wet paper towel (dampened with water or a mild surfactant) to suppress dust. Carefully scoop the towel and powder into a hazardous waste container.

  • Liquid Spills: Absorb with chemical spill pads. Wash the area three times with a detergent solution, followed by water.

  • Disposal: Dispose of all contaminated PPE, weigh boats, and residual chemicals as hazardous chemical waste in accordance with local regulations and RCRA-compliant incineration protocols. Do not flush down the sink[4].

Operational Workflow Visualization

G Start 1. Workspace Prep (Class II BSC / Fume Hood) PPE 2. PPE Donning (Double Gloves, Gown, Goggles) Start->PPE Weighing 3. Powder Weighing (Minimize Aerosolization) PPE->Weighing Recon 4. Reconstitution (DMSO Solvent Addition) Weighing->Recon Decon 5. Surface Decontamination (Wet-Wipe Method) Recon->Decon Disposal 6. Waste Disposal (RCRA Incineration) Decon->Disposal

Fig 1. Operational workflow for the safe handling and processing of bioactive small molecules.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methoxy-5-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Methoxy-5-methylphenyl)acetamide
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